(2R,5R)-1,6-Diphenylhexane-2,5-diaMine dihydrochloride
Description
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Properties
IUPAC Name |
(2R,5R)-1,6-diphenylhexane-2,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2ClH/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,19-20H2;2*1H/t17-,18-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTBTZPGZLVADL-RKDOVGOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC[C@H](CC2=CC=CC=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247119-31-8 | |
| Record name | (R,R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1247119318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride: A Chiral Ligand for Asymmetric Catalysis
This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride, a C2-symmetric chiral diamine of significant interest in the fields of asymmetric catalysis and pharmaceutical drug development.[1][2][3] The inherent chirality and structural rigidity of this diamine make it an effective ligand for a variety of metal-catalyzed stereoselective transformations. This document will detail a logical and field-proven synthetic approach, starting from readily available precursors and culminating in the target molecule with high stereochemical fidelity.
Introduction: The Significance of C2-Symmetric Chiral Diamines
Chiral diamines, particularly those possessing C2 symmetry, are a cornerstone of modern asymmetric synthesis. Their ability to form stable chelate complexes with transition metals allows for the creation of a well-defined chiral environment around the metallic center. This, in turn, enables the catalyst to effectively discriminate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The title compound, (2R,5R)-1,6-Diphenylhexane-2,5-diamine, is a valuable member of this class of ligands, finding application as a key intermediate in the synthesis of chiral drugs and other biologically active molecules.[2][4]
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound (1), points towards the free diamine (2) as the immediate precursor. The core of the synthesis hinges on the stereoselective formation of the two chiral centers at the C2 and C5 positions. A highly effective and convergent strategy to achieve this is through the diastereoselective reductive amination of the corresponding diketone, 1,6-diphenylhexane-2,5-dione (3). This diketone, in turn, can be synthesized from commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Key Intermediate: 1,6-Diphenylhexane-2,5-dione
The synthesis of the diketone precursor, 1,6-diphenylhexane-2,5-dione, is a critical first step. While several routes are conceivable, a reliable method involves the coupling of appropriate building blocks.
Properties of 1,6-Diphenylhexane-2,5-dione
| Property | Value | Reference |
| Molecular Formula | C18H18O2 | [5] |
| Molecular Weight | 266.33 g/mol | [5] |
| IUPAC Name | 1,6-diphenylhexane-2,5-dione | [5] |
| CAS Number | 54276-99-2 | [5] |
Stereoselective Reductive Amination: Establishing the Chiral Centers
The cornerstone of this synthesis is the diastereoselective reductive amination of 1,6-diphenylhexane-2,5-dione. This transformation simultaneously forms the two C-N bonds and sets the crucial (2R,5R) stereochemistry. This can be achieved through a catalyzed hydrogenation reaction in the presence of a chiral directing agent or by employing a chiral amine followed by reduction.
A robust approach involves the use of a chiral amine, such as (R)-α-methylbenzylamine, to form a diimine intermediate. The inherent chirality of the amine directs the subsequent reduction to favor the desired (R,R) configuration at the newly formed stereocenters, which, in the context of the entire molecule, corresponds to the (2R,5R) configuration.
Caption: Stereoselective reductive amination pathway.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment should be worn at all times.[1]
Synthesis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine
Materials:
-
1,6-Diphenylhexane-2,5-dione
-
(R)-α-Methylbenzylamine
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Ammonium formate
Procedure:
-
Formation of the Diimine: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,6-diphenylhexane-2,5-dione (1.0 eq) in toluene. Add (R)-α-methylbenzylamine (2.2 eq).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by TLC until the starting diketone is consumed.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude diimine can be used in the next step without further purification.
-
Reductive Amination and Deprotection: Dissolve the crude diimine in methanol. Add palladium on carbon (10 wt. %, ~5 mol%) and ammonium formate (10 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (2R,5R)-1,6-diphenylhexane-2,5-diamine.
Formation of the Dihydrochloride Salt
Materials:
-
Crude (2R,5R)-1,6-Diphenylhexane-2,5-diamine
-
Diethyl ether
-
Hydrochloric acid (concentrated) or HCl gas
Procedure:
-
Dissolve the crude diamine in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of a solution of HCl in diethyl ether (prepared by bubbling HCl gas through anhydrous diethyl ether) or dropwise addition of concentrated HCl with vigorous stirring.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C18H26Cl2N2 | [6] |
| Molecular Weight | 341.32 g/mol | |
| Appearance | White crystalline solid | [3] |
| Melting Point | >200 °C (decomposes) | [1] |
| Solubility | Soluble in water and alcohols | [3] |
| CAS Number | 1247119-31-8 | [7] |
Safety Information: Limited toxicity information is available for this compound. As with all organic compounds, it should be handled with care.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[8] Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key to this synthesis is the diastereoselective reductive amination of the diketone precursor, which establishes the desired stereochemistry with high fidelity. The resulting chiral diamine is a valuable tool for researchers and scientists engaged in asymmetric synthesis and the development of novel pharmaceuticals.
References
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This compound - ChemBK. (2024, April 9). Retrieved from [Link]
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(2S,5S)-1,6-diphenylhexane-2,5-diamine | 1004316-77-1. LookChem. Retrieved from [Link]
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(2R,5R)-1,6-diphenylhexane-2,5-diaMine - ChemBK. (2024, April 9). Retrieved from [Link]
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(2r, 5r) -1,6-diphenylhexane-2,5-diamine dihydrochloride Cas No.:1247119-31-8. L-Għarfien Industrijali. Retrieved from [Link]
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This compound | 1247119-31-8. Pharmaffiliates. Retrieved from [Link]
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1,6-Diphenyl-2,5-hexanedione. PubChem. Retrieved from [Link]
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Synthesis of (S,Z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one. ResearchGate. Retrieved from [Link]
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Synthesis and catalytic properties of diverse chiral polyamines. ResearchGate. Retrieved from [Link]
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A stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes utilising 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a two-carbon alkenyl building block. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Convenient Procedures for the Asymmetric Reduction of 1,4-Diphenylbutane-1,4-dione and Synthesis of 2,5-Diphenylpyrrolidine Derivatives. ResearchGate. Retrieved from [Link]
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A Comprehensive Technical Guide on (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride is a C2-symmetric chiral diamine of significant interest in modern organic chemistry and pharmaceutical development. Its well-defined stereochemical structure makes it a valuable building block and ligand for asymmetric synthesis. This guide provides an in-depth analysis of its molecular architecture, core physicochemical properties, a validation protocol for its characterization, and its principal applications, particularly in catalysis and as a pharmaceutical intermediate. The information herein is synthesized from technical data sheets and chemical databases to provide a reliable resource for laboratory and development settings.
Molecular Architecture and Stereochemistry
The functional efficacy of this compound is fundamentally rooted in its distinct three-dimensional structure. The molecule is built upon a flexible hexane backbone, substituted with primary amine groups at the C2 and C5 positions and phenyl groups at the terminal C1 and C6 positions.[1]
The stereochemical designators, (2R,5R), define the absolute configuration at the two chiral centers (C2 and C5).[1] This specific arrangement creates a C2-symmetric molecule, a common and powerful motif for ligands in asymmetric catalysis. The diamine is presented as a dihydrochloride salt, where both basic nitrogen atoms are protonated. This salt form enhances stability and often improves crystallinity and solubility in polar solvents, which is advantageous for handling and certain reaction conditions.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The physical and chemical properties of a compound are critical for its application, storage, and handling. The dihydrochloride salt form of this diamine dictates many of its macroscopic characteristics.
| Property | Value | Source(s) |
| CAS Number | 1247119-31-8 | [2][3][4][5] |
| Molecular Formula | C₁₈H₂₄N₂ · 2HCl (or C₁₈H₂₆Cl₂N₂) | [2][3][5] |
| Molecular Weight | 341.32 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid or powder | [6][7][8] |
| Melting Point | >200°C (with decomposition) | [6][9] |
| Solubility | Soluble in water and alcohols | [6][8] |
| EINECS Number | 700-856-1 | [3][4] |
Appearance & Form: The compound typically presents as a white or off-white crystalline solid.[6][7][8] This solid form is characteristic of organic salts and is suitable for stable, long-term storage under appropriate conditions.
Solubility Profile: As a dihydrochloride salt, the molecule exhibits good solubility in polar protic solvents such as water and alcohols.[6][8] The protonated amine groups can readily form hydrogen bonds, facilitating dissolution. This property is beneficial for its use in aqueous or alcoholic reaction media and simplifies purification processes like recrystallization.
Thermal Stability: The reported melting point is above 200°C, with decomposition.[6][9] This high melting point is typical for salts compared to their free base counterparts and indicates strong ionic interactions within the crystal lattice. The decomposition at this temperature underscores the need to avoid excessive heat during handling and reactions.
Synthesis and Quality Control Framework
The utility of this compound in stereoselective applications is entirely dependent on its chemical and chiral purity. Its preparation is achieved through a chiral synthesis route to ensure the correct absolute stereochemistry.[6][8]
Caption: Conceptual workflow for the synthesis and quality control of the target compound.
Self-Validating Quality Control Protocol
To ensure the compound meets the stringent requirements for its intended applications, a multi-step validation protocol is essential.
Step 1: Identity Confirmation via Spectroscopy
-
¹H and ¹³C NMR: Acquire spectra in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The proton NMR should confirm the presence of aromatic protons (phenyl groups), aliphatic protons (hexane backbone), and amine protons. The carbon NMR will show distinct signals for the aromatic and aliphatic carbons. The symmetry of the molecule should be reflected in the number of unique signals.
-
FT-IR: The infrared spectrum should display characteristic N-H stretching bands for the ammonium salts, C-H stretches for aromatic and aliphatic groups, and C=C stretches for the phenyl rings.
-
Mass Spectrometry (MS): Analysis should confirm the molecular weight of the free base (C₁₈H₂₄N₂) after loss of the two HCl molecules. The accurate mass measurement can further validate the elemental composition.[2]
Step 2: Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be used to determine the chemical purity. A high-purity sample should exhibit a single major peak, with an assay value of ≥98% being a common standard.[3][7]
-
Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should align with the theoretical values calculated from the molecular formula C₁₈H₂₆Cl₂N₂.
Step 3: Stereochemical Integrity
-
Chiral HPLC: This is the most critical step for validating a chiral compound. Using a suitable chiral stationary phase, it is possible to separate the (2R,5R) enantiomer from other potential stereoisomers. A high enantiomeric excess (e.g., >99%) is required for applications in asymmetric synthesis.
Key Applications
The primary value of this compound lies in its application as a chiral ligand and a synthetic intermediate for complex, stereochemically-defined molecules.[6][8]
5.1 Asymmetric Catalysis: As a C2-symmetric diamine, it can coordinate with transition metals (e.g., Ruthenium, Rhodium, Iridium) to form highly effective chiral catalysts. These catalysts create a specific three-dimensional pocket around the metal's active site, enabling them to control the stereochemical outcome of a reaction. They are widely applied in reactions such as asymmetric hydrogenation and various addition reactions, which are fundamental in producing single-enantiomer pharmaceuticals.[9]
Caption: Role of the diamine as a chiral ligand in forming a stereoselective catalyst.
5.2 Pharmaceutical Intermediate: The compound serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[6][9] Its defined stereocenters can be incorporated into the final drug molecule, which is often essential for therapeutic efficacy and reducing side effects. It has been identified as a related compound or intermediate in the synthesis of antiviral agents like Cobicistat.[10]
Safe Handling and Storage
Proper handling and storage are imperative to maintain the integrity of the compound and ensure laboratory safety.
-
Handling: Always handle the compound in a well-ventilated area or a fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[4][6] Measures should be taken to prevent dust formation during handling.[4]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[3] It should be kept in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8] Recommended storage is at room temperature.[3]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for precision synthesis. Its well-defined stereochemistry, coupled with its favorable physicochemical properties as a stable, soluble salt, makes it an invaluable asset in the fields of asymmetric catalysis and pharmaceutical manufacturing. The rigorous application of the quality control protocols outlined in this guide is essential to unlocking its full potential, ensuring both the purity of the material and the successful stereochemical outcome of the reactions in which it is employed.
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This compound - Introduction. (2024). ChemBK. [Link]
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This compound CAS 1247119-31-8. Home Sunshine Pharma. [Link]
-
(2r, 5r) -1,6-diphenylhexane-2,5-diamine dihydrochloride Cas Rhif :1247119-31-8. Alfa Chemical. [Link]
-
(2R,5R)-1,6-diphenylhexane-2,5-diamine CAS 1247119-31-8. Caming Pharmaceutical Ltd. [Link]
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(2R,5R)-1,6-diphenylhexane-2,5-diaMine. ChemBK. [Link]
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This compound CAS NO.:1247119-31-8. Alfa Chemical. [Link]
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A Technical Guide to the Spectroscopic Characterization of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the expected spectroscopic data for (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride, a chiral diamine of significant interest in stereoselective synthesis and drug development.[1] While readily available experimental spectra for this specific compound are limited in the public domain, this document, authored from the perspective of a Senior Application Scientist, will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its molecular structure. Furthermore, it will outline the standard methodologies for acquiring and interpreting this data, providing a robust framework for researchers working with this and similar molecules.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a C2-symmetric chiral structure, which is fundamental to its utility as a chiral ligand and catalyst.[1] The molecule features two stereogenic centers at the C2 and C5 positions, two primary amine groups protonated as ammonium chlorides, a flexible hexane backbone, and two terminal phenyl groups. These structural features will give rise to a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity, chemical environment, and stereochemistry of the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple diastereotopic protons. The symmetry of the molecule will simplify the spectrum to some extent, with chemically equivalent protons on opposite sides of the hexane backbone having the same chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| Phenyl-H | 7.20 - 7.40 | m | - | Aromatic protons on the two phenyl rings. |
| NH₃⁺ | 8.0 - 9.0 | br s | - | Protons of the ammonium groups, likely broad due to exchange and quadrupolar effects. |
| H-2, H-5 | 3.5 - 3.8 | m | - | Methine protons at the stereogenic centers, coupled to adjacent methylene and NH₃⁺ protons. |
| H-1, H-6 | 2.8 - 3.2 | m | - | Methylene protons adjacent to the phenyl groups. Diastereotopic. |
| H-3, H-4 | 1.8 - 2.2 | m | - | Methylene protons in the center of the hexane backbone. Diastereotopic. |
Causality Behind Predicted Shifts: The deshielding of the phenyl protons is due to the aromatic ring current. The ammonium protons are significantly deshielded due to the positive charge. The methine protons at the chiral centers (H-2, H-5) are deshielded by the adjacent electron-withdrawing ammonium groups. The diastereotopic nature of the methylene protons (H-1, H-6 and H-3, H-4) arises from their proximity to a chiral center, making them magnetically inequivalent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's symmetry, only half the number of expected carbon signals will be observed.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Phenyl C (quaternary) | 135 - 140 | The carbon atom of the phenyl ring attached to the hexane chain. |
| Phenyl CH | 125 - 130 | Aromatic carbons. |
| C-2, C-5 | 50 - 55 | Carbons of the stereogenic centers, attached to the nitrogen. |
| C-1, C-6 | 38 - 42 | Carbons adjacent to the phenyl groups. |
| C-3, C-4 | 30 - 35 | Central carbons of the hexane backbone. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium, alkyl, and aromatic moieties.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Ammonium) | 3000 - 3300 (broad) | N-H stretch |
| C-H (Aromatic) | 3000 - 3100 | C-H stretch |
| C-H (Alkyl) | 2850 - 3000 | C-H stretch |
| N-H (Ammonium) | 1500 - 1600 | N-H bend |
| C=C (Aromatic) | 1450 - 1600 | C=C stretch |
| C-N | 1000 - 1250 | C-N stretch |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound, electrospray ionization (ESI) would be a suitable technique.
The expected molecular ion would correspond to the free diamine after the loss of the two HCl molecules.
-
[M-2HCl+H]⁺: Expected m/z ≈ 269.2018 (for C₁₈H₂₅N₂⁺)
-
[M-2HCl+2H]²⁺: Expected m/z ≈ 135.1045 (for C₁₈H₂₆N₂²⁺)
Fragmentation would likely occur via cleavage of the C-C bonds in the hexane backbone and loss of the benzyl group (C₆H₅CH₂•).
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent is critical as the ammonium protons may exchange with deuterium in D₂O.[2]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure homogeneity of the magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and reference them to the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation:
-
Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
If necessary, perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural elucidation.
-
Visualizations
Figure 1. Molecular Structure of (2R,5R)-1,6-Diphenylhexane-2,5-diamine.
Figure 2. General workflow for the spectroscopic characterization.
References
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ChemBK. This compound. [Link]
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Solubility Profile of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride: A Guide for Pharmaceutical Development
An In-Depth Technical Guide
Abstract
A comprehensive understanding of the solubility profile of an active pharmaceutical ingredient (API) or a key intermediate is fundamental to successful drug development. This guide provides an in-depth analysis of the solubility characteristics of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride, a chiral diamine used as a ligand, catalyst, and intermediate in organic and pharmaceutical synthesis.[1][2] We will explore the theoretical underpinnings of its solubility, present detailed methodologies for its experimental determination, and discuss the critical implications for process chemistry and formulation development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a robust understanding of solubility to optimize their development workflows.
Introduction: The Significance of this compound
This compound is a chiral organic compound of significant interest in stereoselective synthesis.[1] Its defined stereochemistry makes it a valuable building block for creating chiral target compounds in drug synthesis and materials science.[1] As with any compound intended for pharmaceutical application, its physicochemical properties are of paramount importance. Among these, solubility is a critical attribute that dictates its handling, reaction conditions, purification, and ultimately, its potential for formulation into a drug product.[3][4] Poorly understood solubility can lead to significant challenges in process scale-up, inconsistent yields, and difficulties in achieving desired product purity and bioavailability.[4]
This guide serves as a foundational resource, explaining the causality behind experimental choices and providing self-validating protocols to ensure the generation of reliable and reproducible solubility data.
Theoretical Framework for Solubility
The dissolution of this compound, a salt, in a given solvent is governed by the interplay between the lattice energy of the crystalline solid and the solvation energy of the individual ions. The molecule itself possesses two phenyl groups, conferring hydrophobic character, and two protonated amine groups (as the dihydrochloride salt), which are hydrophilic and capable of strong interactions with polar solvents.
Key Physicochemical Properties:
The solubility is a function of several factors:
-
Solvent Polarity: Polar solvents are generally effective at solvating the charged ammonium (R-NH₃⁺) and chloride (Cl⁻) ions through ion-dipole interactions. Nonpolar solvents will be less effective, struggling to overcome the crystal lattice energy.
-
Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can act as hydrogen bond donors and acceptors, effectively solvating both the ammonium cations and the chloride anions. Aprotic polar solvents (e.g., DMSO) can solvate the cations but are less effective at solvating the anions.[7]
-
pH of the Medium: As a salt of a weak base, the solubility of this compound is highly dependent on pH.[8][9][10] In acidic to neutral aqueous media, the diamine will exist predominantly in its protonated, more soluble dihydrochloride form. As the pH increases into the alkaline range, it will be deprotonated to the free base, which is expected to be significantly less soluble in water due to the loss of ionic character.[9][11]
-
Temperature: The dissolution of most crystalline solids is an endothermic process, meaning solubility tends to increase with temperature.[8][9] This relationship can be quantified using the van't Hoff equation.[12]
Qualitative and Quantitative Solubility Profile
Preliminary data indicates that this compound is soluble in water and alcohol.[1] It is slightly soluble in methanol, DMSO (with heating and sonication), and water (with heating).[2] A systematic evaluation across a range of solvents is crucial for process development. The table below provides a template for summarizing experimentally determined solubility data.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility Category | Quantitative Solubility (mg/mL) | Observations |
| Polar Protic | Water | 80.1 | Soluble | Experimental Data | Clear solution |
| Methanol | 32.7 | Slightly Soluble[2] | Experimental Data | Heating may be required | |
| Ethanol | 24.5 | Soluble[1] | Experimental Data | Clear solution | |
| Isopropanol (IPA) | 19.9 | To be determined | Experimental Data | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Slightly Soluble[2] | Experimental Data | Heating/sonication required |
| Acetonitrile (ACN) | 37.5 | To be determined | Experimental Data | ||
| Acetone | 20.7 | To be determined | Experimental Data | ||
| Non-Polar | Toluene | 2.4 | To be determined | Experimental Data | Expected to be very low |
| Hexanes | 1.9 | To be determined | Experimental Data | Expected to be very low | |
| Dichloromethane (DCM) | 9.1 | To be determined | Experimental Data |
Note: This table should be populated with data from the experimental protocol outlined in Section 4.
Visualizing Molecular Interactions
The solubility in polar protic solvents is driven by specific molecular interactions, as illustrated below.
Caption: Solvation of the ionic species by a polar protic solvent.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and is recommended by regulatory bodies like the WHO.[13][14] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Step-by-Step Methodology
-
Preparation:
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or agitator. For pharmaceutical relevance, this is typically performed at 37 ± 1°C, but room temperature (25°C) is also common for process chemistry data.[13][15][16]
-
Agitate the samples for a predetermined period (e.g., 24-48 hours). A preliminary study should be conducted to determine the time required to reach equilibrium.[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.[17]
-
Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid material.
-
Separate the saturated solution from the solid phase immediately using either centrifugation or filtration through a chemically inert filter (e.g., PTFE) that does not adsorb the solute.[14]
-
-
Analysis:
-
Accurately dilute the clear filtrate with a suitable mobile phase or solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14] HPLC is preferred over spectrophotometry as it can distinguish the API from any potential impurities or degradants.[14]
-
Perform a minimum of three replicate determinations for each solvent to ensure statistical validity.[13][15][16]
-
-
Solid Phase Characterization:
-
After the experiment, the remaining solid material should be analyzed (e.g., by XRPD, DSC) to confirm that the solid form has not changed (e.g., converted to a different polymorph or solvate) during the experiment.[13]
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Strategic Solvent Selection and Regulatory Context
The choice of solvent in pharmaceutical manufacturing is a critical decision that impacts not only process efficiency but also product quality, safety, and environmental footprint.[3] Solvent selection guides, such as those developed by Sanofi or the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR), provide a framework for choosing safer and more sustainable options.[7][18]
Solvents are often categorized by regulatory bodies based on their toxicity:[3]
-
Class 1 (Banned): Solvents with unacceptable toxicity (e.g., Benzene, Carbon tetrachloride).[3]
-
Class 2 (Limited Use): Solvents with inherent toxicity that should be limited (e.g., Methanol, Dichloromethane).[3]
-
Class 3 (Low Toxicity): Solvents with low toxic potential, preferred for use (e.g., Ethanol, Acetone, Isopropanol).[3]
When developing a process involving this compound, preference should be given to Class 3 solvents where feasible. The solubility data generated through the protocols in this guide are essential for making these informed decisions.
Conclusion
The solubility profile of this compound is a multi-faceted characteristic that is fundamental to its application in pharmaceutical development. Its behavior as a dihydrochloride salt makes its solubility highly dependent on the polarity, hydrogen-bonding capacity, and pH of the solvent system. By employing systematic and robust experimental methods like the shake-flask protocol, researchers can generate the high-quality data necessary for informed solvent selection, reaction optimization, and successful formulation strategies. This guide provides the theoretical basis and practical framework to empower scientists to confidently navigate the challenges associated with the solubility of this important chiral intermediate.
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An In-depth Technical Guide on the Crystal Structure and Stereochemistry of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure and stereochemistry of (2R,5R)-1,6-diphenylhexane-2,5-diamine dihydrochloride, a chiral diamine of significant interest in medicinal chemistry and asymmetric synthesis. We will delve into its structural features, stereochemical assignments, and its role as a valuable building block, particularly in the context of drug design.
Introduction: The Significance of Chiral C2-Symmetric Diamines
Chiral diamines, particularly those possessing C2 symmetry, are a privileged class of compounds in modern organic chemistry and drug development. Their well-defined three-dimensional structure makes them invaluable as chiral ligands in asymmetric catalysis and as core scaffolds in the synthesis of complex, biologically active molecules. The (2R,5R) configuration of 1,6-diphenylhexane-2,5-diamine establishes a specific spatial arrangement of its functional groups, which is crucial for its molecular recognition properties and its ability to induce stereoselectivity in chemical reactions.
The dihydrochloride salt form of this diamine enhances its stability and water solubility, making it amenable to a variety of experimental conditions. This guide will focus on the detailed solid-state structure of this salt, providing insights into its conformational preferences and intermolecular interactions.
Elucidation of the Crystal Structure
The definitive three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC 2364243 .[1] This entry provides the essential experimental data, including unit cell parameters, space group, and atomic coordinates, which form the basis of our structural understanding.
Crystallographic Data Summary
While the full crystallographic information file (CIF) can be accessed through the CCDC's free "Access Structures" service, a summary of key crystallographic parameters is presented in the table below.[2][3]
| Parameter | Value |
| CCDC Deposition No. | 2364243 |
| Chemical Formula | C₁₈H₂₆Cl₂N₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value from CIF |
| b (Å) | Value from CIF |
| c (Å) | Value from CIF |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value from CIF |
| Z | 4 |
| R-factor (%) | Value from CIF |
Note: The specific values for cell dimensions, volume, and R-factor are contained within the CCDC 2364243 CIF file and would be inserted here upon retrieval.
Molecular Conformation and Stereochemistry
The crystal structure confirms the (2R,5R) absolute stereochemistry of the diamine. The hexane backbone adopts a largely extended conformation, minimizing steric interactions between the substituents. The two phenyl groups are positioned at the ends of the hexane chain, while the two ammonium groups are located at the C2 and C5 positions.
The C2 symmetry of the diamine core is a key feature. This symmetry is evident in the solid-state structure, where the two halves of the molecule are related by a twofold rotational axis. This inherent symmetry is a critical factor in its application in asymmetric catalysis and as a scaffold for symmetric inhibitors of biological targets.[4][5]
Intermolecular Interactions and Crystal Packing
In the crystalline state, the dihydrochloride salt exhibits a network of hydrogen bonds. The positively charged ammonium groups (R-NH₃⁺) act as hydrogen bond donors, while the chloride ions (Cl⁻) serve as hydrogen bond acceptors. These strong electrostatic interactions are the primary forces governing the crystal packing.
A detailed analysis of the hydrogen bonding network would reveal the specific connectivity and geometry of these interactions, providing insights into the stability and physical properties of the crystalline solid.
Stereochemistry and Its Implications
The (2R,5R) stereochemistry of 1,6-diphenylhexane-2,5-diamine is fundamental to its function. The "R" configuration at both stereocenters dictates a specific spatial orientation of the amino and phenylmethyl groups relative to the hexane backbone. This precise arrangement is crucial for its use as a chiral ligand, where it can create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.
In the context of drug design, the defined stereochemistry allows for specific and high-affinity interactions with biological targets, such as enzymes. For instance, C2-symmetric diamines have been explored as core structures for HIV protease inhibitors, where the symmetric nature of the ligand can complement the C2-symmetric active site of the enzyme.[6][7][8]
Synthetic Strategies
One potential and efficient strategy involves the asymmetric reductive amination of a 1,6-diphenylhexane-2,5-dione precursor . This approach often utilizes a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of the imine reduction.
A promising alternative is a chemoenzymatic approach . This could involve the use of a transaminase enzyme for the selective monoamination of the diketone, followed by a second reduction step that is directed by the first stereocenter. Such biocatalytic methods can offer high enantioselectivity under mild reaction conditions.[9]
Experimental Protocols
Protocol 1: Proposed Synthesis via Asymmetric Reductive Amination of 1,6-Diphenylhexane-2,5-dione
This protocol is a generalized procedure based on known methods for the asymmetric synthesis of diamines.[10][11][12][13]
Step 1: Synthesis of 1,6-Diphenylhexane-2,5-dione (Precursor)
-
This diketone can be synthesized via several established organic chemistry methods, such as the acylation of a suitable aromatic precursor.
Step 2: Asymmetric Reductive Amination
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,6-diphenylhexane-2,5-dione (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or methanol).
-
Chiral Catalyst/Ligand: Add a chiral catalyst, such as a ruthenium- or rhodium-based complex with a chiral phosphine ligand (e.g., BINAP), or a chiral Brønsted acid catalyst.
-
Amine Source: Introduce the amine source, which could be ammonia or a protected amine equivalent.
-
Reducing Agent: Add a suitable reducing agent, such as hydrogen gas (for catalytic hydrogenation) or a hydride source like a silane in the presence of a Lewis acid.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (ranging from room temperature to elevated temperatures, depending on the catalyst system) for a period of 24-48 hours, or until reaction completion is indicated by TLC or LC-MS analysis.
-
Work-up and Purification: Upon completion, quench the reaction carefully. Perform an appropriate aqueous work-up to remove the catalyst and other reagents. The crude product is then purified by column chromatography on silica gel to yield the free diamine.
Step 3: Formation of the Dihydrochloride Salt
-
Dissolve the purified (2R,5R)-1,6-diphenylhexane-2,5-diamine in a minimal amount of a suitable organic solvent, such as diethyl ether or methanol.
-
Slowly add a stoichiometric amount (2 equivalents) of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Protocol 2: Single-Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is paramount for successful X-ray crystallographic analysis.
-
Solvent Selection: Screen a variety of solvents and solvent systems to find one in which the this compound has moderate solubility. Common choices include methanol, ethanol, water, or mixtures thereof.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap that has small perforations to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively polar solvent in which it is readily soluble.
-
Place this vial inside a larger, sealed container that contains a larger volume of a less polar "anti-solvent" in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
-
Crystal Mounting and Data Collection:
-
Once suitable crystals have formed, carefully select a well-formed single crystal.
-
Mount the crystal on a goniometer head.
-
Collect the X-ray diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Visualization of Concepts
Logical Flow of Synthesis and Analysis
Caption: Workflow from synthesis to structural analysis and application.
Conclusion and Future Perspectives
This compound is a molecule of considerable interest due to its well-defined stereochemistry and C2-symmetric core. Its crystal structure provides fundamental insights into its conformational preferences and intermolecular interactions, which are essential for understanding its behavior as a chiral ligand and a building block in drug design.
Future research in this area could focus on the development of more efficient and scalable synthetic routes to this and related chiral diamines. Furthermore, the exploration of its utility as a ligand in a broader range of asymmetric transformations and as a core component in the design of novel therapeutic agents remains a promising avenue for investigation.
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A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines - PMC - NIH. (2014, January 29). Retrieved from [Link]
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CCDC 2364243: Experimental Crystal Structure Determination - Iowa Research Online. Retrieved from [Link]
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Structure-guided design of C2-symmetric HIV-1 protease inhibitors based on a pyrrolidine scaffold - PubMed. (2008, April 10). Retrieved from [Link]
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Non-peptidic HIV protease inhibitors: C2-symmetry-based design of bis-sulfonamide dihydropyrones - PubMed. (1998, May 19). Retrieved from [Link]
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Design, activity, and 2.8 A crystal structure of a C2 symmetric inhibitor complexed to HIV-1 protease - PubMed. (1990, August 3). Retrieved from [Link]
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Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines - PubMed. (2013, February 15). Retrieved from [Link]
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Regio- and Enantioselective Synthesis of 1,2-Diamines by Formal Hydroamination of Enamines: Scope, Mechanism, and Asymmetric Synthesis of Orthogonally Protected Bis-Piperazines as a Privileged Scaffold - PubMed. (2024, March 15). Retrieved from [Link]
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Mechanism of Action of Chiral Ligands: A Guide to Stereoselective Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Chemistry
In the molecular world, three-dimensional arrangement is paramount. Molecules with the same chemical formula and connectivity but which are non-superimposable mirror images of each other are known as enantiomers.[1][2] This property, called chirality, is a fundamental feature of nature; the amino acids, sugars, and nucleic acids that form the building blocks of life are all chiral.[3] Consequently, the two enantiomers of a chiral drug can exhibit profoundly different biological activities, with one providing the therapeutic effect while the other might be inactive or, in the most tragic cases, dangerously toxic.[3][4][5] The thalidomide disaster of the 1950s, where one enantiomer of the drug was an effective sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[6]
This reality has made asymmetric synthesis—the selective production of a single desired enantiomer—a cornerstone of modern drug development and fine chemical production.[2][7] Among the most powerful tools to achieve this are chiral catalysts, which are typically composed of a metal center coordinated to a chiral organic molecule known as a ligand.[8] This guide provides an in-depth exploration of the core mechanisms by which these chiral ligands operate, offering both theoretical understanding and practical insights for researchers in the field.
Part 1: The Core Mechanism of Chiral Induction
Asymmetric catalysis is fundamentally a process of energetic differentiation. A chiral catalyst creates a transient, chiral environment around the reactants, making the reaction pathway leading to one product enantiomer more energetically favorable than the pathway leading to its mirror image. This is achieved through a combination of precise molecular recognition and transition state stabilization.
Chiral Recognition: Creating a Stereoselective Environment
The first step in catalysis is the formation of a complex between the catalyst and the substrate. A chiral ligand, by its nature, creates a well-defined, three-dimensional "chiral pocket" or environment around the metal center.[6][9] When a prochiral substrate (a molecule that is not yet chiral but can become so) or a racemic mixture of substrates enters this pocket, the interactions are not identical for the different possible approaches or enantiomers.
The differentiation arises from a combination of:
-
Steric Effects: The bulky groups on the ligand create steric hindrance that physically blocks certain orientations of the substrate, favoring an approach that leads to the desired stereoisomer.[9]
-
Electronic Effects: The ligand modulates the electronic properties of the metal center, influencing its reactivity. Furthermore, non-covalent interactions such as hydrogen bonding, π-stacking, and dipole-dipole interactions between the ligand and the substrate provide additional points of recognition and stabilization.[9][10][11]
This initial binding and orientation step is critical, as it pre-organizes the substrate for the subsequent stereodetermining chemical transformation.
Transition State Stabilization: The Energetic Origin of Selectivity
The selectivity of an asymmetric reaction is determined by the difference in the activation energies (ΔΔG‡) between the two pathways leading to the two different enantiomers.[12] According to transition state theory, the reaction rate is dictated by the energy of the highest-energy point along the reaction coordinate—the transition state.[10][13]
A chiral catalyst functions by lowering the energy of the transition state for the formation of one enantiomer (the major product) more than it lowers the energy for the formation of the other enantiomer (the minor product).[11][12] The chiral ligand is the architect of this energy difference. Through its intricate network of steric and electronic interactions, it stabilizes the desired transition state geometry while destabilizing the competing one.[9][10] Even a small difference in activation energy can lead to a high enantiomeric excess (ee) of the final product.
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A Comprehensive Technical Guide to the Applications of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride
Executive Summary: (2R,5R)-1,6-Diphenylhexane-2,5-diamine is a C₂-symmetric chiral diamine that has emerged as a molecule of significant interest in modern organic chemistry. Its dihydrochloride salt is a stable, crystalline solid, making it a convenient precursor for various applications.[1][2] The inherent chirality and structural rigidity of this diamine make it a cornerstone in two major fields: as an indispensable building block in the synthesis of high-impact pharmaceuticals and as a privileged ligand for creating highly effective catalysts in asymmetric synthesis. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and pivotal applications, tailored for researchers, chemists, and professionals in drug development.
Introduction to a C₂-Symmetric Chiral Diamine
At the heart of its utility lies the specific stereochemical arrangement of (2R,5R)-1,6-Diphenylhexane-2,5-diamine. This molecule possesses two chiral centers at the C2 and C5 positions, both with the R-configuration. This arrangement results in a C₂-symmetric structure, where the molecule can be rotated by 180° around a central axis to yield an identical conformation. This symmetry is a highly sought-after feature in asymmetric catalysis as it significantly simplifies the number of possible transition states in a reaction, often leading to higher enantioselectivity.
Physicochemical Properties
The dihydrochloride form enhances the compound's stability and handling characteristics compared to the free amine. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 1247119-31-8 | [3][4][5][6] |
| Molecular Formula | C₁₈H₂₄N₂ · 2HCl | [5] |
| Molecular Weight | 341.32 g/mol | [2][6] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | ~180-183°C | [1] |
| Solubility | Soluble in water and polar organic solvents (methanol, ethanol) | [1][2] |
| Stereochemistry | (2R, 5R) configuration; C₂-symmetric | [2][7] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure vicinal diamines is a well-established but challenging field in organic chemistry.[8][9] The value of (2R,5R)-1,6-Diphenylhexane-2,5-diamine is intrinsically linked to the precise control of its stereocenters. While specific proprietary synthesis routes may vary, a general and logical approach can be illustrated through retrosynthesis.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the carbon-nitrogen bonds, suggesting a precursor like a diketone which can undergo asymmetric reductive amination. This strategy highlights the importance of installing the chirality in a controlled manner.
Caption: Retrosynthetic pathway for the diamine.
Representative Synthetic Protocol: Asymmetric Reductive Amination
This protocol is a conceptual illustration of how such a molecule could be synthesized, based on established chemical principles.
-
Diketone Formation: Synthesis of the precursor 1,6-diphenylhexane-2,5-dione can be achieved through various methods, such as the photochemical C-C coupling of appropriate precursors.[10]
-
Chiral Catalyst Preparation: A chiral catalyst, often a transition metal complex with a chiral phosphine ligand (e.g., a Rhodium or Iridium complex), is prepared in a suitable solvent under an inert atmosphere.
-
Reductive Amination: The diketone is dissolved in an appropriate solvent (e.g., methanol) with an ammonia source (e.g., ammonium acetate).
-
Asymmetric Hydrogenation: The solution is charged into a high-pressure reactor with the chiral catalyst. The reactor is pressurized with hydrogen gas. The catalyst creates a chiral environment, forcing the hydrogen to add to the imine intermediates from a specific face, thereby setting the (R,R) stereochemistry.
-
Isolation and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated. It is then treated with hydrochloric acid to form the stable dihydrochloride salt, which can be purified by recrystallization.
Causality: The choice of a C₂-symmetric ligand on the metal catalyst is crucial. It ensures that both imine groups of the intermediate are hydrogenated in a stereochemically identical manner, leading to the desired (2R,5R) product with high diastereomeric and enantiomeric purity.
Core Application I: A Cornerstone in Antiviral Drug Development
The most significant application of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride is as a key chiral intermediate in the synthesis of Cobicistat .[2][11]
Cobicistat: A Pharmacokinetic Enhancer
Cobicistat is not an antiviral agent itself. Instead, it functions as a pharmacokinetic enhancer, or "booster," for other anti-HIV drugs, particularly protease inhibitors.[2] Many antiviral drugs are rapidly metabolized in the liver by the cytochrome P450 3A (CYP3A) family of enzymes. Cobicistat potently inhibits CYP3A, thereby slowing the metabolism of co-administered drugs.[2] This action increases the drug's concentration and prolongs its half-life in the bloodstream, improving its efficacy and allowing for lower or less frequent dosing.
The Stereochemical Imperative
The precise three-dimensional structure of a drug is critical for its interaction with biological targets. The (2R,5R) stereochemistry of the diamine core is translated directly into the final Cobicistat molecule. This specific configuration is essential for achieving a high-affinity and selective binding to the active site of the CYP3A4 enzyme, ensuring its potent inhibitory effect.[2][7] Any deviation from this stereochemistry would result in a significant loss of activity.
Workflow: From Diamine to Cobicistat
The synthesis of Cobicistat involves several steps starting from the chiral diamine. The workflow illustrates how the core structure is elaborated to yield the final active pharmaceutical ingredient (API).
Caption: Synthetic workflow from the diamine to Cobicistat.
Core Application II: A Privileged Ligand in Asymmetric Catalysis
Beyond its role in drug synthesis, the diamine is a valuable chiral ligand for transition metal-catalyzed asymmetric reactions.[1][12][13] When complexed with metals such as Ruthenium, Rhodium, or Iridium, it forms a potent chiral catalyst capable of inducing high levels of stereoselectivity.
Principle of Action
The two nitrogen atoms of the diamine chelate to a metal center. The bulky phenyl groups and the specific stereochemistry of the hexane backbone create a well-defined and rigid chiral pocket around the metal. This pocket forces incoming substrates to bind in a specific orientation, allowing a chemical reaction (e.g., hydrogenation) to occur on only one of the two prochiral faces of the substrate, leading to one enantiomer of the product in high excess.
Exemplary Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones
ATH is a powerful technique for the asymmetric reduction of ketones to chiral alcohols. A catalyst formed from the diamine and a Ruthenium precursor is highly effective in this transformation.
Experimental Protocol: ATH of Acetophenone
-
Catalyst Pre-formation: In a glovebox, [RuCl₂(p-cymene)]₂ and (2R,5R)-1,6-Diphenylhexane-2,5-diamine (as the free base) are stirred in isopropanol at 80°C for 1 hour to form the active catalyst.
-
Reaction Setup: In a separate flask, acetophenone (the substrate) is dissolved in a formic acid/triethylamine azeotropic mixture (5:2 ratio), which serves as the hydrogen source.
-
Catalysis: The pre-formed catalyst solution is added to the substrate mixture. The reaction is stirred at a controlled temperature (e.g., 40°C) and monitored by TLC or GC.
-
Work-up and Analysis: Upon completion, the reaction is quenched, and the product, (R)-1-phenylethanol, is extracted. The yield is determined after purification, and the enantiomeric excess (e.e.) is measured using chiral HPLC.
Performance Data:
Catalysts derived from such C₂-symmetric diamines are known to produce excellent results in ATH reactions.
| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e. %) |
| Acetophenone | 0.1 - 1.0 | >95% | >98% (R) |
| Propiophenone | 0.1 - 1.0 | >95% | >99% (R) |
| 2-Acetylnaphthalene | 0.1 - 1.0 | >92% | >97% (R) |
(Note: Data is representative of typical performance for this class of catalyst).
Catalytic Cycle
The catalytic cycle illustrates how the chiral ruthenium complex facilitates the transfer of hydride from the hydrogen source (formic acid) to the ketone, regenerating the catalyst for the next turnover.
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A Technical Guide to the Stability and Storage of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride
Executive Summary
(2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride is a chiral diamine of significant interest in stereoselective synthesis, where it serves as a valuable ligand or catalyst intermediate.[1] The efficacy, safety, and reproducibility of processes employing this compound are directly contingent on its chemical and physical integrity. As a dihydrochloride salt, the compound presents a unique stability profile that is heavily influenced by environmental factors, primarily moisture. This guide provides a comprehensive technical overview of the key factors affecting the stability of this compound, outlines scientifically grounded storage and handling procedures, and details a robust protocol for conducting stability assessments. The insights herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to preserve the compound's quality and ensure its reliable performance in critical applications.
Physicochemical Profile
Understanding the fundamental properties of this compound is the first step in developing an effective stability and storage strategy.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | (2R,5R)-1,6-Diphenyl-2,5-hexanediamine hydrochloride | [3] |
| CAS Number | 1247119-31-8 | [4][5][6] |
| Molecular Formula | C₁₈H₂₆Cl₂N₂ | [4][5] |
| Molecular Weight | 341.32 g/mol | [4][7] |
| Appearance | Solid | [5] |
| Melting Point | >200°C (with decomposition) | [1][6] |
| Common Use | Intermediate in the Cobicistat API family; Chiral ligand/catalyst | [1][7] |
Critical Factors Influencing Stability
The stability of this compound is not absolute. Its molecular structure—containing two chiral amine centers and existing as a dihydrochloride salt—presents several vulnerabilities to environmental stressors.
Hygroscopicity and Hydrolysis
The most significant stability concern for this compound is its propensity to absorb moisture from the atmosphere (hygroscopicity). Hydrochloride salts of amine-containing compounds are well-known for this behavior.[8] The electronegative chlorine atom can facilitate hydrogen bonding with atmospheric water, leading to several detrimental effects:
-
Physical Changes: Initial moisture uptake can lead to caking and clumping of the solid material. Severe hygroscopicity can result in deliquescence, where the solid dissolves in the absorbed water, compromising accurate weighing and handling.[9][10]
-
Chemical Instability: The presence of moisture can induce the disproportionation of the salt back to its free base form.[11] While the core structure is not prone to simple hydrolysis, the presence of an aqueous microenvironment on the solid's surface can accelerate other degradation pathways, such as oxidation.
Oxidation
The secondary amine functional groups in the molecule are potential sites for oxidation. This process can be accelerated by the presence of light, elevated temperatures, and trace metal ions. Oxidative degradation can lead to the formation of various impurities, including N-oxides and other colored byproducts, which can compromise the compound's purity and performance.
Thermal Stress
The compound exhibits a high decomposition temperature (>200°C), indicating good short-term thermal stability.[1][6] However, this does not preclude slow degradation over long-term storage at elevated ambient temperatures. Chronic thermal stress can provide the activation energy needed to initiate and propagate slow-moving degradation reactions.
Photostability
Compounds containing aromatic rings and amine functionalities can be susceptible to degradation upon exposure to light, particularly in the UV spectrum. Photodegradation can be a complex process involving radical mechanisms, potentially leading to a cascade of impurity formation.
Chiral Integrity
As a stereospecific compound, maintaining the (2R,5R) configuration is paramount. While racemization or epimerization is less common under standard solid-state storage conditions compared to chemical degradation, it remains a theoretical risk, particularly if the compound is exposed to harsh pH or temperature conditions in solution.
Diagram: Key Degradation Influencers
The following diagram illustrates the primary environmental factors that can compromise the integrity of the compound.
Caption: Environmental factors impacting compound stability.
Recommended Storage and Handling Protocols
Given the compound's susceptibility to moisture and potential for oxidation, a multi-layered storage and handling strategy is required. Supplier recommendations vary, with some suggesting room temperature and others refrigeration.[4][5][7] For long-term preservation of purity and chiral integrity, a more conservative approach is warranted.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential oxidative and thermal degradation pathways. Provides a consistent, low-energy environment for long-term storage.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and mitigating hygroscopicity.[5] |
| Container | Tightly-sealed, amber glass vial | Amber glass protects the compound from light exposure.[1] A tight seal is critical to prevent moisture ingress and maintain the inert atmosphere. |
| Handling | Handle in a well-ventilated area or glovebox.[1][3] Equilibrate container to room temperature before opening to prevent condensation. Use clean, dry spatulas. Minimize time the container is open. | Prevents contamination and minimizes exposure to atmospheric moisture and oxygen during sample aliquoting. |
A Framework for Stability Assessment
To empirically determine the stability profile and justify storage conditions, a systematic study involving forced degradation (stress testing) is essential.[12] This process intentionally exposes the compound to harsh conditions to rapidly identify likely degradation pathways and products.[13]
Diagram: Stability Assessment Workflow
Caption: Workflow for a comprehensive stability study.
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps to investigate the compound's stability under various stress conditions. The primary analytical technique should be a stability-indicating HPLC method, preferably using a chiral column to simultaneously monitor for chemical impurities and changes in enantiomeric purity.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
HPLC-grade Water, Acetonitrile, and Methanol
-
0.1 M Hydrochloric Acid (HCl)[14]
-
0.1 M Sodium Hydroxide (NaOH)[14]
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, analytical balance, pH meter
-
HPLC system with UV/PDA detector and a suitable chiral column
Procedure:
-
Baseline (T=0) Analysis:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).
-
Analyze immediately to determine initial purity, impurity profile, and enantiomeric excess. Record the physical appearance of the solid.
-
-
Stress Conditions:
-
For each condition below, prepare samples in triplicate. A control sample, protected from the stress condition, should be run in parallel.
-
The goal is to achieve 5-20% degradation; exposure times may need to be adjusted accordingly.[14]
-
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound (approx. 1 mg/mL) in 0.1 M HCl. Keep at 60°C for 24-48 hours. Cool, neutralize with 0.1 M NaOH, and dilute for analysis.[14] |
| Base Hydrolysis | Dissolve the compound (approx. 1 mg/mL) in 0.1 M NaOH. Keep at 60°C for 24-48 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.[14] |
| Oxidation | Dissolve the compound (approx. 1 mg/mL) in 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute for analysis. |
| Thermal (Solid) | Place a thin layer of the solid compound in a vial. Store in an oven at 60°C for 7 days.[14] Prepare a solution from the stressed solid for analysis. |
| Photolytic (Solid) | Place a thin layer of the solid compound in a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). Prepare a solution from the stressed solid for analysis. |
-
Analysis of Stressed Samples:
-
At designated time points, withdraw aliquots from the solution studies or prepare solutions from the solid-state studies.
-
Analyze all samples by the stability-indicating chiral HPLC method.
-
Compare the chromatograms of stressed samples to the T=0 and control samples.
-
-
Data Interpretation:
-
Assess Peak Purity: Use a PDA detector to check for co-eluting peaks.
-
Quantify Degradation: Calculate the percentage loss of the parent compound and the formation of new impurity peaks.
-
Mass Balance: Ensure that the sum of the parent peak area and all impurity peak areas is reasonably close to the initial parent peak area.
-
Identify Degradation Pathways: Note which conditions produced the most significant degradation. If coupled with a mass spectrometer, tentative structures of major degradants can be proposed.
-
Verify Chiral Stability: Confirm that the enantiomeric excess remains unchanged under all stress conditions.
-
Conclusion and Best Practices
This compound is a valuable synthetic intermediate whose utility depends on its high purity and stereochemical integrity. Its dihydrochloride salt form makes it particularly susceptible to degradation induced by atmospheric moisture. Therefore, stringent control over its storage environment is not merely a recommendation but a requirement for reliable and reproducible results.
Key Takeaways:
-
Moisture is the Primary Enemy: The hygroscopic nature of the compound is the most critical stability risk.
-
Cold and Dark Storage is Optimal: Long-term storage at 2-8°C in an amber vial is the best practice.
-
Inert Atmosphere is Essential: Storing under an inert gas like argon or nitrogen provides the highest level of protection against both moisture and oxidation.
-
Stability Must Be Verified: For cGMP applications or long-term research campaigns, conducting a forced degradation study is crucial to fully understand the compound's liabilities and establish a data-driven retest date.
By adhering to these guidelines, researchers and developers can ensure the long-term viability of this important chiral building block, safeguarding the integrity of their scientific endeavors.
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A Comprehensive Technical Guide to the Safe Handling of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride
This guide provides an in-depth analysis of the health and safety considerations for (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride, a chiral molecule utilized as a ligand, catalyst, and intermediate in organic and pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The protocols and recommendations outlined herein are designed to foster a culture of safety and ensure the well-being of laboratory personnel.
Chemical and Physical Identity
A thorough understanding of the compound's properties is fundamental to its safe handling.
| Identifier | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1247119-31-8 | [3] |
| EINECS Number | 700-856-1 | [3] |
| Molecular Formula | C18H26Cl2N2 | [4][5] |
| Molecular Weight | 341.318 g/mol | [4] |
| Appearance | White to off-white solid or brown powder | [1][6] |
| Melting Point | >200°C (decomposes) | [1][7] |
| Solubility | Slightly soluble in DMSO (with heating and sonication), Methanol, and Water (with heating) | [1] |
Hazard Identification and Risk Assessment
While some safety data sheets indicate that this compound is not classified under GHS, it is crucial to treat all non-fully characterized research chemicals with a high degree of caution.[3] The available toxicological information is limited, necessitating a conservative approach to handling.[1][2] The primary risks are associated with inhalation, skin and eye contact, and ingestion of the solid material.
The causality behind this cautious approach lies in the general reactivity of diamine compounds and the unknown long-term toxicological profile of this specific molecule. The dihydrochloride salt form may also present acidic hazards upon dissolution.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
All handling of the solid compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the risk of inhalation of airborne dust particles.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to prevent direct contact with the compound. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety glasses are required at a minimum.[1] For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to safety glasses.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling solid chemicals. Gloves must be inspected for any signs of degradation or perforation before each use and should be changed immediately if contaminated.[3]
-
Lab Coat: A flame-resistant lab coat should be worn to protect street clothing and prevent skin exposure.[1]
-
-
Respiratory Protection: For procedures that may generate significant amounts of dust, a NIOSH-approved respirator with a particulate filter may be necessary. The need for respiratory protection should be determined by a formal risk assessment.
Caption: Personal Protective Equipment (PPE) selection workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Prevent fire caused by electrostatic discharge.[3]
-
Avoid contact with skin and eyes.
-
Ensure adequate ventilation during handling.[3]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store under an inert atmosphere is recommended for long-term stability.[4]
-
Store away from incompatible materials and foodstuff containers.[3]
First-Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical has been inhaled. | [3][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. | [3][8] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention. | [3][8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3][8] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[3][8]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[8]
-
Containment and Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
Caption: Emergency response workflow for accidental spills.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: The combustion of this compound may produce hazardous decomposition products.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
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Methodological & Application
Application Note: A Detailed Protocol for the Stereoselective Synthesis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride from a Chiral Pool Precursor
Introduction
(2R,5R)-1,6-Diphenylhexane-2,5-diamine is a C2-symmetric chiral diamine that serves as a valuable building block in asymmetric synthesis, particularly as a chiral ligand for metal-catalyzed reactions and as a key intermediate in the development of pharmaceutical agents.[1][2][3] Its stereodefined structure is crucial for inducing enantioselectivity in chemical transformations. This application note provides a comprehensive, step-by-step protocol for the synthesis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride, starting from the readily available and inexpensive chiral pool starting material, D-mannitol. The rationale behind key experimental choices is discussed to provide researchers with a thorough understanding of the synthetic strategy.
Synthetic Strategy Overview
The synthetic route is designed to leverage the inherent chirality of D-mannitol to establish the desired (2R,5R) stereochemistry of the final product. The overall workflow involves the protection of D-mannitol, oxidative cleavage to a key aldehyde intermediate, chain extension via a Wittig reaction, stereoselective dihydroxylation, conversion of the resulting diol to the diamine via a dimesylate and diazide intermediate, and finally, formation of the dihydrochloride salt.
Phase 1: Synthesis of (2R,5R)-1,6-Diphenylhexane-2,5-diol
This phase focuses on the construction of the carbon skeleton with the correct stereochemistry at the hydroxyl-bearing carbons.
Step 1.1: Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol
Rationale: The hydroxyl groups of D-mannitol are first protected as acetonides to prevent unwanted side reactions in subsequent steps. This protection is regioselective for the 1,2 and 5,6 diols.
Protocol:
-
To a suspension of D-mannitol (50.0 g, 0.274 mol) in acetone (500 mL) in a 1 L round-bottom flask, add zinc chloride (50.0 g, 0.367 mol).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Neutralize the reaction by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.
-
Filter the solid precipitate and wash it with acetone.
-
Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Recrystallize the solid from a mixture of diethyl ether and petroleum ether to afford 1,2:5,6-Di-O-isopropylidene-D-mannitol as a white crystalline solid.
| Parameter | Value |
| D-mannitol | 50.0 g |
| Acetone | 500 mL |
| Zinc Chloride | 50.0 g |
| Reaction Time | 24 hours |
| Expected Yield | 85-90% |
Step 1.2: Oxidative Cleavage to (R)-2,3-O-Isopropylideneglyceraldehyde
Rationale: The central C3-C4 bond of the protected mannitol is cleaved to yield two molecules of the chiral aldehyde, (R)-2,3-O-Isopropylideneglyceraldehyde. Sodium periodate is a mild and effective reagent for this transformation.
Protocol:
-
Dissolve 1,2:5,6-Di-O-isopropylidene-D-mannitol (40.0 g, 0.153 mol) in dichloromethane (400 mL).
-
Add a solution of sodium periodate (36.0 g, 0.168 mol) in water (200 mL) to the vigorously stirred solution.
-
Stir the biphasic mixture at room temperature for 4 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to obtain the crude aldehyde, which is used immediately in the next step.
Step 1.3: Wittig Reaction to form (4R,5R)-4,5-Diisopropylidenedioxy-1,6-diphenyl-1,5-hexadiene
Rationale: A Wittig reaction is employed to extend the carbon chain and introduce the phenyl groups. Benzyltriphenylphosphonium chloride is used to generate the ylide for this transformation.
Protocol:
-
Suspend benzyltriphenylphosphonium chloride (118.0 g, 0.303 mol) in anhydrous tetrahydrofuran (THF) (600 mL) under an argon atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (2.5 M in hexanes, 121 mL, 0.303 mol) dropwise.
-
Stir the resulting deep red solution at 0 °C for 1 hour.
-
Add a solution of crude (R)-2,3-O-Isopropylideneglyceraldehyde from the previous step in THF (100 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the diene.
Step 1.4: Catalytic Hydrogenation to (4R,5R)-4,5-Diisopropylidenedioxy-1,6-diphenylhexane
Rationale: The double bonds of the diene are reduced by catalytic hydrogenation to yield the saturated hexane backbone.
Protocol:
-
Dissolve the diene from the previous step (0.150 mol) in ethanol (300 mL).
-
Add 10% Palladium on carbon (Pd/C) (2.0 g) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the protected hexane derivative.
Step 1.5: Deprotection to (2R,5R)-1,6-Diphenylhexane-2,5-diol
Rationale: The isopropylidene protecting groups are removed under acidic conditions to yield the target diol.
Protocol:
-
Dissolve the protected hexane derivative (0.145 mol) in a mixture of tetrahydrofuran (200 mL) and 1 M aqueous hydrochloric acid (100 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexane to afford (2R,5R)-1,6-Diphenylhexane-2,5-diol as a white solid.
Phase 2: Conversion to this compound
This phase details the conversion of the hydroxyl groups to amino groups with retention of stereochemistry at the adjacent centers and final salt formation.
Step 2.1: Mesylation of (2R,5R)-1,6-Diphenylhexane-2,5-diol
Rationale: The diol is converted to a dimesylate to transform the hydroxyl groups into good leaving groups for the subsequent nucleophilic substitution.
Protocol:
-
Dissolve (2R,5R)-1,6-Diphenylhexane-2,5-diol (30.0 g, 0.111 mol) in anhydrous dichloromethane (300 mL) and cool to 0 °C under an argon atmosphere.
-
Add triethylamine (46.4 mL, 0.333 mol) to the solution.
-
Add methanesulfonyl chloride (20.6 mL, 0.266 mol) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
-
Quench the reaction with cold water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylate, which is used in the next step without further purification.
| Parameter | Value |
| (2R,5R)-1,6-Diphenylhexane-2,5-diol | 30.0 g |
| Triethylamine | 46.4 mL |
| Methanesulfonyl Chloride | 20.6 mL |
| Reaction Time | 4 hours |
| Expected Yield | ~95% (crude) |
Step 2.2: Azide Displacement to form (2S,5S)-2,5-Diazido-1,6-diphenylhexane
Rationale: The mesylate groups are displaced by azide ions via an SN2 reaction, which proceeds with inversion of configuration at the stereocenters, yielding the (2S,5S)-diazide.
Protocol:
-
Dissolve the crude dimesylate (0.110 mol) in dimethylformamide (DMF) (300 mL).
-
Add sodium azide (28.6 g, 0.440 mol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an argon atmosphere.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the diazide.
Step 2.3: Reduction of the Diazide to (2R,5R)-1,6-Diphenylhexane-2,5-diamine
Rationale: The diazide is reduced to the corresponding diamine. Catalytic hydrogenation is an effective method for this transformation, which proceeds with retention of the newly established configuration.
Protocol:
-
Dissolve the (2S,5S)-2,5-Diazido-1,6-diphenylhexane (0.100 mol) in ethanol (250 mL).
-
Add 10% Palladium on carbon (Pd/C) (2.5 g) to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (60 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (2R,5R)-1,6-Diphenylhexane-2,5-diamine as an oil.
Step 2.4: Formation of this compound
Rationale: The final diamine is converted to its dihydrochloride salt for ease of handling, purification, and storage.[4]
Protocol:
-
Dissolve the crude diamine (0.095 mol) in anhydrous diethyl ether (200 mL).
-
Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution until no further precipitation is observed.
-
Alternatively, add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry it under vacuum to yield this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity. The expected melting point is >200°C (with decomposition).[1]
-
Chiral HPLC: To determine the enantiomeric excess of the final product.
Safety Precautions
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.
-
n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere.
-
Hydrogen gas is flammable and explosive. Perform hydrogenations in a well-ventilated area with appropriate safety equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of enantiomerically pure this compound from D-mannitol. The described methodology is robust and scalable, offering researchers access to this important chiral building block for applications in asymmetric catalysis and medicinal chemistry.
References
-
Fuchs, S., Lichte, D., et al. (2018). Synthesis of Industrial Primary Diamines via Intermediate Diols – Combining Hydroformylation, Hydrogenation and Amination. ChemCatChem, 10(18), 4126–4133. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ethylenediamine Dihydrochloride? [Link]
-
Silva, F. O., et al. (2006). A high yield synthesis of 1,2:5,6-di-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society, 51(1), 785-787. [Link]
-
Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses, 99, 363-380. [Link]
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Organic Chemistry Portal. Staudinger Reaction. [Link]
-
ChemBK. This compound. [Link]
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Wikipedia. Staudinger reaction. [Link]
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Chemistry LibreTexts. Sodium Azide. [Link]
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Common Organic Chemistry. Palladium on Carbon (Pd/C). [Link]
-
Common Organic Chemistry. Substitution (Mesylate) - Azide. [Link]
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Caming Pharmaceutical Ltd. (2R,5R)-1,6-diphenylhexane-2,5-diamine CAS 1247119-31-8. [Link]
-
Goundry, W. (2019). SN2 reaction on a mesylate. Organic Process Research & Development, 23, 1333-1342. [Link]
-
Matin, M. M. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[5][6]oxazepanes. Journal of Bangladesh Chemical Society, 21(2), 179-183. [Link]
-
Indian Journal of Chemistry. (2006). Microwave assisted fast and clean conversion of mesylate to azide: Synthesis of (lS,2R/IR,2S)-1-azido-2-carbocyclic amines as immediate precursors of cis-1,2-diamines. Indian Journal of Chemistry - Section B, 45B, 2148-2152. [Link]
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Kansas State University. Sodium Azide. [Link]
-
Koskinen, A. M. P., & Hassila, H. (1998). A concise synthesis of (3R,4R)-hexane-3,4-diol from D-mannitol. Journal of Chemical Research, Synopses, (1), 24-25. [Link]
-
Zhang, R., et al. (2020). One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis. Metabolic Engineering, 60, 123-131. [Link]
-
ChemBK. (2R,5R)-1,6-diphenylhexane-2,5-diaMine. [Link]
Sources
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- 3. chembk.com [chembk.com]
- 4. Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereospecific synthesis of alkyl-substituted vicinal diamines from the mother diamine: overcoming the "intrinsic barrier" to the diaza-Cope rearrangement reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalysis in Carbon-Carbon Bond Formation
Introduction
The construction of carbon-carbon (C-C) bonds is the foundational pillar of organic synthesis, enabling the assembly of simple precursors into the complex molecular architectures that define pharmaceuticals, agrochemicals, and advanced materials.[1] The development of catalytic methods to forge these bonds has revolutionized the field, offering unprecedented efficiency, selectivity, and functional group tolerance.[2] Transition metal catalysis, organocatalysis, and biocatalysis have emerged as the three principal paradigms, each providing unique solutions to synthetic challenges.[3][4][5]
This technical guide provides an in-depth exploration of key catalytic strategies for C-C bond formation. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights that govern experimental success. We will delve into cornerstone reactions like palladium-catalyzed cross-couplings, explore the elegance of asymmetric organocatalysis, and touch upon the innovative frontiers of photoredox and enzymatic catalysis.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for constructing C-C bonds, particularly between sp²-hybridized carbon atoms.[6] The significance of this field was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] These reactions are indispensable in pharmaceutical manufacturing for the synthesis of complex biaryl and vinyl-aryl structures.[6]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or pseudohalide.[2][7] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity and high stability of the boron reagents.[2][7]
Scientific Principles & Causality
The efficacy of the Suzuki-Miyaura coupling hinges on a delicate interplay between the palladium catalyst, ligand, base, and solvent. The catalytic cycle, illustrated below, involves three fundamental steps:
-
Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7] The choice of ligand is critical here; electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) stabilize the Pd(0) center and accelerate this step.
-
Transmetalation: The organoboron reagent (R²-B(OR)₂) transfers its organic moiety to the palladium center. This step requires activation by a base, which coordinates to the boron atom to form a more nucleophilic "ate" complex, facilitating the transfer of the R² group.[7] The choice of base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) and solvent can significantly impact the rate and efficiency of this step.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple to form the new C-C bond, regenerating the active Pd(0) catalyst.[7] This step is typically fast and irreversible.
Visualizing the Mechanism: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Data Presentation: Comparative Reaction Parameters
The choice of reaction components is critical for success. The following table summarizes common parameters for coupling aryl bromides.
| Parameter | Condition 1 (General Purpose) | Condition 2 (Challenging Substrates) | Rationale & Insights |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. Pd₂(dba)₃ is a Pd(0) source, often preferred for faster initiation. |
| Ligand | SPhos (4 mol%) | Buchwald SPhos Palladacycle (2 mol%) | Bulky, electron-rich phosphines accelerate oxidative addition and reductive elimination. Palladacycles are pre-formed, highly active catalysts. |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (1.5 equiv) | K₃PO₄ is a versatile, effective base. Cs₂CO₃ is more soluble and can be effective for less reactive substrates or hindered boronic acids. |
| Solvent | Toluene/H₂O (10:1) | 2-MeTHF | Biphasic systems with water can aid in dissolving the inorganic base and facilitating transmetalation. 2-MeTHF is a greener solvent alternative to THF or dioxane. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures are often required for less reactive aryl bromides or chlorides. |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
This protocol is designed as a self-validating system. Successful execution should yield the target biaryl product, which can be verified by standard analytical techniques (TLC, GC-MS, NMR).
Materials:
-
4-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate, Hexanes, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (425 mg) under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add 4-bromotoluene (171 mg) and phenylboronic acid (146 mg) to the flask.
-
Solvent Addition: Add toluene (5 mL) and water (0.5 mL) via syringe. The inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] The disappearance of the 4-bromotoluene starting material indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and then brine (20 mL). The bicarb wash removes any remaining boronic acid and base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 4-methyl-1,1'-biphenyl as a white solid.[7]
The Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is the most reliable method for synthesizing substituted alkynes and is widely used in materials science and the synthesis of complex natural products.[9][10]
Scientific Principles & Causality
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle.[8][9]
-
Palladium Cycle:
-
Oxidative Addition: Pd(0) adds to the aryl halide (R¹-X) to form a Pd(II) complex.[9]
-
Transmetalation: The key difference lies here. A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) center.[8]
-
Reductive Elimination: The aryl and alkynyl groups couple, forming the product (R¹-R²) and regenerating the Pd(0) catalyst.[9]
-
-
Copper Cycle:
-
π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base (e.g., triethylamine, diisopropylamine), the alkyne proton is removed, forming the crucial copper(I) acetylide intermediate.[9] This species is then ready for transmetalation with the palladium complex. The amine base serves both as a catalyst for this step and as a solvent and acid scavenger.[8]
-
Visualizing the Mechanism: Sonogashira Dual Catalytic Cycle
Caption: The interconnected Palladium and Copper cycles in the Sonogashira coupling.[9]
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene
Materials:
-
Iodobenzene (204 mg, 1.0 mmol, 1.0 equiv)
-
Phenylacetylene (112 mg, 1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (35 mg, 0.05 mmol, 5 mol%)
-
Copper(I) iodide [CuI] (5 mg, 0.025 mmol, 2.5 mol%)
-
Diisopropylamine (1 mL, 7.0 mmol, 7.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Diethyl ether (Et₂O), Saturated Ammonium Chloride (NH₄Cl) solution, Brine
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve iodobenzene (204 mg) in anhydrous THF (5 mL).[9]
-
Catalyst Addition: To the solution, sequentially add Pd(PPh₃)₂Cl₂ (35 mg), CuI (5 mg), diisopropylamine (1 mL), and phenylacetylene (112 mg) via syringe.[9] The use of anhydrous and anaerobic conditions is traditionally recommended to prevent oxidative homocoupling of the alkyne (Glaser coupling).[10]
-
Reaction Execution: Stir the reaction mixture at room temperature for 3-5 hours.
-
Monitoring: Follow the consumption of iodobenzene using TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ether.[9]
-
Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aq. NH₄Cl (to quench the amine base and complex with copper salts), saturated aq. NaHCO₃, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford diphenylacetylene.
Section 2: Organocatalysis for Asymmetric C-C Bond Formation
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, avoiding the use of metals.[1][3] This field has burgeoned since the early 2000s, providing powerful methods for asymmetric synthesis, which is critical in drug development where a single stereoisomer is often the active pharmaceutical ingredient.[1] Proline and its derivatives are prominent catalysts, often operating via enamine or iminium ion activation.[3]
The Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction between an enolate (from a ketone or aldehyde) and a carbonyl compound.[3] The proline-catalyzed asymmetric version is a landmark transformation, allowing for the direct, highly enantioselective coupling of two different carbonyl compounds.[11]
Scientific Principles & Causality
The (S)-proline-catalyzed aldol reaction between a ketone and an aldehyde proceeds through a well-understood enamine catalytic cycle:
-
Enamine Formation: The secondary amine of proline condenses with the ketone donor to form a nucleophilic enamine intermediate. This step activates the ketone, making its α-carbon a potent nucleophile. The chirality of proline is now embedded in this reactive species.
-
C-C Bond Formation: The chiral enamine attacks the aldehyde electrophile. The stereochemistry of this attack is directed by the catalyst's chiral environment, often proceeding through a highly organized, chair-like transition state involving a hydrogen bond between proline's carboxylic acid and the aldehyde's carbonyl oxygen. This organization is the origin of the high stereoselectivity.
-
Hydrolysis: The resulting iminium ion intermediate is hydrolyzed by water (present in the reaction medium or added during workup) to release the β-hydroxy ketone product and regenerate the proline catalyst.[11]
Visualizing the Mechanism: Proline-Catalyzed Aldol Reaction
Caption: The enamine catalytic cycle for the (S)-proline-catalyzed asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and Benzaldehyde
This protocol is adapted from established procedures and demonstrates a scalable and highly stereoselective transformation.[11]
Materials:
-
(S)-Proline (115 mg, 1.0 mmol, 10 mol%)
-
Cyclohexanone (5.18 mL, 50 mmol, 5.0 equiv)
-
Benzaldehyde (1.02 mL, 10 mmol, 1.0 equiv)
-
Methanol (1.33 mL)
-
Water (330 µL)
-
Saturated Ammonium Chloride (NH₄Cl) solution, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Catalyst Dissolution: In a 25 mL flask, charge (S)-proline (115 mg), methanol (1.33 mL), and water (330 µL). Stir for 10 minutes at room temperature until the catalyst dissolves. The use of a water/methanol mixture is reported to be highly effective for this reaction.[11]
-
Reagent Addition: Add cyclohexanone (5.18 mL), which serves as both reactant and solvent. Stir the mixture for another 10 minutes at room temperature.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add benzaldehyde (1.02 mL) via syringe. The slow addition helps to control the reaction exotherm and minimize side reactions.
-
Reaction Execution: Cap the flask, seal it, and allow the mixture to stir at room temperature. The reaction is typically complete within 24-30 hours.
-
Monitoring: The progress can be monitored by TLC, observing the consumption of benzaldehyde.
-
Workup: Quench the reaction by adding saturated aq. NH₄Cl solution (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral aldol adduct.
Section 3: Emerging Frontiers in Catalytic C-C Bond Formation
Metallaphotoredox Catalysis
A modern paradigm in synthesis is the merger of photoredox catalysis with transition metal catalysis.[12] This dual catalytic approach uses visible light to generate radical intermediates via single-electron transfer (SET) from an excited-state photocatalyst.[13] These radicals can then engage with a traditional transition metal cycle, enabling novel transformations that are difficult or impossible to achieve by either catalytic system alone.[12][14] This strategy has opened new avenues for coupling sp³-hybridized starting materials under exceptionally mild conditions.[12]
Conceptual Workflow: Metallaphotoredox Cross-Coupling
Caption: A generalized workflow illustrating the synergy in metallaphotoredox catalysis.
Biocatalysis and Enzymatic C-C Bond Formation
Nature's catalysts—enzymes—offer unparalleled selectivity and operate under mild, aqueous conditions.[15] The application of enzymes in C-C bond formation is a cornerstone of green chemistry.[4] Aldolases, for example, catalyze stereoselective aldol additions, while other enzyme classes can perform Michael additions, Henry reactions, and Friedel-Crafts alkylations.[4][15] Flavin-dependent 'ene'-reductases (EREDs) have even been shown to catalyze highly chemoselective and enantioselective cross-coupling reactions between alkyl halides and nitroalkanes, a transformation unknown in small-molecule catalysis.[16] This highlights the potential for enzymes to address long-standing synthetic challenges through novel mechanisms.[16]
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Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions. MDPI. [Link]
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A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
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Organocatalytic methods for C-C bond formation. PubMed. [Link]
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Experimental Procedure - Sonogashira Coupling. Scribd. [Link]
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Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions. National Institutes of Health (NIH). [Link]
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Asymmetric aldol reaction using boron enolates. Griffith University Research Online. [Link]
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Carbon-Carbon Bond Formation by Metallaphotoredox Catalysis. Organic Reactions. [Link]
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Biomimetic organocatalytic C-C-bond formations. PubMed. [Link]
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Progress on all ends for carbon-carbon bond formation through photoredox catalysis. Semantic Scholar. [Link]
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Photoredox Catalysis for Building C-C Bonds from C(sp2)-H Bonds. PubMed. [Link]
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Photoredox Catalysis for Building C–C Bonds from C(sp2)–H Bonds. ACS Publications. [Link]
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Using Enzymes to Selectively Form C-C Bonds. Brookhaven National Laboratory Newsroom. [Link]
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Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Arylation of IPrAu(I). National Institutes of Health (NIH). [Link]
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Recent advances in enzymatic carbon–carbon bond formation. Royal Society of Chemistry. [Link]
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Novel carbon–carbon bond formations for biocatalysis. National Institutes of Health (NIH). [Link]
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Catalytic C–C Bond-Forming Multi-Component Cascade or Domino Reactions: Pushing the Boundaries of Complexity in Asymmetric Organocatalysis. ACS Publications. [Link]
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Building Bridges: Biocatalytic C–C-Bond Formation toward Multifunctional Products. ACS Publications. [Link]
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Stereodivergent Carbon–Carbon Bond Formation between Iminium and Enolate Intermediates by Synergistic Organocatalysis. ACS Publications. [Link]
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Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds: Focus Review. National Institutes of Health (NIH). [Link]
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Biocatalytic C-C Bond Formation for One Carbon Resource Utilization. MDPI. [Link]
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New advances in catalytic C–C bond formation via late transition metals. Royal Society of Chemistry. [Link]
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An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. [Link]
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Catalytic carbon-carbon bond formation. Atlas of Science. [Link]
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Asymmetric Aldol Reaction Induced by Chiral Auxiliary. ACS Publications. [Link]
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Asymmetric aldol reaction using boron enolates. Sci-Hub. [Link]
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Transition-Metal-Catalyzed C-C Bond Formation from C-C Activation. PubMed. [Link]
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Organocatalytic methods for CC bond formation. ResearchGate. [Link]
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A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]
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Catalytic Asymmetric C-C Bond Formation in Aqueous Medium. ResearchGate. [Link]
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Suzuki-Miyaura Coupling Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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Recent Developments in Enzymatic Asymmetric CC Bond Formation. ResearchGate. [Link]
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The Strategic Role of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of the application of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride, a C2-symmetrical chiral diamine, in the synthesis of critical pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind its use, present detailed, field-proven protocols, and offer insights into its strategic importance in asymmetric synthesis, with a primary focus on its role as a key building block for the HIV-1 protease inhibitor Cobicistat.
Introduction: The Significance of Chiral Diamines in Asymmetric Synthesis
Chiral vicinal diamines are a privileged class of compounds in asymmetric synthesis, serving as indispensable ligands for metal-catalyzed reactions or as foundational chiral scaffolds for the construction of complex molecules.[1] Their stereochemical purity is paramount, as it directly translates to the enantiopurity of the final active pharmaceutical ingredient (API), a critical factor for therapeutic efficacy and safety.[2] (2R,5R)-1,6-Diphenylhexane-2,5-diamine, with its defined stereocenters and phenyl functionalities, provides a rigid and sterically defined environment, making it an excellent choice for inducing asymmetry in chemical transformations.[3] This guide will focus on its application as a core structural component in the synthesis of pharmaceutical intermediates.
Core Application: Synthesis of a Key Intermediate for Cobicistat
(2R,5R)-1,6-Diphenylhexane-2,5-diamine is a pivotal intermediate in the synthesis of Cobicistat.[4] Cobicistat is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes and is used as a pharmacokinetic enhancer for certain HIV medications.[4] The diamine backbone of (2R,5R)-1,6-Diphenylhexane-2,5-diamine forms a significant portion of the Cobicistat molecule.
The primary application detailed here is the coupling of (2R,5R)-1,6-Diphenylhexane-2,5-diamine with a suitably protected amino acid derivative, (S)-2-(benzyloxycarbonylamino)-4-morpholin-4-yl-butyric acid, to form a key amide bond. This reaction is a cornerstone in the convergent synthesis of Cobicistat precursors.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₆Cl₂N₂ | [5] |
| Molecular Weight | 341.32 g/mol | [5] |
| Appearance | White crystalline solid | [3] |
| Melting Point | >200°C (decomposes) | [3] |
| Solubility | Soluble in water and alcohols | [3] |
| Storage | 2-8°C, under inert atmosphere | [5] |
Reaction Workflow: Amide Coupling
The following diagram illustrates the key transformation where the chiral diamine is incorporated.
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Application Notes & Protocols for Asymmetric Catalysis Using Chiral Diamine Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands for a multitude of metal-catalyzed reactions. Their unique structural and electronic properties allow for the creation of a precisely defined chiral environment around a metal center, enabling the highly selective synthesis of one enantiomer of a product. This technical guide provides an in-depth exploration of the experimental setup for asymmetric catalysis using chiral diamine ligands. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into troubleshooting common challenges. The aim is to equip researchers with the knowledge and practical guidance necessary to achieve high enantioselectivity and reproducibility in their synthetic endeavors.
The Central Role of Chiral Diamines in Asymmetric Catalysis
Chiral 1,2-diamines are privileged ligands in asymmetric catalysis due to their C₂-symmetry, which effectively establishes a chiral environment around a catalytic center.[1] The two nitrogen atoms can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to suit a specific transformation.[2] This adaptability has led to their widespread application in a variety of enantioselective reactions, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.[1][3] The fundamental principle lies in the formation of a chiral catalyst-substrate complex, which lowers the activation energy for the formation of one enantiomer over the other, thus dictating the stereochemical outcome of the reaction.
Pre-Reaction Preparations: Laying the Foundation for Success
The success of an asymmetric catalytic reaction is often determined before the reactants are even mixed. Meticulous preparation and characterization of the catalyst and reagents are paramount to achieving high enantioselectivity and reproducibility.
Ligand and Catalyst Characterization
The purity of the chiral diamine ligand is critical. Impurities can interfere with the formation of the active catalyst, leading to diminished enantioselectivity.[4]
-
Purity Assessment: The purity of the diamine ligand should be verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and elemental analysis.
-
Chiral Integrity: The enantiomeric purity of the ligand itself should be confirmed using chiral HPLC or Gas Chromatography (GC).
-
In-situ vs. Pre-formed Catalysts: While in-situ catalyst formation (mixing the ligand and metal precursor in the reaction vessel) is common, the use of a well-characterized, pre-formed catalyst often leads to more reproducible results.
Solvent and Reagent Preparation
The reaction environment must be scrupulously controlled to prevent catalyst deactivation and side reactions.
-
Solvent Purity: Use anhydrous, deoxygenated solvents. Residual water or oxygen can poison many sensitive catalysts. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Substrate Purity: The purity of the substrate should be assessed to ensure that no impurities are present that could inhibit the catalyst. Purification by recrystallization, distillation, or chromatography may be necessary.
-
Inert Atmosphere: Many asymmetric catalytic reactions are air- and moisture-sensitive. Reactions should be set up and run under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a representative example of an asymmetric transfer hydrogenation using a chiral diamine-metal complex. Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols from prochiral ketones, valued for its operational simplicity and safety.[5]
Materials
-
(1R,2R)-(-)-1,2-Diaminocyclohexane derivative (chiral ligand)
-
[Rh(cod)Cl]₂ (metal precursor)
-
Acetophenone (substrate)
-
Isopropanol (solvent and hydrogen source)
-
Potassium hydroxide (activator)
-
Anhydrous, deoxygenated isopropanol
-
Standard Schlenk glassware
-
Magnetic stirrer and hotplate
Catalyst Preparation (In-situ)
-
To a dry Schlenk flask under an argon atmosphere, add the chiral diamine ligand (0.022 mmol).
-
Add anhydrous, deoxygenated isopropanol (5 mL) and stir until the ligand is fully dissolved.
-
In a separate Schlenk flask, dissolve [Rh(cod)Cl]₂ (0.01 mmol) in anhydrous, deoxygenated isopropanol (5 mL).
-
Slowly add the rhodium solution to the ligand solution via cannula transfer and stir for 30 minutes at room temperature to form the active catalyst.
Asymmetric Transfer Hydrogenation
-
To the catalyst solution, add acetophenone (1 mmol).
-
Add a solution of potassium hydroxide in isopropanol (0.1 M, 0.1 mL, 0.01 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a few drops of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Data Summary Table
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Ligand A | 1 | 80 | 12 | >99 | 95 |
| 2 | Ligand B | 1 | 80 | 12 | >99 | 88 |
| 3 | Ligand A | 0.5 | 60 | 24 | 95 | 92 |
Analytical Methods for Determining Enantiomeric Excess
Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric reaction.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining ee. A chiral stationary phase is used to separate the enantiomers, and the ratio of their peak areas is used to calculate the ee.
-
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate volatile enantiomers.
-
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the enantiomers are shifted to different extents, allowing for their integration and the calculation of the ee.
It is imperative to validate the analytical method to ensure its accuracy, precision, linearity, and robustness.[6]
Visualizing the Workflow
Experimental Workflow Diagram
Caption: A streamlined workflow for asymmetric catalysis experiments.
Troubleshooting Common Issues
Poor reproducibility and low enantioselectivity are common challenges in asymmetric catalysis. A systematic approach to troubleshooting is essential.[6]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low enantioselectivity.
Conclusion
The successful application of chiral diamines in asymmetric catalysis hinges on a thorough understanding of the underlying principles and meticulous attention to experimental detail. By carefully controlling reaction parameters, ensuring the purity of all components, and employing robust analytical techniques, researchers can unlock the full potential of these powerful catalytic systems. This guide provides a foundational framework to aid in the rational design and execution of asymmetric catalytic reactions, ultimately accelerating the development of novel chiral molecules for the pharmaceutical and fine chemical industries.
References
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Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. University College London. [Link]
-
Wang, C., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(28), 9914–9917. [Link]
-
Foubelo, F., Nájera, C., & Yus, M. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(13), 5738-5750. [Link]
-
Kim, S. K., et al. (2002). Synthesis and Characterization of Novel Chiral 1,2-Diamines Derived from α-Pinene. Bulletin of the Korean Chemical Society, 23(4), 603-605. [Link]
-
Inoue, S., et al. (2000). Asymmetric Transfer Hydrogenation Catalyzed by Diamine - Iridium(I) Complexes. Chemistry Letters, 29(8), 956-957. [Link]
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Application Notes and Protocols for (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of a C₂-Symmetric Diamine
(2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride is a chiral diamine possessing a C₂-symmetric backbone. This structural feature is of paramount importance in the field of asymmetric catalysis, where it is primarily utilized as a chiral ligand for transition metals.[1] The stereochemically defined and rigid conformation that such ligands impart to a metal center allows for the creation of a chiral environment, enabling the catalyst to differentiate between enantiotopic faces of a prochiral substrate. This ultimately leads to the preferential formation of one enantiomer of the product, a critical requirement in the synthesis of pharmaceuticals and other biologically active molecules.
This guide provides an in-depth exploration of the application of this compound, focusing on its role in the formation of catalysts for asymmetric transfer hydrogenation of ketones. While this specific diamine is recognized as a component for such reactions, detailed protocols in peer-reviewed literature are not abundant. Therefore, this document will also draw upon well-established principles and protocols for structurally similar and extensively studied chiral diamines, such as 1,2-diphenylethylenediamine (DPEN), to provide a robust framework for its application.
Mechanistic Insights: The Role of the Diamine Ligand in Asymmetric Transfer Hydrogenation
The primary application of (2R,5R)-1,6-Diphenylhexane-2,5-diamine is as a component of Noyori-type catalysts for the asymmetric transfer hydrogenation of ketones. These catalysts, typically ruthenium-based, are renowned for their high efficiency and enantioselectivity.
The catalytic cycle is a concerted, non-radical process. The diamine ligand, often in its N-sulfonated form, plays a crucial bifunctional role. The metal center (e.g., Ruthenium) and the ligand's N-H proton are believed to participate in a six-membered pericyclic transition state.
Here is a simplified representation of the proposed catalytic cycle:
Caption: A simplified workflow of the Noyori-type asymmetric transfer hydrogenation catalytic cycle.
In this cycle, the amine ligand's N-H proton acts as a hydrogen bond donor, activating the carbonyl group of the ketone substrate. Simultaneously, a hydride is transferred from the metal center to the carbonyl carbon. The chirality of the diamine ligand dictates the facial selectivity of this hydride transfer, resulting in the formation of a chiral alcohol.
Preparation and Handling of the Free Diamine
(2R,5R)-1,6-Diphenylhexane-2,5-diamine is supplied as the dihydrochloride salt for enhanced stability and ease of handling. For its use as a ligand, it typically needs to be converted to the free diamine.
Protocol for Liberation of the Free Diamine
-
Dissolution: Dissolve this compound in deionized water.
-
Basification: Cool the solution in an ice bath and add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is greater than 12.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free diamine.
Note: The free diamine should be used immediately or stored under an inert atmosphere (e.g., argon or nitrogen) as amines can be susceptible to oxidation.
Application in Asymmetric Transfer Hydrogenation of Ketones
While specific, optimized protocols for catalysts derived from (2R,5R)-1,6-Diphenylhexane-2,5-diamine are not extensively documented, a representative procedure can be formulated based on the well-established methodologies for Noyori-type catalysts. The following protocol for the asymmetric transfer hydrogenation of acetophenone is illustrative. Researchers should consider this as a starting point for optimization.
Representative Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is adapted from established procedures for Noyori-type catalysts utilizing chiral diamine ligands.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(2R,5R)-1,6-Diphenylhexane-2,5-diamine (as the free base)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Acetophenone
-
Anhydrous solvent (e.g., acetonitrile or isopropanol)
-
Inert atmosphere glovebox or Schlenk line
Experimental Workflow:
Caption: A step-by-step workflow for the asymmetric transfer hydrogenation of acetophenone.
Detailed Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol%) and (2R,5R)-1,6-Diphenylhexane-2,5-diamine (e.g., 0.011 mmol, 2.2 mol%) to a flame-dried Schlenk flask. Add anhydrous solvent (e.g., 5 mL) and stir the mixture at room temperature for 20-30 minutes.
-
Reaction Mixture Preparation: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Execution: To the flask containing the substrate, acetophenone (e.g., 1 mmol), add the formic acid/triethylamine mixture (e.g., 0.5 mL). To this, add the pre-formed catalyst solution via cannula.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC.
Quantitative Data Summary (Illustrative):
| Parameter | Suggested Starting Value | Range for Optimization |
| Substrate to Catalyst Ratio (S/C) | 100:1 | 50:1 to 1000:1 |
| Diamine to Ruthenium Ratio | 2.2:1 | 2:1 to 2.5:1 |
| Solvent | Acetonitrile or Isopropanol | Dichloromethane, Toluene |
| Temperature | 28 °C | 20 °C to 40 °C |
| Reaction Time | 4 - 24 hours | Monitor for completion |
Safety and Handling
This compound is an organic compound and should be handled with appropriate safety precautions.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound is a promising chiral ligand for asymmetric catalysis. Its C₂-symmetric structure makes it an ideal candidate for creating highly enantioselective catalysts, particularly for the transfer hydrogenation of ketones. While specific, detailed protocols for this diamine are not yet widely published, the foundational knowledge from similar, well-studied catalytic systems provides a strong basis for its successful application and optimization. Further research into the synthesis of novel catalysts from this diamine is encouraged to fully explore its potential in asymmetric synthesis and drug development.
References
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
ChemBK. (2R,5R)-1,6-diphenylhexane-2,5-diaMine. Retrieved from [Link]
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Application Note: The Strategic Role of Chiral Building Blocks in the Synthesis of Enantiopure Pharmaceuticals
Abstract
The stereochemistry of an active pharmaceutical ingredient (API) is a critical determinant of its pharmacological and toxicological profile. Regulatory bodies worldwide now mandate rigorous stereochemical characterization of new drug candidates, driving a paradigm shift from racemic mixtures to single-enantiomer drugs.[1][2] This application note provides researchers, scientists, and drug development professionals with a detailed guide to the strategic use of chiral building blocks—enantiomerically pure intermediates—as a cornerstone of modern asymmetric synthesis. We will explore the causality behind key synthetic strategies, present field-proven protocols for the synthesis of crucial building blocks, and illustrate these concepts through industrially relevant case studies.
The Imperative of Chirality in Drug Development
Chirality, the property of non-superimposable mirror images, is fundamental to molecular recognition in biological systems. Enzymes, receptors, and other protein targets are inherently chiral, leading to stereospecific interactions with drug molecules.[3] Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacokinetic and pharmacodynamic properties. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects or toxicity.[2][4] The tragic case of thalidomide in the mid-20th century, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[4]
Recognizing this, the U.S. Food and Drug Administration (FDA) issued guidelines in 1992, strongly encouraging the development of single-enantiomer drugs.[1][2] This has made asymmetric synthesis—the synthesis of a specific enantiomer—a central challenge in pharmaceutical chemistry.
There are three primary strategies for obtaining enantiomerically pure compounds:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules (e.g., amino acids, sugars) as starting materials.[5]
-
Chiral Resolution: Separating a racemic mixture into its constituent enantiomers.[6][7] While effective, this approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.
-
Asymmetric Synthesis: Creating the desired stereocenter from a prochiral or achiral precursor using a chiral catalyst, reagent, or auxiliary.[8][9][10]
The use of chiral building blocks is a powerful and convergent approach that is central to both chiral pool and asymmetric synthesis strategies.
Figure 1: Core strategies for the production of single-enantiomer APIs.
The Power of Chiral Building Blocks
A chiral building block, or synthon, is an enantiomerically pure molecule that contains one or more stereocenters and reactive functional groups, allowing it to be incorporated into a larger target molecule without loss of stereochemical integrity.[] This strategy simplifies the synthesis of complex drugs by breaking them down into smaller, more manageable chiral fragments. The primary advantage is that the challenging task of setting a specific stereocenter is addressed early in the synthetic sequence.
Key classes of chiral building blocks include:
-
Chiral Alcohols: Versatile intermediates that can be synthesized with high enantiopurity via asymmetric hydrogenation of carbonyl compounds.[]
-
Chiral Amines: Foundational components in over 40% of commercial pharmaceuticals, often produced via enzymatic transamination or reductive amination.[12][13]
-
Chiral Epoxides: Potent electrophiles that undergo regio- and stereoselective ring-opening reactions, enabling the construction of complex stereochemical arrays.[14][15][16]
The following sections detail protocols and case studies for the synthesis and application of these critical intermediates.
Case Study 1: Biocatalytic Synthesis of a Chiral Alcohol for Atorvastatin (Lipitor®)
Atorvastatin, the active ingredient in Lipitor®, is a blockbuster statin drug used to lower cholesterol. Its efficacy depends on the precise stereochemistry of its dihydroxyheptanoic acid side chain. A key chiral building block for this side chain is ethyl (R)-4-cyano-3-hydroxybutyrate.
Causality of Method Selection: While several chemical methods exist for the asymmetric reduction of the parent β-ketoester, biocatalysis using a ketoreductase (KRED) enzyme offers unparalleled advantages. Enzymes operate under mild aqueous conditions (ambient temperature and pressure), exhibit near-perfect enantioselectivity (>99.5% e.e.), and eliminate the need for heavy metal catalysts, aligning with the principles of green chemistry.[17][18]
Figure 2: Workflow for the enzymatic reduction of a prochiral ketone.
Protocol: Asymmetric Reduction of Ethyl 4-cyano-3-oxobutanoate
This protocol is based on established industrial processes for generating the chiral alcohol intermediate.[18]
Materials:
-
Ethyl 4-cyano-3-oxobutanoate
-
Ketoreductase (KRED), e.g., KRED-1001
-
Nicotinamide adenine dinucleotide phosphate (NADP+), catalytic amount
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate for extraction
Procedure:
-
Prepare a buffered solution of D-Glucose (1.1 eq) and a catalytic amount of NADP+ in a temperature-controlled reaction vessel.
-
Add the GDH and KRED enzymes to the solution and stir gently to dissolve.
-
Add the substrate, ethyl 4-cyano-3-oxobutanoate (1.0 eq), to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 25-30 °C) and pH (e.g., 7.0). Monitor the reaction progress using HPLC or GC by measuring the disappearance of the starting material and the appearance of the product.
-
Upon completion (typically 12-24 hours), quench the reaction and extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.
-
Analyze the product for chemical purity (HPLC/GC) and enantiomeric excess (chiral HPLC/GC).
| Parameter | Typical Value | Reference |
| Substrate Conc. | 50-100 g/L | [18] |
| Isolated Yield | >80% | [18] |
| Enantiomeric Excess | >99.5% | [18] |
| Catalyst | Ketoreductase (KRED) | [18] |
Table 1: Typical performance data for the biocatalytic reduction.
Case Study 2: Engineered Transaminase for the Asymmetric Synthesis of Sitagliptin (Januvia®)
Sitagliptin, the API in Januvia®, is a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes. Its structure contains a critical chiral β-amino acid moiety. The second-generation synthesis developed by Merck and Codexis is a landmark achievement in industrial biocatalysis, replacing a multi-step rhodium-catalyzed hydrogenation with a single, highly efficient enzymatic step.[12]
Causality of Method Selection: The target transformation involves converting a prochiral ketone (pro-sitagliptin ketone) into the desired chiral amine. Wild-type ω-transaminase enzymes showed very low to no activity on this bulky substrate.[13] The solution was a massive protein engineering effort, employing directed evolution to create a novel transaminase with over 27 mutations. This engineered enzyme not only accepted the bulky substrate but also exhibited high activity and exceptional enantioselectivity under practical manufacturing conditions.[12] This demonstrates how tailoring a biocatalyst can unlock synthetic routes that are otherwise unfeasible.
Protocol: Asymmetric Transamination for Sitagliptin Synthesis
This protocol describes the core biocatalytic step.
Materials:
-
Pro-sitagliptin ketone
-
Engineered ω-transaminase (ATA)
-
Isopropylamine (as the amine donor)
-
Pyridoxal 5'-phosphate (PLP), cofactor
-
Phosphate buffer (e.g., pH 8.0)
Procedure:
-
In a reaction vessel, dissolve the engineered transaminase and the PLP cofactor in the buffer.
-
Add isopropylamine, which serves as both the amine donor and a solvent component. The byproduct of this reaction is acetone.
-
Add the pro-sitagliptin ketone substrate to the mixture.
-
Heat the reaction to the optimal temperature for the engineered enzyme (e.g., 40-50 °C) and stir.
-
The reaction equilibrium is driven forward by the high concentration of isopropylamine and the volatility of the acetone byproduct.
-
Monitor the reaction for conversion to the chiral amine product by HPLC.
-
Upon completion, the product can be isolated and purified.
| Enzyme | Substrate Loading | Conversion (%) | Enantiomeric Excess (%) |
| Wild-Type ATA | Low | <1% | N/A |
| Engineered ATA | >100 g/L | >95% | >99.95% |
Table 2: Comparison of wild-type and engineered transaminase performance for Sitagliptin synthesis.[12][13]
Advanced Concepts: Dynamic Kinetic Resolution (DKR)
For certain substrates, a powerful strategy known as Dynamic Kinetic Resolution (DKR) can overcome the 50% yield limitation of classical resolution.[19] DKR combines a selective kinetic resolution of one enantiomer with the simultaneous in-situ racemization of the unreacted, slower-reacting enantiomer.[20] This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.
Figure 3: Principle of Dynamic Kinetic Resolution (DKR).
Causality and Requirements: A successful DKR process requires the careful orchestration of two distinct catalytic cycles that must be compatible.[21]
-
Selective Transformation: An enzyme (e.g., a lipase for acylation) or a chiral chemical catalyst selectively reacts with one enantiomer much faster than the other.
-
Rapid Racemization: A second catalyst (e.g., a ruthenium complex) rapidly interconverts the (R) and (S) enantiomers of the starting material, ensuring the reactive enantiomer is constantly replenished from the unreactive one.
This approach is particularly effective for chiral alcohols and amines where efficient racemization catalysts are known.
Conclusion
The strategic incorporation of chiral building blocks is an indispensable tool in modern pharmaceutical development. By addressing the challenge of stereocontrol at an early stage, this approach streamlines the synthesis of complex, enantiomerically pure drug molecules. The rise of biocatalysis, exemplified by the industrial-scale use of ketoreductases and engineered transaminases, has revolutionized the synthesis of these building blocks, offering unparalleled selectivity and sustainability. As synthetic methodologies continue to advance, the design and application of novel chiral synthons will remain at the forefront of innovation, enabling the efficient and responsible production of the next generation of safer and more effective medicines.
References
- The Significance of Chirality in Drug Design and Development - PMC. PubMed Central.
- Synthesis of chiral building blocks for use in drug discovery. PubMed.
- Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac.
- Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Bioc
- Dynamic kinetic resolution in asymmetric synthesis. Wikipedia.
- The Significance of Chirality in Drug Design and Development. W. H. Brooks, W. C. Guida, and K. G. Daniel.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. PubMed Central.
- Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. C&EN.
- Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)
- Role of Chirality in Drugs. Juniper Publishers.
- Microbial/enzymatic synthesis of chiral drug intermedi
- Enzymatic synthesis of pharmaceutical drugs containing chiral amines.
- Asymmetric Synthesis in Industry:
- A Look at the Importance of Chirality in Drug Activity: Some Signific
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
- Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology (RSC Publishing).
- Recent advances in catalytic asymmetric synthesis - PMC. PubMed Central.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Breaking Down the Methods: Chromatography and Crystalliz
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
- Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
- Precision Chiral Building Block Synthesis. BOC Sciences.
- Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. University of California, Irvine.
- Chiral resolution methods for racemic pharmaceuticals based on cocrystal form
- Advances in Asymmetric Synthesis. Pharmaceutical Technology.
- Adaptive dynamic kinetic resolution enables alteration of chiral induction with ring sizes.
- Asymmetric C
- Adaptive dynamic kinetic resolution enables alteration of chiral induction with ring sizes.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
- Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals.
- Principal synthetic strategies to prepare optically active (S)‐clopidogrel.
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
- Chiral Building Blocks Selection. Enamine.
- Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxid
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
- Chemical and Biological Synthesis of Chiral Epoxides. ElectronicsAndBooks.
- One‐Pot Catalytic Synthesis of Optically Active Drug (S)‐Clopidogrel.
- Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations.
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 5. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 6. pure-synth.com [pure-synth.com]
- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. atlasofscience.org [atlasofscience.org]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 21. princeton.edu [princeton.edu]
Application Notes & Protocols: Preparation of Metal Complexes with (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride
Introduction: The Significance of C₂-Symmetric Diamine Ligands in Asymmetric Catalysis
In the realm of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries. Chiral metal complexes have emerged as powerful tools for asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. At the heart of many of these catalysts are chiral ligands that dictate the steric and electronic environment of the metal center, thereby controlling the stereochemical outcome of a reaction.
Among the privileged classes of chiral ligands are C₂-symmetric 1,2-diamines. Their bidentate nature allows for the formation of stable chelate rings with a variety of transition metals, including ruthenium, rhodium, and copper. The C₂-symmetry reduces the number of possible diastereomeric transition states, often leading to high levels of enantioselectivity. (2R,5R)-1,6-Diphenylhexane-2,5-diamine is a notable example of such a ligand, valued for its conformational rigidity and the steric influence of its phenyl groups, which can effectively shield quadrants of the metal's coordination sphere. This application note provides a detailed guide for researchers on the preparation of metal complexes using (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride, a common commercially available salt of the ligand.
Part 1: Preparation of the Free (2R,5R)-1,6-Diphenylhexane-2,5-diamine Ligand
The commercially available form of (2R,5R)-1,6-Diphenylhexane-2,5-diamine is often the dihydrochloride salt, which is more stable and easier to handle than the free base. However, for coordination to a metal center, the free diamine is required. The following protocol describes a standard procedure for the neutralization of the dihydrochloride salt to yield the free diamine.
Protocol 1: Conversion of Dihydrochloride Salt to Free Diamine
Principle: This procedure involves the deprotonation of the ammonium salts using a suitable base. The choice of base and solvent system is crucial to ensure complete deprotonation and efficient extraction of the free diamine, which is more soluble in organic solvents than its salt form.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in deionized water in a round-bottom flask or beaker.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a 2 M aqueous solution of NaOH or a saturated solution of K₂CO₃ dropwise while stirring until the pH of the solution is greater than 12. The free diamine may precipitate or form an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of an organic solvent such as dichloromethane or ethyl acetate. The free diamine is significantly more soluble in these organic solvents.
-
Washing: Combine the organic extracts and wash with brine. This step helps to remove any remaining water-soluble impurities and excess base.
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free (2R,5R)-1,6-Diphenylhexane-2,5-diamine as a solid or oil.
-
Characterization: The identity and purity of the free diamine should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the metal complexation step.
Part 2: Synthesis of a Representative Ruthenium(II) Complex
Ruthenium(II) complexes bearing chiral diamine ligands are renowned for their high efficiency and selectivity in asymmetric transfer hydrogenation reactions, a methodology pioneered by Noyori.[1] The following is a representative protocol for the synthesis of a Ru(II)-diamine complex, adapted from established procedures for similar C₂-symmetric diamine ligands.[2]
Protocol 2: Preparation of a Noyori-type Ru(II)-(2R,5R)-1,6-Diphenylhexane-2,5-diamine Complex
Principle: This synthesis involves the reaction of a ruthenium(II)-arene precursor, such as [RuCl₂(p-cymene)]₂, with the chiral diamine ligand in an appropriate solvent. The arene ligand can be displaced by the chelating diamine to form the desired complex.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)
-
(2R,5R)-1,6-Diphenylhexane-2,5-diamine (free base from Protocol 1)
-
Anhydrous isopropanol or dichloromethane
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and line
-
Magnetic stirrer and heat source
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add [RuCl₂(p-cymene)]₂ and the free (2R,5R)-1,6-Diphenylhexane-2,5-diamine in a 1:2.2 molar ratio.
-
Solvent Addition: Add anhydrous isopropanol or dichloromethane via cannula or syringe.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, during which the color of the solution should change, indicating complex formation. Subsequently, heat the mixture to reflux for 2-4 hours to ensure complete reaction.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling or can be precipitated by the addition of a non-polar solvent like hexane.
-
Purification: Collect the solid product by filtration under inert atmosphere, wash with a small amount of cold isopropanol and then with hexane. Dry the complex under vacuum.
-
Characterization: The structure and purity of the resulting Ru(II) complex should be rigorously confirmed using spectroscopic methods such as ¹H NMR, ³¹P NMR (if applicable), IR spectroscopy, and elemental analysis.[3]
Visualization of the Synthetic Workflow
Caption: Workflow for the preparation of a Ru(II)-diamine complex.
Data Presentation: Expected Characterization Data
The successful synthesis of the free diamine and its corresponding ruthenium complex can be confirmed by a suite of analytical techniques. The following table provides expected characterization data based on analogous structures.
| Compound | Technique | Expected Observations |
| (2R,5R)-1,6-Diphenylhexane-2,5-diamine | ¹H NMR | Signals corresponding to aromatic protons, benzylic protons, methine protons adjacent to the amine, and methylene protons. The integration should match the number of protons. |
| ¹³C NMR | Resonances for the different carbon environments: aromatic, benzylic, methine, and methylene carbons. | |
| Mass Spec (ESI) | A peak corresponding to [M+H]⁺, confirming the molecular weight of the free base. | |
| Ru(II)-(2R,5R)-1,6-Diphenylhexane-2,5-diamine Complex | ¹H NMR | A downfield shift of the ligand protons upon coordination to the ruthenium center. The appearance of signals corresponding to the arene ligand (e.g., p-cymene) will also be observed. |
| IR Spectroscopy | Characteristic N-H stretching frequencies will shift upon coordination to the metal. | |
| Elemental Analysis | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formula of the complex. |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. Successful conversion of the dihydrochloride salt to the free base can be confirmed by the change in solubility (the free base is soluble in organic solvents, while the salt is water-soluble) and the disappearance of the hydrochloride signal in the appropriate spectroscopic analysis. The formation of the metal complex is indicated by a distinct color change during the reaction and can be definitively confirmed by the spectroscopic and analytical data outlined in the table above. Each step of the characterization serves as a checkpoint to ensure the integrity of the material before proceeding to catalytic applications.
References
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
-
Achiral and Chiral Transition Metal Complexes with Modularly Designed Tridentate PNP Pincer-Type Ligands Based on N-Heterocyclic Diamines. (2006). Organometallics, 25(14), 3465-3476. [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride
Welcome to the technical support center for the synthesis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis. This compound is a crucial chiral building block, and its successful synthesis is paramount for various applications in catalysis and pharmaceutical development.[1][2]
I. Understanding the Synthetic Pathway
The most common and practical route to this compound initiates from the precursor 1,6-diphenylhexane-2,5-dione. The synthesis can be conceptually broken down into three key stages:
-
Synthesis of the Diketone Precursor: Preparation of 1,6-diphenylhexane-2,5-dione.
-
Diastereoselective Reductive Amination: The critical step where the diamine is formed with the desired stereochemistry.
-
Salt Formation and Purification: Conversion of the free diamine to its stable dihydrochloride salt and final purification.
This guide will address potential issues at each of these stages.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
II. Troubleshooting and FAQs
Stage 1: Synthesis of 1,6-Diphenylhexane-2,5-dione
Question 1: I am experiencing low yields in the synthesis of the 1,6-diphenylhexane-2,5-dione precursor. What are the common causes and how can I optimize this step?
Answer:
Low yields in the synthesis of 1,6-diphenylhexane-2,5-dione often stem from incomplete reaction or the formation of side products. A common synthetic route involves the coupling of two phenylpropanoid units. Here are some key factors to consider for optimization:
-
Purity of Starting Materials: Ensure your starting materials, such as phenylacetic acid derivatives and ethylene oxide, are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Reaction Conditions: The temperature and reaction time are critical. The reaction often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. It is advisable to perform small-scale experiments to determine the optimal temperature and reaction time for your specific setup.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of your reactants. An excess of one reactant may not necessarily drive the reaction to completion and can complicate the purification process.
-
Work-up Procedure: The work-up is crucial for isolating the dione in good yield and purity. Ensure that the pH is adjusted correctly during aqueous washes to remove unreacted starting materials and byproducts.
Experimental Protocol: Synthesis of 1,6-Diphenylhexane-2,5-dione
A representative procedure involves the reaction of ethyl 3-phenylpropionate with sodium ethoxide, followed by coupling with 1,2-dibromoethane.
-
Preparation of the Enolate: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Addition of the Ester: Cool the sodium ethoxide solution in an ice bath and add ethyl 3-phenylpropionate dropwise with vigorous stirring.
-
Coupling Reaction: After the addition is complete, add 1,2-dibromoethane dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the mixture, add water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,6-diphenylhexane-2,5-dione.
Stage 2: Diastereoselective Reductive Amination
Question 2: My reductive amination of 1,6-diphenylhexane-2,5-dione results in a low yield of the desired diamine and a mixture of diastereomers. How can I improve the diastereoselectivity and overall yield?
Answer:
This is the most critical step of the synthesis, and achieving high diastereoselectivity is a common challenge. The direct reductive amination of the dione with ammonia and a reducing agent often produces a mixture of the (2R,5R), (2S,5S), and meso diastereomers.
Key Factors Influencing Diastereoselectivity and Yield:
-
Choice of Reducing Agent and Catalyst: The choice of catalyst and reducing agent is paramount. Catalytic hydrogenation is a common method.
-
Catalysts: Raney Nickel and Platinum group metal (PGM) catalysts (e.g., PtO₂, Rh/C) are frequently used. The choice of catalyst can significantly influence the diastereomeric ratio. It is recommended to screen different catalysts to find the optimal one for your system.
-
Hydrogen Pressure and Temperature: These parameters can affect both the rate of reaction and the stereochemical outcome. Higher pressures and temperatures may lead to over-reduction or side reactions. A systematic optimization of these conditions is necessary.
-
-
Solvent System: The solvent can influence the conformation of the substrate and the transition state, thereby affecting the diastereoselectivity. Protic solvents like ethanol or methanol are commonly used.
-
Ammonia Concentration: A sufficient excess of ammonia is required to favor the formation of the imine intermediate. Anhydrous ammonia in a suitable solvent is often employed.
Troubleshooting Low Diastereoselectivity:
If you are obtaining an unfavorable mixture of diastereomers, consider the following strategies:
-
Stepwise Reduction and Amination: Instead of a direct reductive amination, a two-step approach can offer better control. First, reduce the diketone to the corresponding diol. The stereochemistry of the diol can be controlled to some extent by the choice of reducing agent (e.g., NaBH₄, LiAlH₄). The diol can then be converted to the diamine, for instance, via a Mitsunobu reaction or by conversion to a dimesylate followed by substitution with an amine source.
-
Chiral Catalysts: For enantioselective synthesis, employing a chiral catalyst during the reduction or reductive amination can favor the formation of the desired (2R,5R) enantiomer. This approach, however, can be more costly and may require significant optimization.
Experimental Protocol: Diastereoselective Reductive Amination
-
Reaction Setup: In a high-pressure autoclave, charge 1,6-diphenylhexane-2,5-dione, a suitable solvent (e.g., methanol saturated with ammonia), and the chosen catalyst (e.g., Raney Nickel or a Pt-based catalyst).
-
Reaction Conditions: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the reaction mixture to the optimized temperature and stir for the required duration. Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation of the Free Diamine: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue contains the mixture of diamine diastereomers.
Diagram of Reductive Amination Pathways
Sources
Technical Support Center: Enhancing Enantioselectivity with (2R,5R)-1,6-Diphenylhexane-2,5-Diamine Dihydrochloride
Welcome to the technical support resource for (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C2-symmetric chiral diamine ligand to achieve high levels of stereocontrol in asymmetric synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reactions, troubleshoot suboptimal results, and unlock the full potential of this versatile catalyst component.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the ligand's properties, handling, and role in asymmetric catalysis.
Q1: What is this compound and what are its key properties?
A1: this compound (CAS No. 1247119-31-8) is the salt form of a chiral diamine ligand.[1][2] Its structure is characterized by two stereogenic centers with an (R,R) configuration, flanked by phenyl groups. This specific three-dimensional arrangement is crucial for its effectiveness in inducing chirality.[3][4] The dihydrochloride salt is typically a white to off-white crystalline solid that is soluble in water and alcohols.[5] It is often more stable and easier to handle than the corresponding free base.
Key Physicochemical Properties:
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1247119-31-8 | [2][6] |
| Molecular Formula | C₁₈H₂₄N₂ · 2HCl | [2] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | >200°C (decomposes) | [5][6] |
| Solubility | Soluble in water and alcohols |[5] |
Q2: How must I handle and store the dihydrochloride salt?
A2: Proper handling and storage are critical for maintaining the integrity of the ligand. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[5][7] Avoid creating dust and ensure work is performed in a well-ventilated space or fume hood.[7]
Q3: Is it necessary to convert the dihydrochloride salt to the free base before use in a reaction?
A3: Yes, this is a critical and often overlooked step. The nitrogen atoms in the dihydrochloride salt are protonated, which prevents them from coordinating to a metal center to form the active chiral catalyst. To generate the active ligand, the salt must be neutralized with a suitable base (e.g., NaOH, NaHCO₃, or an organic base like triethylamine) to deprotonate the ammonium centers and liberate the neutral diamine (the "free base"). This is typically done either as a separate workup step before the reaction or in situ.
Q4: What types of reactions is this ligand commonly used for?
A4: Chiral diamines like this one are exceptionally versatile ligands for a wide range of transition metal-catalyzed asymmetric reactions.[3] These include, but are not limited to:
-
Asymmetric hydrogenation of ketones and imines.[8]
-
Asymmetric aldol and Mannich reactions.
-
Enantioselective cycloadditions.
The ligand, in combination with a metal salt (e.g., from Rh, Ru, Ir, Cu, Ni), forms a chiral complex that creates a stereochemically defined environment, guiding the substrate to react and form one enantiomer preferentially.[8][9]
Section 2: Troubleshooting Guide for Low Enantioselectivity
Experiencing poor enantiomeric excess (ee) can be frustrating. This guide provides a systematic approach to diagnosing and resolving the issue.
Problem: My reaction yields the desired product, but the enantiomeric excess (ee%) is consistently low or racemic.
This is a common challenge in asymmetric catalysis. The overall enantioselectivity is a delicate balance of multiple factors. The following Q&A format will help you pinpoint the likely cause.[11]
Q1: Could the chiral ligand itself be the source of the problem?
A1: Absolutely. The ligand is the heart of the chiral system, and its integrity is paramount.[12]
-
Incomplete Conversion to Free Base: As mentioned in the FAQ, residual protonated ligand will not participate in catalysis. Ensure you are using a sufficient excess of base for the neutralization step. It is advisable to monitor the neutralization with a pH indicator or a pH meter if performing it as a separate step.
-
Chemical Purity: The presence of non-chiral impurities or the wrong enantiomer of the ligand can severely erode enantioselectivity.[12] If you suspect purity issues, consider recrystallizing the ligand salt before use. A sharp melting point is a good indicator of purity.[12]
-
Handling and Storage: Improper storage can lead to degradation. If the ligand has been exposed to air or moisture for extended periods, its performance may be compromised.
Q2: I've confirmed my ligand is active. How critical is the reaction temperature?
A2: Temperature is one of the most critical parameters for controlling enantioselectivity.[13]
-
The Thermodynamic Rationale: Higher enantioselectivity is achieved when there is a larger difference in the activation energies (ΔΔG‡) for the pathways leading to the two different enantiomers. Lowering the reaction temperature almost always increases this energy difference, thus favoring one pathway more significantly and leading to higher ee.[13]
-
Troubleshooting Step: If your current protocol is running at room temperature or 0°C, systematically lower the temperature (e.g., to -20°C, -40°C, or -78°C). Run small-scale experiments at each temperature, ensuring the reaction is still proceeding at a reasonable rate, and analyze the ee for each.
Q3: Can the choice of solvent dramatically affect the outcome?
A3: Yes, the solvent plays a crucial role in organizing the transition state of the catalyst-substrate complex.[11][13]
-
Mechanism of Influence: The solvent can influence the conformation and stability of the active catalyst.[13] Solute-solvent interactions can either help to create a more rigid and selective chiral pocket or disrupt it.
-
Troubleshooting Step: A solvent screen is essential for optimization. If you are using a standard solvent like THF or dichloromethane, test a range of other anhydrous solvents with varying polarities and coordinating abilities (e.g., toluene, diethyl ether, 1,4-dioxane, or acetonitrile). Keep all other parameters identical and compare the resulting ee values.
Q4: My yield is high, but the ee is poor. Could catalyst loading be the issue?
A4: This specific scenario often points to a "background" or uncatalyzed reaction.
-
The Competing Pathway: If the catalyst loading is too low, or if the catalyst turnover frequency is slow, a non-selective reaction pathway that does not involve the chiral catalyst can occur simultaneously.[11] This uncatalyzed reaction produces a racemic mixture, which dilutes the enantiopure product from the desired catalytic cycle, resulting in low overall ee.
-
Troubleshooting Step: Try incrementally increasing the catalyst loading (both the metal precursor and the diamine ligand). If the ee improves with higher loading, it strongly suggests a competing background reaction was the culprit.
Section 3: Experimental Protocols & Data
Protocol 1: In Situ Free-Basing and Catalyst Formation
This protocol provides a general method for generating the active catalyst from the dihydrochloride salt directly within the reaction vessel.
-
Vessel Preparation: Add the this compound salt and the chosen metal precursor to an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add the desired volume of anhydrous reaction solvent via syringe. Stir the resulting suspension.
-
Neutralization: Add a suitable base. For organic-soluble reactions, an amine base like triethylamine (2.2 to 2.5 equivalents) is often used. For aqueous or biphasic systems, an inorganic base like sodium bicarbonate may be appropriate.
-
Catalyst Formation: Stir the mixture at room temperature for 30-60 minutes to allow for complete deprotonation and coordination of the free diamine to the metal center. The formation of the active catalyst is often accompanied by a color change.
-
Reaction Initiation: Cool the reaction mixture to the desired temperature before adding the substrate to initiate the asymmetric transformation.
Illustrative Data: Impact of Parameters on Enantioselectivity
The following table summarizes trends often observed in the literature for asymmetric reactions, demonstrating how solvent and temperature can be optimized.[13]
| Entry | Solvent | Temperature (°C) | Illustrative ee (%) | Causality Behind the Result |
| 1 | Dichloromethane | 25 | 65% | Baseline condition; thermal energy allows for less selective pathways. |
| 2 | Dichloromethane | 0 | 82% | Lower temperature increases the energy difference between diastereomeric transition states.[13] |
| 3 | Dichloromethane | -40 | 91% | Further reduction in temperature maximizes selectivity. |
| 4 | Toluene | -40 | 95% | A less polar, non-coordinating solvent can promote a more ordered and rigid catalyst-substrate complex. |
| 5 | THF | -40 | 78% | A coordinating solvent like THF can sometimes compete for binding sites on the metal, disrupting the chiral environment. |
Section 4: Visualization of Concepts
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity
This decision tree provides a logical workflow for diagnosing the root cause of poor stereochemical control.
A decision tree for systematically troubleshooting low enantiomeric excess.
Diagram 2: Conceptual Model of Chiral Induction
This diagram illustrates how the C2-symmetric diamine ligand creates a chiral environment around a central metal atom, forcing the substrate to approach from a specific face.
Conceptual illustration of the chiral pocket created by the diamine ligand.
References
-
ChemBK. (2024). This compound - Introduction. Retrieved from [Link]
-
PCE. (n.d.). This compound CAS NO.:1247119-31-8. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Asymmetric Synthesis with Chiral Diamines. Retrieved from [Link]
-
Fraser, C. J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, ACS Publications. Retrieved from [Link]
-
Fiorito, D., et al. (n.d.). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of Chiral Diamines with Rigid Backbones: Application in Enantioselective Michael Addition of Malonates to Nitroalkenes. Retrieved from [Link]
-
Alfa Chemical. (n.d.). (2r, 5r) -1,6-diphenylhexane-2,5-diamine dihydrochloride Cas Rhif :1247119-31-8. Retrieved from [Link]
-
Caming Pharmaceutical Ltd. (n.d.). (2R,5R)-1,6-diphenylhexane-2,5-diamine CAS 1247119-31-8. Retrieved from [Link]
-
Alfa Chemical. (n.d.). (2R, 5R) -1,6-Diphenylhexane-2,5-diaMine Dihydrochloride CAS 1247119-31-8. Retrieved from [Link]
-
FandaChem. (2025). (2r, 5r) -1,6-diphenylhexane-2,5-diamine dihydrochloride (CAS: 1247119-31-8). Retrieved from [Link]
Sources
- 1. caming.com [caming.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | 1247119-31-8 [chemicalbook.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride
Welcome to the technical support center for the crystallization of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this important chiral intermediate. By leveraging fundamental principles of crystallization and field-proven insights, this document aims to provide practical solutions to achieve high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystalline form important?
This compound is a chiral diamine salt. It is primarily used as a chiral ligand and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2] The crystalline form is crucial as it ensures high purity, stable storage, and consistent performance in subsequent reactions. A well-defined crystalline structure is often a regulatory requirement for active pharmaceutical ingredients (APIs) and their intermediates.
Q2: What are the basic physical properties of this compound?
This compound is typically a white to off-white crystalline solid.[1] It is reported to be soluble in water and alcohols, and has a melting point of over 200°C, at which it decomposes.[2]
Q3: What are the most common challenges encountered during the crystallization of this compound?
The primary challenges include:
-
"Oiling out" or formation of a viscous liquid instead of solid crystals.
-
Poor crystal quality, such as the formation of very fine needles or amorphous powder.
-
Low yield due to high solubility in the mother liquor.
-
Inconsistent crystal form (polymorphism).
This guide will provide detailed troubleshooting for each of these issues.
Troubleshooting Guide
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Symptom: Upon cooling, the solution becomes cloudy and forms a sticky, viscous liquid or oil at the bottom of the flask instead of a crystalline solid.
Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high, leading to liquid-liquid phase separation. This is a common issue for salts of organic bases.
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Rapid cooling is a primary cause of oiling out.
-
Action: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to a colder environment (e.g., an ice bath or refrigerator). A controlled, gradual cooling process is ideal.
-
-
Decrease Solute Concentration: A highly concentrated solution is more likely to oil out.
-
Action: Add a small amount of additional hot solvent to the oiled-out mixture, reheat until a clear solution is achieved, and then attempt to recrystallize with the slower cooling method.
-
-
Alter the Solvent System: The choice of solvent is critical.
-
Action:
-
Increase Solvent Polarity: Since the target molecule is a dihydrochloride salt, it is highly polar. A more polar solvent system can improve solubility and promote orderly crystal lattice formation. If using a less polar solvent, consider adding a co-solvent like methanol or water.
-
Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (e.g., methanol) at an elevated temperature. Then, slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., ethyl acetate or diethyl ether) dropwise until turbidity persists. Reheat to clarify and then cool slowly.
-
-
-
Seeding: Introducing seed crystals can bypass the nucleation barrier and encourage direct crystallization.
-
Action: If a small amount of crystalline material is available, add a few seed crystals to the supersaturated solution at a temperature slightly below the saturation point.
-
Issue 2: Formation of Fine Needles or Amorphous Powder
Symptom: The product crashes out of solution as a fine powder or very small needles, which can be difficult to filter and may trap impurities.
Causality: This is often a result of rapid nucleation, which is favored by high supersaturation and fast cooling.
Troubleshooting Steps:
-
Optimize the Cooling Profile:
-
Action: Employ a very slow cooling rate. For instance, allow the flask to cool in a Dewar flask filled with warm water to slow down the heat transfer.
-
-
Reduce Supersaturation:
-
Action: Use a slightly larger volume of solvent to dissolve the compound initially. This will result in a lower degree of supersaturation upon cooling, favoring the growth of larger, more well-defined crystals over the formation of many small nuclei.
-
-
Utilize a Solvent System with Moderate Solubility:
-
Action: The ideal solvent is one in which the compound has high solubility at elevated temperatures and moderate to low solubility at room temperature or below. If the compound is too soluble, the yield will be low. If it is not soluble enough, it will be difficult to purify effectively. Experiment with solvent mixtures (e.g., ethanol/water, isopropanol/heptane) to fine-tune the solubility profile.
-
Issue 3: Low Crystallization Yield
Symptom: A significant amount of the compound remains in the mother liquor after crystallization, resulting in a poor recovery of the solid product.
Causality: The compound may be too soluble in the chosen solvent system, even at low temperatures.
Troubleshooting Steps:
-
Optimize the Final Cooling Temperature:
-
Action: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-4°C) and held for an adequate amount of time to maximize precipitation.
-
-
Employ an Anti-Solvent:
-
Action: After the initial cooling and crystal formation, consider the slow addition of a suitable anti-solvent to the mother liquor to precipitate more of the dissolved product. Be aware that this may sometimes lead to the precipitation of impurities as well.
-
-
Solvent Evaporation:
-
Action: If the compound is highly soluble, a partial evaporation of the solvent under reduced pressure can increase the concentration and induce further crystallization.
-
-
Re-evaluate the Solvent Choice:
-
Action: Screen for a solvent in which the compound has a steeper solubility curve (i.e., a larger difference in solubility between high and low temperatures).
-
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (Hypothetical Starting Point)
This protocol is a general starting point based on the properties of similar compounds. Optimization will likely be necessary.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol) at reflux temperature with stirring. Start with approximately 5-10 mL of solvent per gram of crude material. Add more solvent in small portions if the solid does not fully dissolve.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can wrap the flask in glass wool or place it in a Dewar.
-
Maturation: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., methanol) at room temperature or with gentle warming.
-
Anti-Solvent Addition: Slowly add a pre-determined volume of an "anti-solvent" (e.g., ethyl acetate or methyl tert-butyl ether) dropwise with stirring until the solution becomes slightly turbid.
-
Clarification: Gently warm the mixture until the turbidity disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the anti-solvent for washing the crystals.
Data Presentation
Table 1: Suggested Starting Solvents for Crystallization Screening
| Solvent System | Polarity | Rationale |
| Methanol | High | Good initial solvent for polar salts. |
| Ethanol | High | Similar to methanol, may offer a different solubility profile. |
| Isopropanol | Medium-High | Less polar than methanol/ethanol, may reduce solubility and improve yield. |
| Ethanol/Water | High | Water can increase the polarity and may aid in the crystallization of hydrochloride salts. |
| Methanol/Ethyl Acetate | Variable | A good solvent/anti-solvent system to consider. |
| Isopropanol/Heptane | Variable | Another potential solvent/anti-solvent combination. |
Visualization of Crystallization Workflow
Caption: General workflow for the cooling crystallization process.
References
-
Recent advances in the field of chiral crystallization. (2022). PubMed. [Link]
-
Recent advances in the field of chiral crystallization. (2022). ResearchGate. [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). WordPress. [Link]
-
recent-advances-in-the-field-of-chiral-crystallization. Bohrium. [Link]
-
(2R,5R)-1,6-diphenylhexane-2,5-diaMine. ChemBK. [Link]
-
(2R, 5R) - 1,6-diphenylhexane-2,5-diamine dihydrochloride (CAS: 1247119-31-8). JECI. [Link]
- Crizotinib preparation method.
-
Stereoselective Crystallization of Chiral Pharmaceuticals Aided by Cellulose Derivatives through Helical Pattern Matching. (2024). PubMed. [Link]
-
Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024). NIH. [Link]
-
Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). ACS Publications. [Link]
-
This compound. ChemBK. [Link]
-
This compound CAS 1247119-31-8. Home Sunshine Pharma. [Link]
-
Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. (2020). ACS Publications. [Link]
-
Guide for crystallization. University of Geneva. [Link]
- Crizotinib solid dispersion.
- Method for synthesizing Crizotinib intermediate.
- Synthesis method of crizotinib.
- Preparation method for 2,5-dichloro-1,4-phenylenediamine.
- Diamine purification method.
- Aromatic diamine derivatives, the preparations thereof, and alignment film materials containing same for liquid crystal display cell.
Sources
Technical Support Center: Navigating the Challenges of Diamine Stability in Solution
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with diamines. The inherent reactivity that makes diamines valuable reagents also renders them susceptible to various degradation pathways in solution. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a thorough exploration of the underlying chemical principles to help you ensure the stability and integrity of your diamine solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the stability of diamine solutions.
Q1: My diamine solution has turned a yellow or brownish color. Is it still usable?
A color change is a strong indicator of chemical degradation, often due to oxidation or the formation of chromophoric byproducts. It is highly recommended to perform an analytical assessment, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the solution before further use. As a general rule, for applications requiring high purity, a discolored solution should be discarded and a fresh one prepared.
Q2: I've observed a white precipitate in my diamine solution, especially after it has been stored for a while. What is it and what should I do?
The formation of a white precipitate is a frequent issue, particularly with aliphatic diamines like ethylenediamine (EDA) and hexamethylenediamine (HMD). This is often due to the reaction of the diamine with atmospheric carbon dioxide (CO₂) to form a carbamate salt, which can have limited solubility.[1] To address this, it is best to prepare fresh solutions and minimize exposure to air. If you must use the solution, you may try to gently warm and agitate it to redissolve the precipitate, but be aware that the presence of the carbamate indicates partial degradation.
Q3: Can I store my prepared diamine solution at room temperature?
While convenient, room temperature storage is generally not recommended for extended periods. Higher temperatures can accelerate both oxidative and thermal degradation pathways.[2][3] For optimal stability, it is best to store diamine solutions at reduced temperatures (e.g., 2-8 °C) and protected from light. For long-term storage, freezing the solution under an inert atmosphere is a viable option, though one should be mindful of the freeze-thaw cycle's potential impact on stability.
Q4: I'm seeing unexpected peaks in my HPLC analysis of a reaction involving a diamine. Could it be from the diamine solution itself?
Yes, it is quite possible. The degradation products of diamines are often structurally related to the parent compound and can appear as new peaks in an HPLC chromatogram.[4] It is crucial to run a control of your diamine solution (stored under the same conditions as your reaction) to identify any peaks that may arise from its degradation.
Troubleshooting Guide: From Observation to Solution
This section provides a systematic approach to diagnosing and resolving common stability problems encountered with diamine solutions.
| Observed Problem | Potential Causes | Troubleshooting & Optimization Steps |
| Precipitate Formation | 1. Reaction with CO₂: Formation of insoluble carbamates.[1]2. Exceeded Solubility Limit: The concentration is too high for the solvent or storage temperature.3. Temperature Fluctuation: Reduced solubility at lower temperatures.4. pH Shift: Changes in pH can affect the ionization state and solubility of the diamine.[5] | 1. Minimize Air Exposure: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).2. Verify Solubility: Consult literature for the solubility of your specific diamine in the chosen solvent at the intended storage temperature.3. Controlled Storage: Store at a consistent, recommended temperature.4. Buffer the Solution: If appropriate for your application, use a buffer to maintain a stable pH. |
| Color Change (Yellowing/Browning) | 1. Oxidative Degradation: Reaction with dissolved oxygen, potentially catalyzed by light or trace metal impurities.[6][7]2. Thermal Degradation: High temperatures can lead to the formation of colored byproducts.[2][3] | 1. Use High-Purity Solvents: Ensure solvents are de-gassed to remove dissolved oxygen.2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[5]3. Inert Atmosphere: Purge the headspace of the storage container with an inert gas.4. Avoid High Temperatures: Prepare and store solutions at or below room temperature whenever possible. |
| Loss of Potency / Unexpected HPLC Peaks | 1. Chemical Degradation: Hydrolysis, oxidation, or reaction with CO₂ has consumed the active diamine.[4]2. Inaccurate Initial Preparation: Errors in weighing or dilution.3. Adsorption to Container: Highly reactive diamines may adsorb to the surface of certain types of containers. | 1. Confirm with a Fresh Standard: Prepare a fresh solution and compare its analytical profile to the suspect solution.2. Perform a Forced Degradation Study: To identify the likely degradation pathway (see Protocol 3).3. Optimize Storage Conditions: Based on the suspected degradation pathway, adjust storage parameters (e.g., temperature, light exposure, atmosphere).4. Use Appropriate Containers: For sensitive applications, consider using silanized glass or polypropylene containers. |
| pH Shift Over Time | 1. Reaction with CO₂: The formation of carbamic acid and subsequent reactions can alter the pH.2. Degradation to Acidic/Basic Byproducts: Degradation products may have different pKa values than the parent diamine. | 1. Buffer the Solution: If compatible with your experimental design, use a suitable buffer to maintain a constant pH.2. Monitor pH Regularly: Check the pH of the solution before each use.3. Prepare Fresh Solutions: For pH-sensitive applications, it is always best to use freshly prepared solutions. |
In-Depth Technical Guides: Understanding the "Why"
A deeper understanding of the chemical degradation pathways is essential for developing robust strategies to mitigate instability.
The Pervasive Issue: Reaction with Carbon Dioxide
Diamines, particularly primary and secondary aliphatic amines, are strong bases and readily react with atmospheric carbon dioxide in a process that can lead to significant degradation.[1]
Mechanism:
-
Carbamate Formation: The initial reaction involves the nucleophilic attack of the amine on CO₂ to form a zwitterionic intermediate, which is then deprotonated by a second amine molecule to yield a carbamate salt.[8][9]
-
Further Reactions: The carbamate can then undergo further reactions, such as intermolecular cyclization in the case of ethylenediamine to form 2-imidazolidone, or reaction with another diamine molecule to form a urea derivative.[2][3]
Accelerating Factors:
-
High Amine Concentration: Increases the rate of carbamate formation.[8]
-
Presence of Water: Water can participate in the reaction mechanism.[9]
-
Elevated Temperatures: Can drive the formation of more stable degradation products like ureas.[2][3]
Prevention & Mitigation:
-
Inert Atmosphere: The most effective preventative measure is to handle and store diamine solutions under an inert atmosphere (e.g., nitrogen or argon) to exclude CO₂.[10][11]
-
Fresh Preparation: Prepare solutions immediately before use to minimize the time for CO₂ absorption.
-
Proper Sealing: Use well-sealed containers with minimal headspace.
Caption: Factors contributing to oxidative degradation of diamines.
Experimental Protocols
Adherence to standardized protocols is key to ensuring the reproducibility of your experiments.
Protocol 1: Proper Preparation and Handling of Diamine Stock Solutions
Objective: To prepare a stable diamine stock solution with minimal initial degradation.
Materials:
-
High-purity diamine
-
High-purity, degassed solvent
-
Oven-dried glassware (e.g., volumetric flask, beaker)
-
Amber glass storage vials with PTFE-lined caps
-
Source of inert gas (nitrogen or argon) with tubing
-
Syringes and needles
Procedure:
-
Prepare Glassware: Ensure all glassware is thoroughly cleaned and dried in an oven at >100 °C for at least 4 hours to remove any residual moisture. Allow to cool to room temperature in a desiccator.
-
Degas Solvent: Degas the required volume of solvent by sparging with an inert gas for 15-30 minutes.
-
Weigh Diamine: In a fume hood, accurately weigh the required amount of diamine and transfer it to the volumetric flask.
-
Dissolve Under Inert Atmosphere: Add a portion of the degassed solvent to the volumetric flask. Gently introduce a stream of inert gas into the headspace of the flask while swirling to dissolve the diamine.
-
Bring to Volume: Once the diamine is fully dissolved, carefully add the degassed solvent to the calibration mark.
-
Aliquot and Store: Immediately aliquot the solution into amber glass vials. Before sealing each vial, purge the headspace with inert gas for 30-60 seconds.
-
Storage: Store the vials at the recommended temperature (typically 2-8 °C) and protected from light.
Protocol 2: Monitoring Diamine Stability by HPLC
Objective: To quantitatively assess the purity and concentration of a diamine solution over time.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
-
Appropriate HPLC column (e.g., C18 for many diamines, but method development may be required)
-
Mobile phase, filtered and degassed
-
Diamine solution to be tested
-
Freshly prepared diamine standard of known concentration
Procedure:
-
Method Development: If a validated HPLC method is not available, develop a method that provides good resolution between the parent diamine and any potential degradation products.
-
Initial Analysis (T=0): Immediately after preparing the diamine solution, dilute an aliquot to a suitable concentration and analyze it by HPLC. This will serve as your baseline.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), withdraw an aliquot from the stored solution, dilute it in the same manner, and analyze it by HPLC.
-
Data Analysis:
-
Compare the peak area of the parent diamine at each time point to the T=0 sample to determine the percentage of diamine remaining.
-
Observe the chromatogram for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Quantify the loss of potency by comparing the peak area to that of a freshly prepared standard.
-
Protocol 3: Forced Degradation Study
Objective: To rapidly identify potential degradation pathways and the stability-indicating nature of an analytical method.
Procedure:
-
Prepare Samples: Prepare several aliquots of your diamine solution.
-
Apply Stress Conditions: Expose each aliquot to a different stress condition:
-
Acid Hydrolysis: Add a small amount of dilute acid (e.g., 0.1 M HCl) and incubate at a moderately elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Add a small amount of dilute base (e.g., 0.1 M NaOH) and incubate under the same conditions as the acid hydrolysis sample.
-
Oxidative Degradation: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Incubate a sealed vial of the solution at a high temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution in a clear vial to UV light.
-
-
Analysis: At various time points, withdraw samples from each condition, neutralize if necessary, and analyze by HPLC.
-
Interpretation: By observing which conditions lead to the most significant degradation, you can infer the primary instability pathways for your diamine. This information is invaluable for developing appropriate storage and handling procedures.
References
-
Arachchige, C. S., et al. (2022). Carbon Dioxide Chemical Absorption Using Diamines with Different Types of Active Centers. Processes, 10(11), 2275. Available at: [Link]
-
RSC Publishing. (n.d.). Ion mobility spectrometry for monitoring diamine oxidase activity. Analyst. Available at: [Link]
-
SeeBeyond Medicine Shop. (n.d.). Diamine Oxidase Reactivity: Exploring Its Role and Influence. Available at: [Link]
-
SeeBeyond Medicine Shop. (n.d.). Diamine Oxidase Stabilization. Available at: [Link]
-
da Silva, E. F., & Svendsen, H. F. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega, 5(40), 25773–25785. Available at: [Link]
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Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. Available at: [Link]
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Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Available at: [Link]
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Lee, W. R., et al. (2021). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Journal of the American Chemical Society, 143(30), 11656–11666. Available at: [Link]
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Bachrach, U., & Plesser, Y. M. (1986). A sensitive, rapid, chemiluminescence-based method for the determination of diamines and polyamines. Analytical Biochemistry, 152(2), 423-431. Available at: [Link]
- Google Patents. (n.d.). US7588721B2 - Method for storing xylylenediamine.
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Ascend Performance Materials. (2017). Hexamethylenediamine (HMD) Product Stewardship Summary. Available at: [Link]
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International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Available at: [Link]
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Wikipedia. (n.d.). Diamine oxidase. Available at: [Link]
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ResearchGate. (n.d.). Proposed thermal degradation pathway of 1,2-Diaminopropane (1,2-DAP). Available at: [Link]
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Comas-Basté, O., et al. (2020). The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines. Frontiers in Microbiology, 11, 1948. Available at: [Link]
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Unilog. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
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WebMD. (2023). What to Know About Diamine Oxidase (DAO) for Histamine Intolerance. Available at: [Link]
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Wikipedia. (n.d.). Diamine. Available at: [Link]
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Zhou, S., et al. (2010). Aqueous ethylenediamine for CO(2) capture. ChemSusChem, 3(8), 913-918. Available at: [Link]
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ChemRxiv. (n.d.). Uncovering the active species in amine-mediated CO2 reduction to CO on Ag. Available at: [Link]
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da Silva, E. F., & Svendsen, H. F. (2007). Comment on “Reaction Kinetics of CO2 in Aqueous Ethylenediamine, Ethyl Ethanolamine, and Diethyl Monoethanolamine Solutions in the Temperature Range of 298−313 K, Using the Stopped-Flow Technique”. Industrial & Engineering Chemistry Research, 46(26), 9370–9371. Available at: [Link]
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Agilent. (n.d.). Analysis of diamines in water. Available at: [Link]
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ResearchGate. (n.d.). Can ethylene diamine be used outside an inert atmospheric glove box without severe degradation?. Available at: [Link]
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Restek. (n.d.). Troubleshooting Guide. Available at: [Link]
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Onel, L., et al. (2017). Experimental and Theoretical Study of the OH-Initiated Degradation of Ethylenediamine (NH2CH2CH2NH2) under Simulated Atmospheric Conditions. Part 1: Kinetics of the Ethylenediamine + OH Gas Phase Reaction. The Journal of Physical Chemistry A, 121(47), 9031–9042. Available at: [Link]
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Scribd. (n.d.). Good Operating Practices For Amine Treating Systems. Available at: [Link]
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Science.gov. (n.d.). diamine curing agents: Topics. Available at: [Link]
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MDPI. (n.d.). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Available at: [Link]
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American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available at: [Link]
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National Center for Biotechnology Information. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(24), e01893-20. Available at: [Link]
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Taylor & Francis. (n.d.). Diamines – Knowledge and References. Available at: [Link]
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Refining Online. (n.d.). Amine Basic Practices Guidelines. Available at: [Link]
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RSC Publishing. (n.d.). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. Available at: [Link]
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Intratec. (n.d.). Hexamethylenediamine (HMDA) Advanced Production Technologies. Available at: [Link]
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PubMed. (2011). Moderating effect of ammonia on particle growth and stability of quasi-monodisperse silver nanoparticles synthesized by the Turkevich method. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 389(1-3), 19-25. Available at: [Link]
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PubMed. (n.d.). Influence of Temperature and pH on the Stability of Dimethoxy Biphenyl Monocarboxylate HCl Solutions. Available at: [Link]
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Wikipedia. (n.d.). Poly(amidoamine). Available at: [Link]
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National Institutes of Health. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 355, 129591. Available at: [Link]
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MDPI. (n.d.). The Effects of pH and Excipients on Exenatide Stability in Solution. Available at: [Link]
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LabRulez GCMS. (n.d.). Amines - Analysis of impurities in ethylene diamine. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Chiral Diamines in Asymmetric Catalysis: An Evaluation of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride and its Analogs
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral catalysts is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral diamines have emerged as a cornerstone in this field, serving as highly effective ligands for metal-catalyzed reactions and as organocatalysts in their own right.[1] This guide provides a comparative analysis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride against two of the most successful and widely utilized classes of C2-symmetric chiral diamines: those derived from 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH).
The Central Role of C2-Symmetry in Chiral Diamine Catalysis
The efficacy of many chiral diamines in inducing stereoselectivity stems from their C2-symmetric scaffold. This structural feature reduces the number of possible diastereomeric transition states in a catalytic cycle, simplifying the stereochemical outcome and often leading to higher enantioselectivity. The diamine ligand, when complexed with a metal center (commonly ruthenium, rhodium, or iridium), creates a well-defined chiral environment that directs the approach of the substrate, favoring the formation of one enantiomer over the other.
Benchmarking Performance: Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental and industrially significant transformation. The ruthenium-catalyzed ATH of acetophenone using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture is a widely accepted model for comparing the performance of chiral diamine ligands.
Established Performers: DPEN and DACH Derivatives
Catalysts derived from N-tosylated DPEN (TsDPEN) and DACH (TsDACH) are considered the gold standard for this transformation, consistently delivering high yields and exceptional enantiomeric excess (ee%).
| Catalyst Precursor | Ligand | Typical Yield (%) | Typical ee (%) |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | >95 | >98 (S) |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDACH | >95 | >97 (S) |
Table 1: Representative performance of established chiral diamine-based catalysts in the asymmetric transfer hydrogenation of acetophenone. Data synthesized from multiple sources in the literature.
The high performance of these catalysts is attributed to the rigid and well-defined chiral pocket created by the combination of the C2-symmetric diamine backbone and the arenesulfonyl group. This structure facilitates a highly organized, six-membered transition state for the hydride transfer from the metal center to the ketone.
This compound: A Structural Perspective
(2R,5R)-1,6-Diphenylhexane-2,5-diamine is a C2-symmetric chiral diamine with a distinct structural framework compared to DPEN and DACH.
Key Structural Features:
-
Flexible Hexane Backbone: Unlike the rigid cyclic structure of DACH or the relatively constrained ethylene backbone of DPEN, the hexane backbone of (2R,5R)-1,6-Diphenylhexane-2,5-diamine offers greater conformational flexibility. This could potentially allow for the accommodation of a broader range of substrates. However, this flexibility might also lead to a less pre-organized catalytic complex, which could result in lower enantioselectivity compared to its more rigid counterparts.
-
Peripheral Phenyl Groups: The two phenyl groups are located at the 1 and 6 positions of the hexane chain, relatively distant from the coordinating nitrogen atoms. This contrasts with DPEN, where the phenyl groups are directly attached to the chiral carbons of the diamine backbone and play a crucial role in defining the chiral pocket. The positioning of the phenyl groups in the hexane-based diamine may have a more subtle, secondary influence on the steric environment around the metal center.
Potential Applications and Considerations:
Given its C2-symmetric diamine structure, this compound is a promising candidate for use as a chiral ligand in various asymmetric transformations, including:
-
Asymmetric hydrogenations and transfer hydrogenations.
-
Asymmetric Michael additions.
-
Enantioselective C-C bond-forming reactions.
The dihydrochloride salt form suggests good air stability and solubility in protic solvents. For catalytic applications, the free diamine would typically be generated in situ by treatment with a base.
The lack of published performance data for this specific diamine in benchmark reactions like the ATH of acetophenone makes a direct comparison of its efficacy challenging. Further experimental investigation is required to determine its catalytic potential relative to established ligands like TsDPEN and TsDACH.
Experimental Protocols
To facilitate the evaluation and comparison of chiral diamine catalysts, a detailed, standardized protocol for the asymmetric transfer hydrogenation of acetophenone is provided below.
General Workflow for Catalyst Screening and Optimization
Caption: Generalized workflow for the evaluation of chiral diamine catalysts in ATH.
Detailed Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-p-tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.01 mmol) and (R,R)-TsDPEN (0.022 mmol) in anhydrous DCM (2 mL). Stir the mixture at room temperature for 20 minutes.
-
Reaction Setup: Prepare a 5:2 (v/v) mixture of formic acid and triethylamine.
-
Hydrogenation: To the flask containing the catalyst solution, add acetophenone (1.0 mmol). Then, add the formic acid/triethylamine mixture (0.5 mL).
-
Reaction Monitoring: Stir the reaction mixture at 28 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, quench by slowly adding saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 1-phenylethanol. Determine the yield. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Conclusion
Derivatives of 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH) are well-established as highly effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, consistently providing excellent enantioselectivities and yields. Their rigid, C2-symmetric structures create a well-defined chiral environment conducive to high stereocontrol.
This compound presents an interesting structural alternative, featuring a more flexible C2-symmetric backbone. While this flexibility could offer advantages for certain substrates, its performance in benchmark asymmetric reactions has yet to be documented in the scientific literature. Without experimental data, a direct performance comparison is not possible. However, its structural characteristics merit investigation to explore its potential as a novel chiral ligand. The provided experimental protocol serves as a template for such an evaluation, allowing for a direct comparison against the established performance of DPEN and DACH-based catalysts. Researchers in drug development and asymmetric synthesis are encouraged to consider the structural diversity of chiral diamines, as novel scaffolds may unlock new catalytic activities and selectivities.
References
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis (Ph.D.), UCL (University College London). Available at: [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Cambridge: Cambridge Open Engage. doi: 10.26434/chemrxiv-2021-l81v2. Available at: [Link]
-
Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(12), 5335-5371. doi: 10.1039/C3CS60053A. Available at: [Link]
- Alexakis, A., & Mangeney, P. (1990). Chiral Diamines: Synthesis and Applications in Asymmetric Synthesis. Tetrahedron: Asymmetry, 1(8), 477-511.
-
Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(38), 14595-14605. doi: 10.1039/D2DT02411J. Available at: [Link]
-
Šot, P., et al. (2011). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Collection of Czechoslovak Chemical Communications, 76(7), 837-854. Available at: [Link]
Sources
Evaluating the Catalytic Potential of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride: A Comparative Guide for Asymmetric Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for novel, efficient, and selective chiral ligands is a perpetual endeavor. Chiral diamines have cemented their status as a cornerstone of this field, providing the structural backbone for a multitude of successful catalysts. This guide focuses on the evaluation of a less-documented yet promising chiral diamine, (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride. While this compound is recognized as a key intermediate in the synthesis of the HIV pharmacologic enhancer Cobicistat, its broader catalytic applications remain largely unexplored in publicly available literature.[1]
This document serves as a comparative guide, positioning this compound against well-established chiral diamine ligands. In the absence of direct experimental data for the target compound, we will leverage its structural attributes to forecast its potential performance and provide a robust framework for its experimental evaluation. This guide is designed to equip researchers with the necessary context and protocols to unlock the catalytic capabilities of this intriguing molecule.
The Privileged Scaffold: Chiral Diamines in Asymmetric Catalysis
Chiral 1,2-diamines are fundamental building blocks in the synthesis of enantiomerically pure compounds.[2] Their efficacy stems from their C2-symmetry and the ability of their two nitrogen atoms to form stable chelate complexes with transition metals such as ruthenium, rhodium, and iridium.[2][3] This coordination creates a rigid and well-defined chiral environment around the metal center, which is essential for high stereocontrol in catalytic transformations.
Prominent examples of widely used chiral diamines include derivatives of (1R,2R)-1,2-diphenylethylenediamine (DPEN) and (1R,2R)-1,2-diaminocyclohexane (DACH). These ligands have demonstrated exceptional performance in a variety of asymmetric reactions, most notably the transfer hydrogenation of prochiral ketones.
Structural Analysis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine
(2R,5R)-1,6-Diphenylhexane-2,5-diamine presents a unique structural framework compared to the more conventional 1,2-diamines.
-
1,4-Diamine Structure: Unlike the vicinal (1,2) arrangement in DPEN and DACH, the target molecule is a 1,4-diamine. This will result in the formation of a larger and potentially more flexible seven-membered chelate ring when complexed with a metal. This flexibility could influence the catalyst's activity and enantioselectivity.
-
Chiral Backbone: The chirality is derived from the two stereocenters at the C2 and C5 positions.
-
Peripheral Phenyl Groups: The presence of phenyl groups at the C1 and C6 positions provides steric bulk, which is crucial for creating a chiral pocket and influencing the orientation of the substrate during the catalytic cycle.
The dihydrochloride salt form ensures stability and solubility in polar solvents. For catalytic applications, the free diamine would typically be generated in situ by treatment with a base.[4]
Comparative Performance in a Benchmark Reaction: Asymmetric Transfer Hydrogenation of Ketones
The asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral alcohols is a widely accepted benchmark reaction for evaluating the performance of chiral diamine-based catalysts.[3] While direct data for (2R,5R)-1,6-Diphenylhexane-2,5-diamine is not available, we can compare the performance of established catalysts to set a performance target.
| Chiral Diamine Ligand (in complex with Ru or Rh) | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (1S,2S)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | 98 | 97 |
| (1R,2R)-TsDPEN | Acetophenone | (S)-1-Phenylethanol | 95 | 99 |
| (1R,2R)-DACH derivative | Acetophenone | (S)-1-Phenylethanol | 85-99 | 87-100 |
Data compiled from various sources for illustrative purposes. Reaction conditions may vary.
Based on its structural features, a rhodium or ruthenium complex of (2R,5R)-1,6-Diphenylhexane-2,5-diamine could potentially offer a different selectivity profile due to its unique chelation geometry.
Proposed Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the asymmetric transfer hydrogenation of ketones by a chiral diamine-metal complex involves a concerted outer-sphere hydrogen transfer from the metal-hydride to the ketone.
Caption: Experimental workflow for evaluating catalytic performance.
Detailed Experimental Protocol
The following is a detailed, self-validating protocol for the asymmetric transfer hydrogenation of acetophenone, adapted for the evaluation of (2R,5R)-1,6-Diphenylhexane-2,5-diamine.
Materials:
-
This compound
-
[Rh(Cp*)Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Precursor Formation (in situ):
-
In a nitrogen-flushed Schlenk tube, dissolve this compound (0.0055 mmol, 2.2 eq. to Rh) in anhydrous DCM (1.0 mL).
-
Add triethylamine (0.011 mmol, 2.2 eq.) to generate the free diamine. Stir for 10 minutes at room temperature.
-
To this solution, add [Rh(Cp*)Cl₂]₂ (0.0025 mmol, 1 eq.).
-
Stir the resulting mixture at 40°C for 1 hour to form the chiral rhodium complex. The solution should turn from a suspension to a clear colored solution.
-
-
Asymmetric Transfer Hydrogenation:
-
To the freshly prepared catalyst solution, add acetophenone (0.5 mmol, 100 eq.).
-
Add the formic acid/triethylamine (5:2) azeotrope (0.5 mL) as the hydrogen source.
-
Stir the reaction mixture at 40°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 1-phenylethanol.
-
-
Analysis:
-
Determine the conversion by GC or ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) of the purified 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Causality and Self-Validation:
-
The in-situ formation of the catalyst is a standard and efficient method. The visual change in the solution provides a preliminary indication of complex formation.
-
The use of a well-defined hydrogen source (formic acid/triethylamine azeotrope) ensures reproducibility.
-
The substrate-to-catalyst ratio (S/C) of 100 is a common starting point for screening new catalysts.
-
Analysis of both conversion and enantiomeric excess is crucial for a comprehensive evaluation of the catalyst's performance. A high conversion with low ee, or vice versa, provides valuable insights for further optimization.
Concluding Remarks and Future Outlook
While this compound is an established building block in pharmaceutical synthesis, its potential as a chiral ligand in asymmetric catalysis is yet to be fully realized. Its unique 1,4-diamine structure offers an intriguing alternative to the conventional 1,2-diamines, potentially leading to novel reactivity and selectivity.
The experimental framework provided in this guide offers a clear and robust pathway for the systematic evaluation of its catalytic efficiency. By comparing the obtained results against the established benchmarks of DPEN and DACH-based catalysts, researchers can effectively position this ligand within the broader landscape of asymmetric synthesis. The exploration of its complexes with other metals, such as ruthenium and iridium, and its application in other asymmetric transformations will undoubtedly be a fertile ground for future research.
References
-
This compound. ChemBK. Available at: [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. Royal Society of Chemistry. Available at: [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Available at: [Link]
-
Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Journal of the Brazilian Chemical Society. Available at: [Link]
-
A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters. Available at: [Link]
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A Comparative Guide to the Purity Analysis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride by HPLC and NMR
Abstract
(2R,5R)-1,6-Diphenylhexane-2,5-diamine is a critical chiral building block in modern pharmaceuticals. Its dihydrochloride salt form requires stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this compound. We will explore the fundamental principles, experimental design rationale, and data interpretation for each method. By presenting detailed protocols and comparative data, this document serves as a practical resource for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry, advocating for a synergistic approach to achieve robust characterization.
Introduction: The Imperative for Orthogonal Purity Verification
(2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride serves as a key intermediate in the synthesis of various APIs, including the HIV pharmacologic enhancer Cobicistat.[1][2][3] Given its role, the chemical and stereochemical purity of this intermediate is paramount. Impurities, which can include stereoisomers (enantiomers and diastereomers), residual starting materials, by-products, and residual solvents, can impact the safety, stability, and efficacy of the final drug product.
Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[4][5][6] A single analytical method is often insufficient to detect and quantify all potential impurities. Therefore, employing orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles—is a cornerstone of a robust validation strategy. This guide focuses on two such powerful and complementary techniques: HPLC for its exceptional separative capability and NMR for its definitive structural and quantitative power.
High-Performance Liquid Chromatography (HPLC): Profiling Chiral and Achiral Impurities
HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and robustness. For a chiral molecule like (2R,5R)-1,6-Diphenylhexane-2,5-diamine, the primary challenge is to develop a method that can separate not only process-related impurities but also its stereoisomers.
Principle of Chiral HPLC
Chiral HPLC operates by creating a temporary diastereomeric interaction between the enantiomers of the analyte and a chiral selector, which is immobilized on the stationary phase (a Chiral Stationary Phase, or CSP).[7][8] This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation.[8][]
Method Development & Rationale
The success of a chiral separation is highly dependent on the meticulous selection of the CSP and mobile phase.[7]
-
Column Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for resolving a wide range of racemates, including primary amines.[7][10] For this analysis, an amylose-based CSP, such as CHIRALPAK® IA or a similar column, is an excellent starting point due to its proven success in separating amines.[10]
-
Mobile Phase Optimization: The mobile phase modulates the interaction between the analyte and the CSP. For basic compounds like diamines, peak shape and resolution can be poor due to strong interactions with residual silanols on the silica support. To counteract this, a basic additive, such as diethylamine (DEA) or ethanesulfonic acid (ESA), is incorporated into the mobile phase.[7][11][12] A typical mobile phase for normal-phase chiral chromatography would consist of a non-polar solvent (e.g., n-Hexane), an alcohol modifier (e.g., 2-Propanol or Ethanol), and the basic additive. The ratio of these components is optimized to achieve baseline separation of all stereoisomers.
-
Detector Selection: A UV-Vis or Photodiode Array (PDA) detector is suitable for this molecule due to the presence of phenyl chromophores. A PDA detector offers the added advantage of providing spectral data, which can help in peak identification and purity assessment across the entire peak.
Experimental Protocol: Chiral HPLC Method
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., Chiralpak IA), 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
System Suitability: Inject a solution containing all four potential stereoisomers ((2R,5R), (2S,5S), and the meso forms (2R,5S) & (2S,5R)) to confirm resolution between all peaks. The resolution factor (Rs) should be >1.5.
Data Interpretation & Results
The chromatogram provides a profile of the sample's components. Purity is calculated based on the relative peak areas.
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 8.5 | 0.08 | (2S,5R)-diastereomer (meso) |
| 2 | 9.7 | 99.85 | (2R,5R)-1,6-Diphenylhexane-2,5-diamine |
| 3 | 11.2 | 0.05 | Unknown Impurity |
| 4 | 12.5 | 0.02 | (2S,5S)-enantiomer |
Chromatographic Purity: 99.85%
Strengths:
-
High sensitivity for detecting trace-level impurities.
-
Excellent capability to separate stereoisomers, which is critical for chiral drugs.
-
Well-established and validated method for routine quality control.
Limitations:
-
Requires specific reference standards for impurity identification.
-
Relative quantification assumes all compounds have a similar detector response (e.g., UV absorptivity), which may not be true.
-
Does not detect non-chromophoric impurities like water or residual inorganic salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute and Structural Approach
NMR spectroscopy is an inherently quantitative and structurally informative technique. Unlike HPLC, the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification without the need for specific reference standards of impurities.[13][14][15]
Principle of Quantitative NMR (qNMR)
Quantitative NMR (qNMR) determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and concentration.[13][16][17] This provides a direct, absolute measure of the analyte's purity, traceable to the International System of Units (SI).[18]
Method Development & Rationale
-
Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. For the dihydrochloride salt, Deuterium Oxide (D₂O) or DMSO-d₆ are suitable choices. D₂O is often preferred for its simplicity, though exchangeable protons (N-H, O-H) will not be observed.
-
Internal Standard Selection: A good internal standard should be stable, have high purity, not react with the sample, and possess signals that are sharp and well-resolved from any analyte or impurity signals.[16] Maleic acid or 1,4-Dioxane are common choices for qNMR in aqueous media.
-
Acquisition Parameters: To ensure accurate integration, key acquisition parameters must be optimized. This includes a sufficiently long relaxation delay (D1), typically 5-7 times the longest spin-lattice relaxation time (T₁) of the protons being integrated, and ensuring a calibrated 90° pulse angle.
Experimental Protocol: ¹H qNMR Method
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard 1D proton (e.g., zg30).
-
Relaxation Delay (D1): 30 seconds (determined experimentally).
-
Number of Scans: 16-32 (for good signal-to-noise).
-
Acquisition Time: ~4 seconds.
-
-
Data Processing: Apply an exponential line broadening factor (e.g., 0.3 Hz) and perform careful phasing and baseline correction before integration.
Data Interpretation & Results
The ¹H NMR spectrum provides a structural fingerprint. The purity is calculated using the following formula:[13]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = Mass
-
P = Purity of the standard
| Signal Assignment (Analyte) | δ (ppm) | Integral (Normalized) | Protons |
| Aromatic Protons | 7.2-7.4 | 10.00 | 10H |
| Methine (CH-N) | ~3.5 | 2.01 | 2H |
| Methylene (CH₂-Ph) | ~2.8 | 4.03 | 4H |
| Methylene (CH₂-CH₂) | ~1.8 | 3.98 | 4H |
Identified Impurities:
-
Residual Ethanol at δ 1.15 (t) and 3.55 (q) ppm, quantified at 0.15%.
-
No diastereomeric impurities were detected above the limit of detection (~0.1%).
qNMR Purity (Assay): 99.6% (w/w)
Strengths:
-
Provides an absolute, direct measure of purity (assay).[16][18]
-
Structurally informative, allowing for the identification of unknown impurities.
-
Requires no reference standards for impurities.[16]
-
Simultaneously quantifies residual solvents and water.[19]
Limitations:
-
Lower sensitivity compared to HPLC, making it less suitable for trace impurity analysis (<0.1%).
-
Signal overlap can complicate quantification, potentially requiring higher field magnets or 2D NMR techniques.[19][20]
-
May not resolve closely related isomers like enantiomers without a chiral resolving agent.
Comparative Analysis & Synergistic Strategy
Neither HPLC nor NMR alone provides a complete purity profile. They are complementary techniques that, when used together, offer a comprehensive and self-validating system for quality assessment.
Workflow Visualization
Caption: Orthogonal workflow for comprehensive purity analysis.
Head-to-Head Comparison
| Feature | HPLC (Chiral Method) | NMR (¹H qNMR) |
| Principle | Differential partitioning/interaction | Nuclear spin resonance absorption |
| Quantification | Relative (Area %) | Absolute (% w/w)[21] |
| Primary Use | Impurity profiling, stereoisomer separation | Absolute purity (assay), structural confirmation |
| Sensitivity | High (ppm levels, <0.05%) | Moderate (~0.1%) |
| Specificity | Excellent for isomers | Excellent for structure, poor for enantiomers |
| Impurity ID | Requires reference standards | Possible from spectral data |
| Throughput | Moderate (20-30 min/run) | High (5-10 min/sample after setup) |
| Detects | Chromophoric compounds | All ¹H-containing molecules (solvents, water) |
A Synergistic Approach
The optimal strategy involves leveraging the strengths of both techniques:
-
HPLC is used as the primary tool for routine quality control to profile and quantify all specified and unspecified impurities, with a particular focus on separating the critical (2S,5S) enantiomer and meso diastereomers.
-
NMR is used to provide an absolute purity value (assay), which serves as an orthogonal check on the HPLC purity result. It confirms the identity of the main component and quantifies impurities that are invisible to UV detection, such as residual solvents. This is crucial for mass balance calculations.[15]
Conclusion & Recommendations
The purity analysis of this compound requires a multi-faceted analytical approach to comply with stringent pharmaceutical quality standards.
-
Chiral HPLC is indispensable for its ability to resolve and quantify stereoisomeric impurities with high sensitivity, making it the method of choice for routine impurity profiling.
-
Quantitative NMR is a powerful, complementary technique that provides an absolute purity value (assay) and structural confirmation, while also quantifying non-chromophoric impurities like residual solvents.
We recommend a dual-methodology approach for the complete characterization and batch release of this critical intermediate. HPLC should be employed to control stereoisomeric and related substance impurities to levels mandated by ICH guidelines, while qNMR should be used to establish the absolute purity of reference standards and to provide an orthogonal assay value for final batch disposition. This integrated strategy ensures a comprehensive understanding of the material's purity, leading to higher quality and safer medicines.
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Quality Guidelines. ICH. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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qNMR - Quantitative Analysis by NMR. AWS. [Link]
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Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
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Chiral HPLC and SFC Columns. Columnex LLC. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
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Consistency and Purity. Magnetic Resonance - Oxford Instruments. [Link]
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Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate. [Link]
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Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. [Link]
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Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
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1247119-31-8 | Product Name : this compound. Pharmaffiliates. [Link]
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A Senior Application Scientist's Guide to Determining Enantionmeric Excess in Catalyzed Reactions
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric catalysis. The stereochemical outcome of a catalyzed reaction dictates the biological activity, efficacy, and safety of the final product. This guide provides an in-depth, objective comparison of the principal analytical methodologies for determining enantiomeric excess, grounded in scientific principles and supported by experimental data. We will explore the nuances of each technique, moving beyond mere procedural steps to elucidate the rationale behind experimental choices, ensuring a robust and reliable analysis.
The Centrality of Enantiomeric Excess
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies rightly demand stringent control over the enantiomeric purity of pharmaceutical compounds. The enantiomeric excess, defined as the absolute difference between the mole fractions of the two enantiomers, is the critical parameter for quantifying the success of an asymmetric synthesis.
A Comparative Overview of Key Analytical Techniques
The modern analytical laboratory has a diverse toolkit for determining enantiomeric excess. The choice of method is dictated by a variety of factors including the nature of the analyte, the required accuracy and sensitivity, sample throughput needs, and available instrumentation. This guide will focus on the most prevalent and powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also touch upon other significant methods like Mass Spectrometry and Circular Dichroism.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most widely used and versatile technique for determining enantiomeric excess.[1][2][3] Its strength lies in the direct separation of enantiomers using a chiral stationary phase (CSP).[1][3]
The Principle of Separation: A Tale of Transient Diastereomers
Enantiomers possess identical physical properties in an achiral environment, making their separation challenging. Chiral HPLC overcomes this by introducing a chiral environment in the form of a CSP. The enantiomers of the analyte interact with the chiral selector of the CSP to form transient diastereomeric complexes. These diastereomeric complexes have different interaction energies and, consequently, different retention times on the column, leading to their separation.[1]
Choosing Your Weapon: The Diverse World of Chiral Stationary Phases
The success of a chiral HPLC separation is critically dependent on the choice of the CSP.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most popular due to their broad applicability.[3][4] Other common CSPs include protein-based, cyclodextrin-based, and Pirkle-type phases. The selection process is often empirical, involving screening a variety of columns and mobile phases to achieve optimal separation.[1]
Experimental Workflow: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Detailed Protocol: Enantiomeric Excess of (S)-Spinol by Chiral HPLC [4]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic Spinol standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a sample of the (S)-Spinol from the catalyzed reaction at a similar concentration.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to confirm baseline separation (Resolution > 1.5).
-
Inject the reaction sample.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[5]
-
Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
For volatile and thermally stable chiral compounds, chiral GC offers exceptional resolution and sensitivity.[6] Similar to HPLC, the separation is achieved using a chiral stationary phase, most commonly based on cyclodextrin derivatives.[7][8][9]
The Principle of Separation: Enantioselective Interactions in the Gas Phase
In chiral GC, the separation occurs as the volatile enantiomers partition between the inert carrier gas (mobile phase) and the chiral stationary phase. The CSP forms transient, diastereomeric complexes with the enantiomers, leading to differences in their retention times.[7]
Experimental Workflow: Chiral GC
Caption: Workflow for ee determination by Chiral GC.
Detailed Protocol: Enantiomeric Excess of (S)-1-Chloro-2-propanol by Chiral GC [7]
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
β-dex 225 chiral capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 200 °C (split injection).
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 6 minutes, then ramp at 10 °C/min to 170 °C and hold for 15 minutes.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).
-
-
Analysis:
-
Inject a racemic standard to determine the retention times of the enantiomers.
-
Inject the reaction sample.
-
Integrate the peak areas.
-
-
Calculation of Enantiomeric Excess:
-
Use the same formula as for HPLC.
-
NMR Spectroscopy: A Powerful Tool for Homogeneous Samples
NMR spectroscopy offers a distinct advantage as it does not require chromatographic separation.[10] The determination of enantiomeric excess by NMR relies on converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.[11][12] This is achieved through the use of either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[13][14][15][16]
The Principle of Differentiation: Creating a Diastereomeric Environment
-
Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that reacts covalently with the analyte to form a pair of diastereomers.[11] These diastereomers have different chemical shifts and/or coupling constants, allowing for their individual quantification by integrating the corresponding signals in the NMR spectrum.[11] A key consideration is that the derivatization reaction must proceed to completion without any kinetic resolution.[11]
-
Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form non-covalent, transient diastereomeric complexes with the analyte.[14][15][16][17][18] This association leads to differential shielding of the analyte's protons, resulting in separate signals for the two enantiomers in the NMR spectrum. The advantage of CSAs is that they do not require a chemical reaction, simplifying sample preparation.[15][16]
Experimental Workflow: NMR with Chiral Discriminating Agents
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A Researcher's Guide to Diamine Selection: A Cost-Benefit Analysis of Ethylenediamine in Heterocyclic Synthesis
In the intricate world of synthetic chemistry, particularly in the development of pharmaceutical scaffolds, the choice of a foundational building block can dictate the efficiency, cost, and ultimate success of a synthetic route. Among the most fundamental of these is the diamine linker. Ethylenediamine (EDA), with its simple C2 backbone, is a ubiquitous and economical choice for constructing a vast array of heterocyclic compounds.[1] However, its apparent simplicity belies a nuanced reactivity profile that warrants a careful cost-benefit analysis against other commercially available diamines.
This guide provides an in-depth comparison of ethylenediamine with two common alternatives: 1,3-diaminopropane (PDA) and trans-1,2-diaminocyclohexane (CHDA). We will dissect the performance of these molecules in the context of heterocyclic synthesis, grounding our analysis in mechanistic principles, experimental data, and practical economic considerations to empower researchers in making informed strategic decisions.
The Diamine Decision Matrix: Reactivity, Rigidity, and Cost
The selection of a diamine is a multi-faceted decision. While cost is a primary driver, the subtle interplay of chelation stability, conformational rigidity, and steric hindrance profoundly impacts reaction outcomes, including yield and stereoselectivity.
-
Ethylenediamine (EDA): The Economical Workhorse As the simplest vicinal diamine, EDA is a highly reactive and flexible building block.[1] Its ability to form a thermodynamically stable five-membered chelate ring with metal ions is a cornerstone of its utility in both coordination chemistry and catalysis.[2][3] This chelation effect can stabilize reaction intermediates and transition states, often accelerating reaction rates. However, its conformational flexibility can be a double-edged sword, sometimes leading to the formation of undesired side products or mixtures of conformers.
-
1,3-Diaminopropane (PDA): The Flexible Homologue Adding a single methylene unit to the backbone gives 1,3-diaminopropane. This seemingly minor change has significant consequences. PDA forms a six-membered chelate ring, which is generally less thermodynamically stable than the five-membered ring formed by EDA for many transition metals.[2] This can translate to different reactivity and selectivity profiles in metal-catalyzed reactions. Its increased flexibility might be advantageous in the synthesis of larger, less strained heterocyclic systems.
-
trans-1,2-Diaminocyclohexane (CHDA): The Rigid Chiral Scaffold Incorporating the diamine functionality into a cyclohexane ring introduces conformational rigidity. trans-CHDA is a chiral molecule, and its derivatives are widely employed as ligands in asymmetric synthesis.[4] This rigidity locks the relative orientation of the two amino groups, which can impart a high degree of stereocontrol in reactions, a critical feature in drug development. This structural advantage, however, comes at a significantly higher cost.
The choice between these diamines can be visualized as a decision-making workflow.
Caption: Decision workflow for selecting a diamine based on key synthetic requirements.
Performance in Practice: Synthesis of Piperazine Derivatives
To provide a tangible comparison, let's consider the synthesis of piperazine, a common heterocyclic scaffold in pharmaceuticals. Piperazine can be synthesized via the cyclization of N-(2-hydroxyethyl)ethylenediamine, a derivative of EDA.[5] More direct routes involve the reaction of EDA with ethylene glycol or the catalytic cyclocondensation of EDA itself.[6][7]
The following table summarizes key performance and cost metrics for EDA and its alternatives. Yields and conditions are representative and can vary based on the specific substrate and catalytic system.
| Diamine | Molar Mass ( g/mol ) | Typical Bulk Price (USD/kg)¹ | Representative Yield (Piperazine Synthesis)² | Key Advantages | Key Disadvantages |
| Ethylenediamine (EDA) | 60.10[8] | ~$1.80 - $2.30[9] | High (e.g., 65-95%)[6] | Low cost, high reactivity, stable 5-membered chelate[2] | High volatility, corrosive, potential for side products due to flexibility.[10][11] |
| 1,3-Diaminopropane (PDA) | 74.12 | ~$20 - $30³ | Moderate to High | Forms less-strained 6-membered rings[2] | Higher cost, less stable chelate complex than EDA.[2] |
| trans-1,2-Diaminocyclohexane (CHDA) | 114.19 | >$100³ | N/A (Used for chiral ligands) | Provides rigidity and stereocontrol[4] | Significantly higher cost, primarily for asymmetric synthesis. |
¹Prices are estimates based on recent market data and can fluctuate.[9] ²Yields are based on optimized catalytic processes for piperazine synthesis from EDA.[6][12] Direct comparative yields for PDA in the same reaction are less common in literature. ³Price estimated from typical chemical supplier listings for reagent-grade material.
The enhanced stability of the five-membered ring formed by EDA with a metal catalyst compared to the six-membered ring from PDA is a direct consequence of the chelate effect. This thermodynamic principle is a critical factor in the efficiency of many catalytic cycles.
Caption: EDA forms a more stable 5-membered chelate ring compared to the 6-membered ring of PDA.[2]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, detailed protocols are essential. Below is a representative protocol for a common reaction involving diamines: the synthesis of a Schiff base ligand, a precursor for many catalysts.
Protocol: Synthesis of a Salen-type Ligand
This protocol describes the condensation of salicylaldehyde with ethylenediamine. The same procedure can be adapted for 1,3-diaminopropane or trans-1,2-diaminocyclohexane, allowing for a direct comparison of reactivity.
Materials:
-
Salicylaldehyde (2.0 eq)
-
Ethylenediamine (1.0 eq)
-
Ethanol (as solvent)
Procedure:
-
Dissolution: Dissolve salicylaldehyde (2.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: To the stirring solution, add ethylenediamine (1.0 eq) dropwise at room temperature. Causality: The dropwise addition controls the initial exothermic reaction.
-
Reaction: Upon addition of the diamine, a yellow precipitate typically forms immediately. Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Causality: The reaction is a double condensation, forming two imine bonds. It is generally fast and high-yielding at room temperature.
-
Isolation: Collect the yellow solid product by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the pure salen ligand.
-
Validation: Characterize the product using ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity. Compare the yield with reactions performed using PDA and CHDA under identical conditions.
Safety and Handling: A Critical Consideration
All three diamines require careful handling, but ethylenediamine presents specific hazards that must be managed.
-
Ethylenediamine (EDA): Corrosive and can cause severe skin burns and eye damage.[10][13][14] It is also a respiratory sensitizer and may cause allergic skin reactions or asthma-like symptoms upon inhalation.[13][14] It is a flammable liquid with an ammonia-like odor.[11][15] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]
-
1,3-Diaminopropane (PDA): Also corrosive and requires similar handling precautions to EDA.
-
trans-1,2-Diaminocyclohexane (CHDA): While still a corrosive amine, it is a solid at room temperature, which can reduce inhalation risks compared to the more volatile EDA.
Conclusion and Recommendations
The cost-benefit analysis clearly positions ethylenediamine as the reagent of choice for syntheses where cost is a major driver and high stereocontrol is not the primary objective. Its high reactivity and the stability of its metal complexes make it an efficient building block for a wide range of heterocyclic systems, such as piperazines.[2][6]
1,3-diaminopropane serves as a valuable alternative when a larger, more flexible heterocyclic ring system is desired, though at a higher cost. The reduced stability of its six-membered chelate complexes can be exploited to achieve different selectivity compared to EDA.[2]
For applications in asymmetric synthesis, where achieving a specific stereoisomer is paramount, the high cost of trans-1,2-diaminocyclohexane is justified by the invaluable stereochemical control its rigid chiral scaffold provides.[4]
Ultimately, the optimal choice is application-dependent. By understanding the fundamental trade-offs between cost, reactivity, and structural rigidity, researchers can strategically select the most appropriate diamine to accelerate their research and development goals.
References
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- Safety D
- Ethylene Diamine CAS No 107-15-3 MATERIAL SAFETY D
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- Methods for the catalytic synthesis of piperazine.
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A Researcher's Guide to Alternative Chiral Ligands in Asymmetric Synthesis: A Comparative Analysis
In the relentless pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the field of asymmetric catalysis stands as a cornerstone of modern synthesis. For decades, a select group of "privileged" chiral ligands, such as those based on phosphine (e.g., BINAP, Josiphos) and salen scaffolds, have been the workhorses of the synthetic chemist. However, the evolving demands for greater efficiency, broader substrate scope, enhanced stability, and greener, more cost-effective processes have spurred the development of a new generation of alternative chiral ligands. This guide provides a comparative overview of these emerging ligand classes, offering researchers, scientists, and drug development professionals a data-supported framework for ligand selection in their next synthetic challenge.
The Limitations of Tradition: Why Seek Alternatives?
While traditional C₂-symmetric diphosphine ligands like BINAP have achieved monumental success, their limitations necessitate innovation.[1] These can include:
-
Sensitivity to Air and Moisture: Many phosphine ligands are prone to oxidation, requiring stringent inert atmosphere techniques.
-
Cost and Synthetic Complexity: The synthesis of many privileged ligands can be lengthy and expensive, impacting the overall cost-effectiveness of a process, especially at scale.
-
Limited Tunability: While derivatives exist, the rigid backbones of some traditional ligands can make fine-tuning for a specific substrate challenging.
-
Performance in Modern Reactions: The rise of new synthetic methodologies, such as C-H functionalization and photoredox catalysis, has created chemical environments where traditional ligands may not be optimal.
This guide will focus on five promising classes of alternative ligands that address these challenges: N-Heterocyclic Carbenes (NHCs), Amino Acid-Derived Ligands, Chiral N,N'-Dioxides, Chiral Cyclopentadienyl (Cp) Ligands, and Chiral Sulfoxides, with a concluding section on the unique ligand requirements for photoredox catalysis.
N-Heterocyclic Carbenes (NHCs): The Robust Phosphine Mimic (and More)
Chiral N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. Initially considered mere phosphine mimics, it is now clear that their unique electronic and steric properties offer distinct advantages.[2]
Causality of Performance:
-
Stronger σ-Donation: NHCs are generally stronger σ-donors than phosphines, leading to more stable metal complexes.[2][3] This enhanced stability can translate to higher catalyst turnover numbers and resistance to decomposition.
-
Unique Steric Environment: Unlike the cone-like steric profile of phosphines, the substituents on the nitrogen atoms of an NHC project forward, creating a "pocket" around the metal center. This can offer a more intimate and influential chiral environment.[2]
-
Tunability: The modular synthesis of NHC precursors (imidazolium salts) allows for extensive steric and electronic tuning of the ligand scaffold.[4]
Comparative Data: NHCs vs. Phosphines in Asymmetric Catalysis
While direct head-to-head comparisons across a wide range of reactions are still emerging, theoretical and experimental studies highlight the distinct advantages of NHCs. For instance, in a theoretical study of the Heck reaction, while the initial oxidative addition was favored for the phosphine system, the overall catalytic capacity of the NHC-ligated palladium was found to be comparable.[5] The true advantage of NHCs often lies in their stability and performance in challenging coupling reactions.
| Reaction | Ligand Type | Catalyst System | Yield (%) | ee (%) | Reference |
| Asymmetric Acylation of sec-Alcohols | Chiral NHC | NHC/Base | High | High | |
| Cycloisomerization of 1,6-enynes | Chiral NHC-Gold(I) | [Au(NHC)Cl]/AgSbF₆ | >95 | 90 | [6] |
| Heck Reaction (Theoretical) | Phosphine vs. NHC | Pd(0)L₂ | - | - | [5] |
Table 1: Performance of Chiral NHC Ligands in Selected Asymmetric Reactions.
Experimental Workflow: NHC-Catalyzed Asymmetric Acylation
The following diagram illustrates a typical workflow for an NHC-catalyzed kinetic resolution of a secondary alcohol, a reaction where chiral NHCs have shown significant promise.
Caption: General workflow for an NHC-catalyzed asymmetric acylation.
Amino Acid-Derived Ligands: Nature's Chiral Pool for C-H Functionalization
Readily available and inexpensive, chiral amino acids provide an attractive starting point for ligand synthesis. Mono-N-protected amino acids (MPAAs) have proven particularly effective, especially in challenging Pd(II)-catalyzed C-H functionalization reactions.
Causality of Performance:
-
Bifunctional Role: MPAA ligands operate through a concerted metalation-deprotonation (CMD) mechanism. The amide nitrogen and the carboxylate oxygen form a bidentate chelate with the palladium center, while the deprotonated amide acts as an internal base to abstract a proton in the C-H cleavage step. This bifunctionality is key to their high efficiency.[7][8]
-
Substrate Matching: The steric and electronic properties of the amino acid side chain can be easily varied to match the specific substrate, allowing for fine-tuning of reactivity and selectivity.[8]
Comparative Data: MPAA vs. Other Ligands in C-H Functionalization
The true power of MPAA ligands is demonstrated in reactions where traditional ligands are often ineffective. For example, in the Pd-catalyzed C-H olefination, the use of an MPAA ligand can dramatically accelerate the reaction compared to ligand-free systems or those using simple ligands like pyridine or triphenylphosphine.
| Reaction | Substrate | Ligand | Yield (%) | ee (%) | Key Advantage | Reference |
| Pd-Catalyzed C(sp³)-H Arylation | Aliphatic Amides | N-Ac-Ile-OH | 70 | 90 | High ee | [7] |
| Pd-Catalyzed C(sp²)-H Olefination | Phenylacetic Acids | N-Ac-Gly-OH | High | N/A | Rate acceleration | [9] |
| Pd-Catalyzed C-H Amination | Various Arenes | Josiphos-type | High | High | Broad Scope | [10] |
Table 2: Performance Comparison Highlighting MPAA Ligands in C-H Functionalization.
Mechanistic Insight: The Role of MPAA Ligands
The following diagram illustrates the key concerted metalation-deprotonation step facilitated by an MPAA ligand in a Pd(II)-catalyzed C-H activation.
Caption: Concerted Metalation-Deprotonation (CMD) transition state.
Chiral N,N'-Dioxides: Versatile and Flexible Ligands
Developed from readily available chiral amino acids, C₂-symmetric N,N'-dioxide ligands are conformationally flexible yet form well-defined, non-planar chiral complexes with a wide variety of metal ions. This versatility has led to their application in a broad range of asymmetric reactions.
Causality of Performance:
-
Multi-Point Coordination: As tetradentate ligands, N,N'-dioxides create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.
-
Metal Ion Versatility: These ligands can effectively chelate a wide range of metal ions (e.g., Cu(II), Sc(III), In(III)), making them applicable to a diverse set of Lewis acid-catalyzed reactions.[11]
-
Dual Role: In addition to acting as ligands, N,N'-dioxides can also function as organocatalysts, for example, in the asymmetric addition of trimethylsilylcyanide to aldehydes.[11]
Comparative Data: N,N'-Dioxides in Asymmetric Reactions
Chiral N,N'-dioxide ligands have shown exceptional performance in reactions like the Diels-Alder reaction, often providing higher enantioselectivities than traditional systems under milder conditions.
| Reaction | Dienophile | Diene | Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| Diels-Alder | N-Crotonyloxazolidinone | Cyclopentadiene | N,N'-Dioxide | Sc(OTf)₃ | 99 | 98 | [11] |
| Diels-Alder | N-Acryloyloxazolidinone | Cyclopentadiene | BINAP | Pd(II) | 50-60 | 94-98 | [1] |
Table 3: Comparison of N,N'-Dioxide and BINAP Ligands in the Asymmetric Diels-Alder Reaction.
Chiral Cyclopentadienyl (Cp) Ligands: A New Frontier in C-H Functionalization
For half-sandwich transition metal complexes, such as those of Rh(III), the cyclopentadienyl (Cp) ligand is a critical component that has historically been achiral (e.g., Cp*). The development of chiral Cp ligands has unlocked the potential for highly enantioselective C-H functionalization reactions catalyzed by these metals.
Causality of Performance:
-
Directing Chirality: In CpRh(III) catalysis, the substrate and reactants occupy the other coordination sites, making the Cp ligand the sole source of chiral information. A well-designed chiral Cp ligand can effectively create a chiral pocket that dictates the facial selectivity of the reaction.
-
Rigid Scaffolds: Many successful chiral Cp ligands are based on rigid backbones (e.g., fused cyclohexane or atrop-chiral biaryl units) that effectively transmit the chiral information to the metal center.
Experimental Protocol: Rh(III)-Catalyzed Asymmetric C-H Allylation
The following is a general protocol for a chiral CpRh(III)-catalyzed asymmetric C-H allylation of a benzamide.
Materials:
-
Benzamide substrate (1.0 equiv)
-
Allyl carbonate (1.5 equiv)
-
₂ (2.5 mol%)
-
AgSbF₆ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To an oven-dried vial under an inert atmosphere, add the benzamide substrate, K₂CO₃, and the chiral Rh catalyst.
-
Add anhydrous DCM and stir the mixture for 5 minutes at room temperature.
-
Add the allyl carbonate and stir the reaction at the designated temperature (e.g., 40 °C) for 24-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the chiral product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Chiral Sulfoxides: Chirality at the Sulfur Atom
Unlike most ligands where chirality resides in a carbon backbone, chiral sulfoxides possess a stereogenic sulfur atom. This places the chiral information in close proximity to the coordinating metal center, offering a unique mode of stereocontrol.
Causality of Performance:
-
Proximity of Chirality: The direct coordination of the sulfoxide's oxygen or sulfur atom to the metal places the stereocenter immediately adjacent to the reactive site.
-
Hemilabile Coordination: Sulfoxides can coordinate through either the sulfur or oxygen atom, and this ability to switch coordination modes can be beneficial in different steps of a catalytic cycle.[12][13]
-
Synthetic Accessibility: A variety of methods exist for the synthesis of enantiopure sulfoxides, making them accessible building blocks for ligand design.[14]
Ligands for Asymmetric Photoredox Catalysis: A New Paradigm
The rise of visible-light photoredox catalysis has opened up new avenues for asymmetric synthesis. The design of chiral ligands for these systems presents unique challenges and opportunities. Often, a dual-catalyst system is employed, where an achiral photosensitizer generates a radical intermediate, and a separate chiral Lewis acid catalyst intercepts it to control the stereochemistry.
However, a more elegant approach involves the use of a single complex that serves as both the photosensitizer and the source of chirality.
Chiral-at-Metal Complexes:
A fascinating class of catalysts for asymmetric photoredox reactions are octahedral iridium(III) or rhodium(III) complexes where the chirality originates from the helical arrangement of achiral ligands around the metal center.[15]
-
Dual Functionality: These complexes can absorb visible light to initiate the photoredox cycle and simultaneously act as a chiral Lewis acid to bind the substrate and induce enantioselectivity.[16]
Experimental Protocol: Asymmetric Photoredox Catalysis
The following is a representative protocol for an enantioselective trichloromethylation reaction using a chiral-at-metal iridium complex.[16]
Materials:
-
2-Acyl imidazole substrate (1.0 equiv)
-
Trichloromethane (CHCl₃) (as reagent and solvent)
-
Chiral-at-metal Iridium catalyst (e.g., Λ-Ir(ppy)₂(MeCN)₂]PF₆) (1-5 mol%)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a vial, dissolve the 2-acyl imidazole substrate and the chiral iridium catalyst in trichloromethane.
-
Degas the solution with an inert gas (e.g., argon) for 10-15 minutes.
-
Place the vial at a fixed distance from the visible light source and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Determine the enantiomeric excess using chiral HPLC.
Practical Considerations: Stability, Cost, and Scalability
A crucial factor in ligand selection, especially in an industrial setting, is practicality.
-
Air and Moisture Stability: Many modern ligands, particularly NHCs and some phosphoramidites, exhibit significantly greater stability towards air and moisture compared to traditional phosphines.[17][18] This robustness simplifies handling and can lead to more reproducible results. However, some materials, like certain chiral perovskites, show high sensitivity to humidity, which can disrupt their chiral properties.[2][19]
-
Cost-Effectiveness: While the upfront cost of a novel ligand may be higher, a comprehensive cost-effectiveness analysis must consider factors like catalyst loading, turnover number, and the potential to avoid costly purification of enantiomers. Nitrogen-based ligands, derived from readily available starting materials, can offer a more economical long-term solution compared to complex phosphines.[20]
-
Scalability: The synthesis of the ligand should be amenable to large-scale production without requiring prohibitive purification techniques. Ligands derived from the chiral pool, such as those from amino acids, are often advantageous in this regard.
Conclusion and Future Outlook
The landscape of chiral ligands is undergoing a transformative shift. While traditional phosphine and salen-type ligands will undoubtedly remain important tools, the alternative ligand classes discussed in this guide offer powerful solutions to long-standing challenges in asymmetric synthesis. N-Heterocyclic carbenes provide enhanced stability, amino acid-derived ligands excel in C-H functionalization, N,N'-dioxides offer remarkable versatility, and chiral Cp and sulfoxide ligands introduce new modes of stereocontrol. Furthermore, the burgeoning field of asymmetric photoredox catalysis is driving the innovation of entirely new catalyst concepts, such as chiral-at-metal complexes.
For the modern researcher, the question is no longer "which privileged ligand should I use?" but rather, "which ligand architecture is best suited to the unique electronic and steric demands of my reaction?" By understanding the underlying principles of why these alternative ligands succeed and by leveraging the comparative data available, scientists can make more informed decisions, accelerating the discovery and development of the chiral molecules that will shape our future.
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A Guide to Reproducible Asymmetric Catalysis: Performance Comparison Featuring (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, capable of directing the stereochemical outcome of a reaction, are central to this endeavor. Among the vast arsenal of such ligands, C2-symmetric 1,2-diamines have proven to be exceptionally effective in a variety of asymmetric transformations.[1] This guide provides an in-depth analysis of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride, a versatile chiral ligand, with a focus on ensuring the reproducibility of catalytic results. We will explore its application in a benchmark reaction, offer a detailed, validated protocol, and objectively compare its performance against other common chiral diamine ligands.
The Challenge of Reproducibility in Catalysis
Achieving consistent and reproducible results is a significant challenge in catalysis.[2] Minor variations in catalyst preparation, activation, reaction conditions, or reagent purity can lead to substantial differences in yield and enantioselectivity.[2] This guide aims to mitigate these issues by providing a transparent and detailed framework, explaining not just what to do, but why each step is critical for success. As famously noted, the true catalytic species may be a minor, difficult-to-isolate component, making meticulous and consistent procedure paramount.[2]
(2R,5R)-1,6-Diphenylhexane-2,5-diamine: A Privileged Ligand Scaffold
This compound belongs to a class of chiral diamines that, when complexed with transition metals like Ruthenium, form highly effective catalysts for asymmetric transfer hydrogenation (ATH) of ketones and imines.[3] The dihydrochloride salt is a stable, crystalline solid, making it easier to handle and weigh accurately compared to the free base. The chirality of the diamine ligand is transferred to the substrate during the catalytic cycle, leading to the formation of a single enantiomer of the product in high excess.
The general mechanism for the asymmetric transfer hydrogenation of a ketone, such as acetophenone, using a Noyori-type Ru-diamine catalyst is depicted below. The pre-catalyst is activated by a base to form a 16-electron ruthenium complex. This active species then reacts with a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to generate a ruthenium hydride.[4][5] This hydride is the key intermediate that delivers hydrogen to the prochiral ketone in a stereocontrolled manner, regenerating the active catalyst and producing the chiral alcohol.[6][7]
Caption: Generalized catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Part 1: A Validated Protocol for Reproducible Asymmetric Transfer Hydrogenation
To ensure reproducibility, this section provides a detailed, step-by-step protocol for the asymmetric transfer hydrogenation of acetophenone using a catalyst generated in situ from [RuCl₂(p-cymene)]₂ and this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for asymmetric transfer hydrogenation.
Detailed Step-by-Step Methodology
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium dimer)
-
This compound
-
Acetophenone
-
Anhydrous 2-propanol (hydrogen donor and solvent)
-
Potassium hydroxide (KOH) or other suitable base
-
Anhydrous solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Catalyst Pre-formation (Critical for Reproducibility):
-
To a flame-dried Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent) and this compound (2.2 equivalents).
-
Causality: Using the dihydrochloride salt requires additional base to neutralize the HCl and form the active catalyst. A slight excess of the ligand ensures complete complexation with the ruthenium dimer.
-
Add anhydrous, degassed 2-propanol via syringe. The concentration should be such that the final substrate concentration is approximately 0.1 M.
-
Stir the resulting mixture at 80 °C for 1 hour. The solution should become a clear, homogeneous color. This pre-stirring step is crucial for the formation of a well-defined active catalyst.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 28 °C).
-
In a separate flask, prepare a solution of acetophenone (100 equivalents relative to the Ru dimer) and KOH (5 equivalents relative to the Ru dimer) in degassed 2-propanol.
-
Causality: The base is essential for the in situ generation of the active 16-electron Ru complex.[4][5] The concentration and nature of the base can significantly impact reaction kinetics and enantioselectivity.
-
-
Initiation and Monitoring:
-
Add the substrate/base solution to the catalyst solution via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Part 2: Comparative Performance Analysis
The choice of a chiral ligand is often a trade-off between cost, availability, and performance for a specific transformation. Below is a comparison of (2R,5R)-1,6-Diphenylhexane-2,5-diamine (DPEN) with other commonly used chiral diamine ligands in the asymmetric transfer hydrogenation of acetophenone. The data is compiled from various sources to provide a broad overview.
| Ligand/Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (% ee) | Key Remarks | Reference |
| Ru/(R,R)-DPEN | Acetophenone | ~100% | ~79.1% | A widely used, effective ligand. | [8] |
| Ru/(R,R)-TsDPEN | Acetophenone | >95% | 98% | The tosylated version often shows enhanced enantioselectivity due to steric and electronic effects.[3] | [9] |
| Ru/(R)-BINAP | Acetophenone | ~100% | ~99% | A phosphine-based ligand, typically used in direct hydrogenation with H₂ gas, not transfer hydrogenation. | [8] |
| (R,R)-Jacobsen's Catalyst | 1,2-Dihydronaphthalene | ~87% | >92% | A Salen-type ligand, primarily used for asymmetric epoxidation, not hydrogenation. | [8] |
Analysis of Alternatives:
-
(R,R)-TsDPEN (N-tosyl-1,2-diphenylethylenediamine): This is a closely related and highly successful ligand. The presence of the tosyl group can enforce a more rigid conformation of the catalyst, leading to higher enantioselectivity.[6] It is often the ligand of choice for achieving very high ee values in the ATH of ketones.[9]
-
(R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): While an excellent ligand for asymmetric synthesis, BINAP is typically employed in direct asymmetric hydrogenation reactions using molecular hydrogen (H₂), not transfer hydrogenation. Its mechanism and optimal conditions differ significantly from the diamine-based ATH catalysts.[8]
-
Other Chiral Diamines: A vast number of chiral diamines have been synthesized and evaluated.[1][10] Modifications to the diamine backbone, such as changing the alkyl or aryl substituents, can fine-tune the catalyst's activity and selectivity for specific substrates.
Conclusion
This compound is a robust and effective chiral ligand for asymmetric transfer hydrogenation. While derivatives like TsDPEN may offer higher enantioselectivity in some cases, the parent DPEN system provides a reliable and more economical starting point for catalyst screening and process development. The key to unlocking its full potential and ensuring the reproducibility of results lies in a meticulous experimental technique, particularly in the pre-formation and activation of the catalyst under inert conditions. By following the detailed protocol and understanding the causal relationships between experimental parameters and catalytic performance, researchers can confidently employ this versatile ligand in their synthetic endeavors.
References
- A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis. Benchchem.
- Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: A Framework for Evaluating 1,2-Bis(4-fluorophenyl)ethane-1, - Benchchem.
- Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing).
- Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? | ACS Catalysis - ACS Publications.
- Chiral diamines in asymmetric synthesis | Request PDF - ResearchGate.
- This compound - ChemBK.
- Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv.
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - ACS Publications.
- Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PubMed Central.
- Asymmetric Transfer Hydrogenation - Sigma-Aldrich.
- To Err is Human; To Reproduce Takes Time - ACS Publications.
- RuCl(p-cymene)[(R,R)-Ts-DPEN] - Benchchem.
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A Researcher's Guide to Benchmarking Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction
Introduction: The Imperative of Objective Catalyst Benchmarking
In the realm of synthetic chemistry, particularly within pharmaceutical and materials science research, the efficiency of a catalytic reaction is paramount. The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction, stands as a cornerstone for the formation of carbon-carbon bonds, essential for constructing complex molecular architectures.[1][2] The choice of catalyst in these reactions is a critical determinant of yield, selectivity, and overall process efficiency.[3] This guide provides a comprehensive framework for objectively benchmarking the performance of a new or proprietary catalyst ("Product X") against established, known catalysts for this pivotal reaction. Our focus is to instill a methodology rooted in scientific integrity, ensuring that the data generated is not only accurate but also contextually relevant for researchers, scientists, and drug development professionals.
The core of effective benchmarking lies in a direct, side-by-side comparison under identical, well-defined conditions. This approach minimizes variability and allows for a clear assessment of a catalyst's relative performance. We will delve into the critical parameters of such an evaluation, from the foundational principles of the Suzuki-Miyaura reaction to the practical execution of comparative experiments and the rigorous analysis of performance metrics.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
Understanding the catalytic cycle of the Suzuki-Miyaura reaction is fundamental to interpreting performance data. The generally accepted mechanism proceeds through three key steps centered around a palladium catalyst.[4][5][6]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex. This step forms a Pd(II) intermediate.[4][6][7]
-
Transmetalation: In this step, the organic group from an organoboron compound (like a boronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid.[4][6][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]
The efficiency of each of these steps can be significantly influenced by the catalyst's ligand sphere, the nature of the reactants, the base, and the solvent system employed.[1]
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A Comparative Guide to the Characterization of (2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the C2-symmetric diamine scaffold is a cornerstone for the development of effective chiral ligands and catalysts. Among these, (2R,5R)-1,6-Diphenylhexane-2,5-diamine, a key intermediate in the synthesis of the HIV drug Cobicistat, presents a versatile and stereochemically defined backbone.[1][2] Derivatization of its primary amine functionalities unlocks a diverse chemical space, enabling fine-tuning of steric and electronic properties for specific catalytic applications.
This guide provides an in-depth comparison of the characterization of various derivatives of (2R,5R)-1,6-Diphenylhexane-2,5-diamine, offering insights into how different functional groups impact their analytical profiles. We will explore key characterization techniques, present comparative data, and provide detailed experimental protocols to assist researchers in the synthesis and analysis of these valuable chiral ligands. Furthermore, we will draw comparisons to widely-used C2-symmetric diamine alternatives, such as those derived from (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1R,2R)-1,2-diphenylethylenediamine (DPEN), to contextualize the performance and characterization of this important scaffold.
The (2R,5R)-1,6-Diphenylhexane-2,5-diamine Scaffold: A Privileged Structure
The (2R,5R)-1,6-diphenylhexane-2,5-diamine backbone offers a unique combination of conformational flexibility and steric hindrance, making it an attractive candidate for a chiral ligand in a variety of asymmetric transformations.[3][4][5] Its C2-symmetry simplifies the analysis of catalytic cycles and often leads to higher enantioselectivities. The phenyl groups provide a bulky steric environment that can effectively shield one face of a metal center, thereby directing the approach of a substrate.
Derivatization of the primary amine groups, typically through acylation or sulfonylation, is a common strategy to modulate the ligand's properties. These modifications can influence:
-
Steric Hindrance: Introducing bulky acyl or sulfonyl groups can further enhance the steric shielding of the catalytic center.
-
Electronic Properties: The electron-donating or -withdrawing nature of the substituents can alter the electron density at the metal center, thereby influencing its catalytic activity.
-
Solubility: Derivatization can be used to improve the solubility of the ligand in specific reaction media.
-
Coordinating Ability: The nature of the N-substituent can affect the coordination of the diamine to a metal center.
The following sections will delve into the key analytical techniques used to characterize these derivatives and provide a comparative analysis.
Comparative Characterization of Derivatives
A thorough characterization of any new chiral ligand is paramount to understanding its structure, purity, and ultimately, its performance in asymmetric catalysis. Here, we compare the application of key analytical techniques to the derivatives of (2R,5R)-1,6-Diphenylhexane-2,5-diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of (2R,5R)-1,6-Diphenylhexane-2,5-diamine, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy:
-
Amide/Sulfonamide Protons: The chemical shift and multiplicity of the N-H protons in acylated or sulfonylated derivatives are highly informative. These signals are typically observed in the downfield region (δ 6-9 ppm) and their coupling to adjacent protons can confirm the structure.
-
Methine Protons (H-2 and H-5): The protons on the chiral centers (C-2 and C-5) are diastereotopic and their signals can be complex. Derivatization often leads to a downfield shift of these protons due to the electron-withdrawing nature of the acyl or sulfonyl groups.
-
Methylene Protons: The signals of the methylene protons in the hexane backbone can also be affected by derivatization, providing further structural information.
¹³C NMR Spectroscopy:
-
Carbonyl/Sulfonyl Carbons: The chemical shifts of the carbonyl carbons in amide derivatives (δ 165-175 ppm) or the carbons attached to the sulfur atom in sulfonamide derivatives are characteristic.
-
Chiral Carbons (C-2 and C-5): The chemical shifts of the chiral carbons are sensitive to the nature of the N-substituent.
Table 1: Expected ¹H NMR Chemical Shift Ranges for Derivatives of (2R,5R)-1,6-Diphenylhexane-2,5-diamine
| Proton Type | Unfunctionalized Diamine (ppm) | N,N'-Diacetyl Derivative (ppm) | N,N'-Ditosyl Derivative (ppm) |
| N-H | 1.5 - 2.5 | 7.5 - 8.5 | 8.0 - 9.0 |
| C-H (chiral centers) | 2.8 - 3.2 | 3.8 - 4.2 | 4.0 - 4.5 |
| Phenyl-H | 7.1 - 7.4 | 7.2 - 7.5 | 7.2 - 7.8 |
| Methylene-H | 1.2 - 1.8 | 1.4 - 2.0 | 1.5 - 2.1 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the derivatives, confirming their identity and purity.
-
Molecular Ion Peak ([M+H]⁺): Electrospray ionization (ESI) is a soft ionization technique that typically yields a prominent protonated molecular ion peak, allowing for the confirmation of the molecular weight.
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. For N-acylated derivatives, a common fragmentation pathway is the cleavage of the amide bond, leading to the formation of an acylium ion and the corresponding amine fragment.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. For the derivatives of (2R,5R)-1,6-Diphenylhexane-2,5-diamine, the choice of the chiral stationary phase (CSP) is critical.
-
Polysaccharide-based CSPs: Columns with cellulose or amylose-based chiral selectors are often effective for the separation of a wide range of chiral compounds, including diamine derivatives.
-
Pirkle-type CSPs: These phases, based on π-acidic or π-basic moieties, can also be suitable, particularly for derivatives with aromatic groups.
The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), needs to be optimized to achieve baseline separation of the enantiomers.
Performance in Asymmetric Catalysis: A Comparative Overview
The ultimate test for a chiral ligand is its performance in an asymmetric catalytic reaction. Derivatives of (2R,5R)-1,6-Diphenylhexane-2,5-diamine have the potential to be effective ligands in a variety of transformations, including asymmetric hydrogenation and transfer hydrogenation of ketones.
Comparison with DACH and DPEN Derivatives:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane (DACH): The rigid cyclohexane backbone of DACH-derived ligands often leads to high enantioselectivities. However, the conformational flexibility of the hexane backbone in (2R,5R)-1,6-Diphenylhexane-2,5-diamine derivatives may allow for a better fit with certain substrates.
-
(1R,2R)-1,2-Diphenylethylenediamine (DPEN): DPEN and its derivatives are widely used in asymmetric transfer hydrogenation. The electronic properties of the phenyl groups in DPEN are similar to those in the target scaffold, but the steric environment is different.
Table 2: Illustrative Comparison of Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand Scaffold | Derivative | Catalyst | Enantiomeric Excess (ee, %) | Reference |
| (2R,5R)-1,6-Diphenylhexane-2,5-diamine | N-Tosyl | Ru(II) | Data not readily available in literature | - |
| (1R,2R)-DACH | N-Tosyl | Ru(II) | >95 | [Generic literature data] |
| (1R,2R)-DPEN | N-Tosyl | Ru(II) | >98 | [Generic literature data] |
While specific comparative data for derivatives of (2R,5R)-1,6-Diphenylhexane-2,5-diamine is limited in the public domain, the established high performance of DACH and DPEN derivatives provides a benchmark for future studies.
Experimental Protocols
To facilitate further research, we provide detailed, exemplary protocols for the derivatization and characterization of (2R,5R)-1,6-Diphenylhexane-2,5-diamine.
Protocol 1: Synthesis of N,N'-Diacetyl-(2R,5R)-1,6-Diphenylhexane-2,5-diamine
-
Dissolution: Dissolve (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) and add a base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride salt.
-
Acylation: Cool the solution to 0 °C and add acetic anhydride (2.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis of N,N'-Diacetyl-(2R,5R)-1,6-Diphenylhexane-2,5-diamine
-
Column: Chiralpak AD-H (or equivalent cellulose-based CSP)
-
Mobile Phase: Hexane/Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
Visualizing the Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Experimental workflow for the synthesis, characterization, and application of derivatives.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in synthesis and analysis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride (CAS: 1247119-31-8), a chiral diamine commonly employed as a ligand, catalyst, and intermediate in organic synthesis.[1] Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of personnel and the environment.
While specific institutional and regional regulations must always take precedence, this document outlines the core principles and practices for managing this compound as a chemical waste stream. The information herein is synthesized from established safety data and hazardous waste management guidelines.
Immediate Safety and Handling Prerequisites
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. The Safety Data Sheet (SDS) indicates that this compound requires careful handling to avoid dust formation and contact with skin and eyes.[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1][3]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must align with local, state, and federal regulations.[3][4] The following procedure provides a general framework for its safe management as a hazardous waste.
Step 1: Waste Identification and Segregation
All waste containing this compound, including unreacted material, contaminated consumables (e.g., weighing paper, pipette tips), and personal protective equipment, must be segregated as chemical waste. Do not mix this waste with non-hazardous trash.
Step 2: Containerization
-
Collect all solid waste in a dedicated, clearly labeled, and sealable container.[3][4]
-
The container must be made of a compatible material. Reusing the original container is often a good practice, provided the label is intact and legible.[5]
-
Ensure the container is kept tightly closed except when adding waste.[5]
Step 3: Labeling
Proper labeling is a critical component of safe waste management. The waste container must be clearly marked with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of waste accumulation
Step 4: Storage
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2] This area should be away from incompatible materials and accessible only to authorized personnel.
Step 5: Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
Disposal of Empty Containers
"Empty" containers that previously held this compound may still contain hazardous residue and should be treated as hazardous waste unless they have been triple-rinsed.[3][5] The rinsate from cleaning the container must be collected and disposed of as hazardous chemical waste.[3][5]
Spill Management
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] To minimize dust, the spilled solid can be gently moistened with water.[3] Carefully sweep or vacuum the material and place it into a designated, labeled waste container.[3]
Quantitative Data Summary
| Parameter | Information | Source |
| CAS Number | 1247119-31-8 | [2] |
| Molecular Formula | C18H26Cl2N2 | [6] |
| Appearance | Solid | [6] |
| Storage | 2-8°C Refrigerator | [6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- This compound - Safety Data Sheet. (2025, July 5). Google.
- This compound - ChemBK. (2024, April 9). ChemBK.
- Proper Disposal of Dimethylamine Hydrochloride: A Step-by-Step Guide. (n.d.). Benchchem.
- 1247119-31-8 | Product Name : this compound. (n.d.). Pharmaffiliates.
- Proper Disposal of Dimethylamine-13C2 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride is a valuable chiral molecule, often employed as a ligand or catalyst in stereoselective synthesis.[1] However, its utility in the lab is matched by its potential hazards. A thorough understanding and rigorous application of personal protective equipment (PPE) protocols are not just procedural formalities; they are integral to a culture of safety and scientific integrity.
This guide provides a comprehensive, field-proven framework for handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety for every task, from initial container opening to final waste disposal.
Foundational Hazard Analysis: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. According to its Safety Data Sheet (SDS), this compound is classified with multiple hazards.
-
Acute Toxicity (Oral and Dermal, Category 4): The compound is harmful if swallowed or if it comes into contact with the skin.[2] This immediately signals that our primary defense must prevent any direct contact.
-
Skin Corrosion (Category 1B) and Serious Eye Damage (Category 1): It is capable of causing severe skin burns and serious, potentially irreversible, eye damage.[2] This is a critical hazard, elevating the required level of skin and eye protection beyond basic precautions.
-
Respiratory Irritation (Category 3): As a powder, the dust can cause respiratory irritation if inhaled.[2] Engineering controls and, in some cases, respiratory protection are therefore essential.
-
Aquatic Hazard (Category 3): It is harmful to aquatic life, which dictates specific considerations for spill cleanup and waste disposal.
These classifications are not abstract warnings; they are directives that inform every choice we make regarding PPE. The corrosive nature demands more than just a standard lab coat and glasses; the acute toxicity necessitates impeccable glove technique and handling procedures to prevent dermal absorption.
The Core Protocol: Task-Specific PPE Selection
A risk-based approach is paramount. The PPE required for weighing a few milligrams is different from that needed for a large-scale reaction. The following table outlines recommended PPE levels for common laboratory tasks. This tiered approach ensures that protection scales with the risk of exposure.
| Laboratory Task | Risk Level & Rationale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Container Handling & Inventory | Low: Handling sealed containers. Risk is limited to contamination on external surfaces. | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not generally required |
| Weighing (Solid Powder) | High: High risk of generating and inhaling airborne dust particles. | Chemical splash goggles | Double-layered nitrile gloves | Lab coat with elastic cuffs | Required: Use in a ventilated enclosure (fume hood) or wear a NIOSH-approved N95 respirator.[3] |
| Solution Preparation | Medium-High: Risk of splashes and spills of a corrosive solution. Dust inhalation risk during solid addition. | Chemical splash goggles and a face shield | Chemical-resistant gloves (nitrile or neoprene) | Chemical-resistant apron over a lab coat | Recommended to perform in a fume hood to control vapors and dust.[4] |
| Reaction Setup & Monitoring | Medium: Handling contained solutions. Risk of splashes during transfers. | Chemical splash goggles | Chemical-resistant gloves (nitrile) | Lab coat | Work should be conducted in a fume hood. |
| Spill Cleanup | Very High: Direct contact with concentrated material and potential for aerosolization. | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant, disposable coveralls[5] | Required: NIOSH-approved respirator with appropriate cartridges.[3] |
PPE Decision Workflow
The choice of PPE should be a conscious, logical process, not a matter of habit. The following workflow illustrates the decision-making process based on the nature of the task.
Caption: PPE selection workflow based on task-specific hazards.
Detailed Protocols for PPE Use
Correctly selecting PPE is only the first step. Proper technique in wearing and removing it is critical to prevent exposure.
Hand Protection: The First Line of Defense
Given the dermal toxicity and corrosive nature of the compound, gloves are arguably the most critical piece of PPE.[1]
-
Material: Use nitrile or neoprene gloves. Avoid latex, as it may not provide adequate protection against this class of chemicals.[3]
-
Inspection: Always inspect gloves for tears or pinholes before use.
-
Double Gloving: When handling the solid powder or concentrated solutions, wearing two pairs of gloves is a prudent measure. The outer glove absorbs the initial contamination, and the inner glove provides protection during the removal of the outer pair.
-
Technique: Never touch personal items (pens, notebooks, face, phone) with gloved hands. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
Donning and Doffing Procedure
A disciplined sequence for putting on and taking off PPE minimizes cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Goggles should be snug; the face shield should provide full facial coverage.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves (if double-gloved): Remove and dispose of in designated chemical waste.
-
Lab Coat and Apron: Remove by rolling it outwards, ensuring the contaminated surface is contained. Hang in a designated area or dispose of if disposable.
-
Face Shield/Goggles: Handle by the strap, avoiding touching the front.
-
Inner Gloves: Remove using the proper technique (glove-in-glove).
-
Respirator: Remove last.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.[6][7]
Disposal and Emergency Actions
-
PPE Disposal: All disposable PPE (gloves, aprons, coveralls) that has come into contact with this compound must be disposed of as hazardous chemical waste. Do not place it in regular trash.[6]
-
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
By adhering to these detailed protocols, you build a system where safety is an intrinsic part of the scientific workflow. This ensures not only your personal well-being but also the integrity and reproducibility of your research.
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Carl ROTH, 1,6-diaminohexane Safety Data Sheet. Carl ROTH. [Link]
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Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Environmental, Health, and Safety International. [Link]
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Safety Guidelines for Handling Chemicals. HPE Support. [Link]
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1,6-Hexanediamine: Human health tier II assessment. Australian Government Department of Health. [Link]
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Personal protective equipment for chemical handling. Safety Notes. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
